molecular formula C7H14N2O B176132 2-(Piperidin-4-yl)acetamide CAS No. 184044-10-8

2-(Piperidin-4-yl)acetamide

Cat. No.: B176132
CAS No.: 184044-10-8
M. Wt: 142.2 g/mol
InChI Key: NWVSHHSCDXUYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)acetamide (CAS 184044-10-8) is a pharmaceutically relevant piperidine derivative with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol. This compound serves as a valuable chemical building block and key pharmacophore in medicinal chemistry research, particularly in the design and synthesis of soluble epoxide hydrolase (sEH) inhibitors . The piperidine-acetamide structure is a recognized feature in potent sEH inhibitors, which are investigated as potential therapies for pain and inflammatory diseases by stabilizing endogenous anti-inflammatory mediators . This scaffold is also featured in research beyond sEH inhibition. Derivatives of the compound have been studied for their potential as selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII), targets for anticancer drug development . Furthermore, structurally related naphthyl-functionalized acetamides have shown promise in neurological research, demonstrating activity as butyrylcholinesterase (BChE) inhibitors with potential application in Alzheimer's disease studies . As a versatile intermediate, this compound provides researchers with a core structure that can be functionalized to explore diverse biological pathways and optimize drug-like properties, including solubility and metabolic stability . Handling Note: For safe handling, please refer to the associated Safety Data Sheet (SDS). Intended Use: This product is provided for chemical and biological research purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVSHHSCDXUYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622227
Record name 2-(Piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184044-10-8
Record name 4-Piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184044-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the core chemical entity, 2-(piperidin-4-yl)acetamide. This compound serves as a crucial building block in the development of various pharmaceutically active molecules. This document outlines a detailed synthetic protocol, starting from commercially available reagents, and provides a summary of its key physical and spectroscopic properties.

Introduction

This compound is a versatile bifunctional molecule featuring a secondary amine within a piperidine ring and a primary amide. This unique combination of functional groups makes it an attractive scaffold for medicinal chemists. The piperidine moiety can be functionalized to modulate pharmacokinetic properties and target engagement, while the acetamide group can participate in hydrogen bonding interactions with biological targets. Derivatives of this compound have been explored for a range of therapeutic applications.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the formation of a protected intermediate, N-Boc-2-(piperidin-4-yl)acetamide, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group. This strategy ensures selective reaction at the carboxyl group of the piperidine-4-acetic acid derivative without interference from the piperidine nitrogen.

Logical Workflow for the Synthesis

Synthesis_Workflow A N-Boc-piperidine-4-acetic acid B Mixed Anhydride Formation (Isobutyl Chloroformate, NMM) A->B Step 1a C Amidation (Aqueous Ammonia) B->C Step 1b D N-Boc-2-(piperidin-4-yl)acetamide C->D E Deprotection (HCl in Dioxane) D->E Step 2 F This compound Hydrochloride E->F

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate (N-Boc-2-(piperidin-4-yl)acetamide)

This step involves the amidation of N-Boc-piperidine-4-acetic acid via a mixed anhydride intermediate.

  • Materials:

    • N-Boc-piperidine-4-acetic acid

    • N-methylmorpholine (NMM)

    • Isobutyl chloroformate

    • Aqueous ammonia (28-30%)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve N-Boc-piperidine-4-acetic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to -15 °C in an ice-salt bath.

    • Add N-methylmorpholine (1.1 eq) dropwise, maintaining the temperature below -10 °C.

    • Slowly add isobutyl chloroformate (1.1 eq) to the reaction mixture, ensuring the temperature remains below -10 °C.

    • Stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.

    • In a separate flask, cool an excess of aqueous ammonia to -10 °C.

    • Slowly add the mixed anhydride solution to the cold aqueous ammonia with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(piperidin-4-yl)acetamide. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound Hydrochloride

This step involves the deprotection of the N-Boc group under acidic conditions.

  • Materials:

    • tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate

    • 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM) or Ethyl Acetate

    • Diethyl ether

  • Procedure:

    • Dissolve the crude N-Boc-2-(piperidin-4-yl)acetamide from Step 1 in a minimal amount of DCM or ethyl acetate.

    • Add an excess of 4 M HCl in 1,4-dioxane to the solution.[1]

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white or off-white solid.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including physical property measurements and spectroscopic analysis. The data presented below is for the free base form of the molecule.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₄N₂O[2]
Molecular Weight142.20 g/mol [2]
AppearanceWhite to off-white solid(Predicted)
Melting PointNot available
SolubilitySoluble in water and polar organic solvents(Predicted)
pKaNot available
LogP-0.6[2]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Note that exact peak positions and splitting patterns may vary slightly depending on the solvent and instrument used.

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2 (br s)Singlet1H-CONH₂
~6.8 (br s)Singlet1H-CONH₂
~3.0-3.2Multiplet2HH-2e, H-6e (Piperidine)
~2.5-2.7Multiplet2HH-2a, H-6a (Piperidine)
~2.05Doublet2H-CH₂-CONH₂
~1.7-1.9Multiplet1HH-4 (Piperidine)
~1.6-1.7Multiplet2HH-3e, H-5e (Piperidine)
~1.2-1.4Multiplet2HH-3a, H-5a (Piperidine)
~1.5 (br s)Singlet1H-NH (Piperidine)

¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~175.0C=O (Amide)
~45.0C-2, C-6 (Piperidine)
~43.0-CH₂-CONH₂
~35.0C-4 (Piperidine)
~32.0C-3, C-5 (Piperidine)

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3180Strong, BroadN-H stretch (Amide)
~3280Medium, BroadN-H stretch (Piperidine)
~2920, ~2850StrongC-H stretch (Aliphatic)
~1660StrongC=O stretch (Amide I)
~1620MediumN-H bend (Amide II)
~1420MediumC-H bend

Mass Spectrometry (MS) Data

m/zInterpretation
143.1[M+H]⁺
126.1[M+H - NH₃]⁺
98.1[Piperidine ring fragment]⁺
84.1[Piperidine ring fragment - CH₂]⁺

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and characterization of this compound. The outlined two-step synthetic route, utilizing a Boc-protection strategy, offers a reliable method for obtaining this valuable chemical intermediate. The provided physical and spectroscopic data serve as a benchmark for researchers to confirm the identity and purity of their synthesized material. This foundational knowledge is essential for professionals engaged in the design and development of novel therapeutics based on the this compound scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery. As a derivative of piperidine, a common scaffold in many pharmaceuticals, understanding its fundamental physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details relevant experimental methodologies for their determination, and presents a logical workflow for property assessment.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from computational models, these values provide valuable estimates in the absence of experimentally determined figures.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 184044-10-8PubChem[1]
Molecular Formula C₇H₁₄N₂OPubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
pKa (predicted) Value not available
logP (computed) -0.6PubChem[1]
Melting Point Not available
Boiling Point Not available
Water Solubility Not available, expected to be soluble

Experimental Protocols

The determination of accurate physicochemical data relies on robust experimental protocols. The following sections detail standard methodologies applicable to a compound such as this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For a compound with a basic piperidine nitrogen, potentiometric titration is a suitable method.[2][3]

Principle: This method involves the gradual titration of an acidic solution of the compound with a standardized basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water or a suitable co-solvent if necessary. An ionic strength adjuster, such as 0.1 M potassium chloride, should be added.[3]

  • Acidification: Acidify the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to ensure the complete protonation of the piperidine nitrogen.

  • Titration: Titrate the acidified sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the point where half of the compound has been neutralized.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a traditional and reliable technique for its determination.[4][5]

Principle: This method involves partitioning the solute between two immiscible liquid phases, typically n-octanol and water, and then measuring the concentration of the solute in each phase at equilibrium.

Protocol:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together and allowing the phases to separate.[6]

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a container.

  • Equilibration: Shake the container for a sufficient period to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption. A simple and direct method for its determination is as follows.

Principle: This method involves creating a saturated solution of the compound in water and then quantifying the concentration of the dissolved compound.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy. The resulting concentration represents the aqueous solubility of the compound.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound like this compound.

G Physicochemical Property Determination Workflow cluster_0 Initial Assessment cluster_1 Core Properties cluster_2 Further Characterization cluster_3 Data Analysis & Reporting A Compound Synthesis and Purification B Structural Characterization (NMR, MS) A->B C pKa Determination (Potentiometric Titration) B->C D logP Determination (Shake-Flask/HPLC) B->D E Aqueous Solubility (Equilibrium Method) B->E F Melting Point (DSC/Capillary Method) B->F I Data Compilation and Analysis C->I D->I G Hygroscopicity E->G E->I H Polymorphism Screen F->H F->I G->I H->I J Technical Report Generation I->J

Caption: A logical workflow for determining the physicochemical properties of a new chemical entity.

Biological Context and Signaling Pathways

While specific signaling pathway involvement for the parent compound this compound is not extensively documented, various derivatives have been investigated for their biological activities. For instance, certain this compound derivatives have been explored as potent inhibitors of soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes.[7] Others have been studied as antagonists for the melanin-concentrating hormone receptor 1 (MCH R1) and for their potential hERG channel blocking activity, which are relevant in the contexts of obesity and cardiotoxicity, respectively.[8][9] The core this compound scaffold serves as a versatile starting point for the development of modulators of these and other biological targets. Further research is required to elucidate the specific biological roles and signaling pathways associated with the parent compound.

References

The Versatile Scaffold: A Deep Dive into the Mechanism of Action of 2-(Piperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)acetamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for a diverse array of potent and selective therapeutic agents. While the unsubstituted parent molecule exhibits minimal intrinsic biological activity, its strategic modification has yielded compounds that modulate a wide range of critical biological targets. This technical guide explores the multifaceted mechanism of action of key classes of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition: A Novel Anti-Inflammatory Strategy

Derivatives of this compound have emerged as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds stabilize EET levels, thereby potentiating their beneficial anti-inflammatory, analgesic, and vasodilatory effects.[1][2]

Quantitative Data: sEH Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of representative this compound-based sEH inhibitors against human and murine sEH.[1]

Compound IDModificationTargetIC50 (nM)
Compound 1 (Urea Analog) Benzohomoadamantane-ureaHuman sEH3.1
Murine sEH6.0
Compound 6a (Amide Analog) N-acetylHuman sEH1.1
Murine sEH2.5
Compound 6b (Amide Analog) N-isopropylsulfonylHuman sEH0.5
Murine sEH1.1
TPPU (Reference Inhibitor) N/AHuman sEH1.2
Murine sEH3.0
Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol outlines a common method for determining the IC50 values of sEH inhibitors.[1][3][4][5]

Objective: To measure the concentration-dependent inhibition of recombinant human sEH by test compounds.

Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Fluorogenic substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compounds and a reference inhibitor (e.g., TPPU) dissolved in DMSO.

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 330-362 nm, Emission: 460-465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. A typical starting concentration is 1 mM. Further dilute these stock solutions in sEH Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

  • Assay Setup: In a 96-well plate, add 10 µL of the diluted test compound or vehicle (for control wells).

  • Enzyme Addition: Add 170 µL of pre-warmed sEH Assay Buffer containing the recombinant human sEH to each well.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate solution (pre-warmed to 37°C) to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 15-30 minutes, with readings taken every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway: sEH-Mediated Eicosanoid Metabolism

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP Metabolism EETs EETs (Epoxyeicosatrienoic Acids) Anti-inflammatory CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Hydrolysis DHETs DHETs (Dihydroxyeicosatrienoic Acids) Less Active sEH->DHETs Inhibitor This compound Derivative Inhibitor->sEH Inhibition

sEH pathway and inhibition by acetamide derivatives.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: Targeting Obesity and Mood Disorders

The this compound scaffold has been extensively optimized to produce potent and selective antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[6][7] MCH-R1 is a G-protein coupled receptor (GPCR) primarily expressed in the brain that plays a key role in regulating appetite, energy homeostasis, and mood. Antagonism of this receptor is a promising therapeutic strategy for the treatment of obesity and anxiety/depression.

Quantitative Data: MCH-R1 Antagonist Affinity

The following table presents the binding affinities of representative this compound derivatives for the human MCH-R1. A significant challenge in this class is overcoming off-target activity at the hERG potassium channel, which can lead to cardiotoxicity.[6][7]

Compound IDKey SubstituentsMCH-R1 Ki (nM)hERG IC50 (µM)
Compound A Phenyl-amide1.20.3
Compound B Biphenyl-amide0.80.5
Compound C Naphthyl-amide2.5>10
Compound D Phenyl-urea5.0>30
Experimental Protocol: MCH-R1 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of test compounds for MCH-R1.[8][9]

Objective: To determine the affinity of unlabeled test compounds for the human MCH-R1 by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human MCH-R1.

  • Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH.

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).

  • Test compounds dissolved in DMSO.

  • 96-well GF/C filter plates (pre-treated with 0.5% polyethyleneimine).

  • Scintillation cocktail (e.g., MicroScint-20).

  • TopCount or similar microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293-hMCHR1 cells in ice-cold lysis buffer and isolate membranes via differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer.

    • 25 µL of test compound at various concentrations (or vehicle for total binding, or unlabeled MCH for non-specific binding).

    • 50 µL of radioligand (at a final concentration near its Kd, e.g., 0.1 nM).

    • 100 µL of diluted cell membrane preparation (e.g., 5-10 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the pre-treated GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).

  • Radioactivity Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: MCH-R1 Antagonism

MCHR1_Pathway cluster_membrane Cell Membrane MCHR1 MCH-R1 (GPCR) G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 + DAG ↑ (Ca²⁺ release) PLC->IP3_DAG MCH MCH (Melanin-Concentrating Hormone) MCH->MCHR1 Binds Antagonist This compound Derivative Antagonist->MCHR1 Blocks ATP ATP Response Physiological Response (↑ Appetite, etc.) cAMP->Response PIP2 PIP2 IP3_DAG->Response

MCH-R1 signaling and competitive antagonism.

NLRP3 Inflammasome Inhibition: A Modern Anti-Inflammatory Approach

More recently, the this compound scaffold has been utilized to develop inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death called pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.

Quantitative Data: NLRP3 Inflammasome Inhibitory Activity

The following table shows the potency of a representative this compound derivative in inhibiting IL-1β release from macrophages.

Compound IDCell TypeStimulusIL-1β Release IC50 (µM)
YQ128 J774A.1 MacrophagesLPS/ATP0.30
Mouse Peritoneal MacrophagesLPS/ATP1.59
MCC950 (Reference) Mouse Peritoneal MacrophagesLPS/ATP0.04

Data adapted from related sulfonamide analogs to illustrate the potential of the broader class.[10]

Experimental Protocol: IL-1β Release Assay in Macrophages

This protocol details the measurement of a compound's ability to inhibit NLRP3-dependent IL-1β secretion from stimulated macrophages.

Objective: To quantify the inhibitory effect of test compounds on the release of IL-1β from LPS and ATP-stimulated macrophages.

Materials:

  • J774A.1 or primary bone marrow-derived macrophages.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Adenosine triphosphate (ATP).

  • Test compounds dissolved in DMSO.

  • Human or mouse IL-1β ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh medium containing a low concentration of LPS (e.g., 100 ng/mL) to prime the cells, inducing the expression of pro-IL-1β and NLRP3. Incubate for 3-4 hours.

  • Compound Treatment: Remove the LPS-containing medium and replace it with fresh, serum-free medium containing the desired concentrations of the test compound or vehicle. Incubate for 30-60 minutes.

  • Activation (Signal 2): Add ATP to the wells (final concentration e.g., 5 mM) to activate the NLRP3 inflammasome. Incubate for an additional 45-60 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the IL-1β concentrations to the vehicle-treated, LPS/ATP-stimulated control wells.

    • Plot the percent inhibition of IL-1β release versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 Upregulation NFkB NF-κB Pathway TLR4->NFkB Upregulation Pro_IL1b pro-IL-1β (inactive) NFkB->Pro_IL1b Upregulation NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulation Casp1 Caspase-1 (active) Pro_IL1b->Casp1 Substrate NLRP3_active NLRP3 Inflammasome (Active Complex) ATP ATP P2X7 P2X7 Receptor ATP->P2X7 K_efflux K⁺ Efflux P2X7->K_efflux K_efflux->NLRP3_active Triggers Assembly NLRP3_active->Casp1 Cleaves pro-Caspase-1 IL1b IL-1β (active) Inflammation Casp1->IL1b Cleaves Inhibitor This compound Derivative Inhibitor->NLRP3_active Prevents Assembly

NLRP3 inflammasome pathway and its inhibition.

Conclusion

The this compound scaffold represents a remarkable example of structural versatility in drug discovery. Through targeted chemical modifications, this core structure has been successfully adapted to create highly potent and selective modulators of diverse biological targets, including enzymes like sEH, GPCRs like MCH-R1, and complex intracellular machinery like the NLRP3 inflammasome. The mechanisms of action are distinct for each class of derivative, ranging from competitive inhibition of enzymatic activity and receptor antagonism to the disruption of protein-protein interactions required for inflammasome assembly. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental frameworks, to aid researchers in the continued exploration and development of novel therapeutics based on this privileged chemical scaffold.

References

In Vitro Activity of 2-(Piperidin-4-yl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of derivatives based on the 2-(piperidin-4-yl)acetamide scaffold. This core structure is a versatile starting point for the development of potent and selective modulators of various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support further research and development in this area.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of this compound have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH can potentiate the beneficial effects of EETs, making it a promising therapeutic strategy for inflammatory conditions.

Quantitative Data: sEH Inhibition
Compound IDModificationTargetIC50 (nM)Reference
6a N-acetylated benzohomoadamantane-based amideMurine sEH0.4[1][2]
6a N-acetylated benzohomoadamantane-based amideHuman sEH34.5[1][2]
Experimental Protocol: sEH Inhibition Assay

The inhibitory potency against human and murine sEH is determined using a sensitive fluorescent-based assay.[1]

  • Enzyme and Substrate Preparation: Recombinant human and mouse sEH are expressed using a baculovirus system.[1] A non-fluorescent substrate, such as (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is used.[3]

  • Assay Procedure:

    • Test compounds are prepared in a suitable solvent, typically DMSO.

    • The enzyme is pre-incubated with the test compound in an assay buffer at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorescent substrate.

    • The hydrolysis of the substrate by sEH leads to the formation of a fluorescent product.

    • The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.[4]

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve of the inhibitor to a suitable model.

G cluster_workflow Experimental Workflow: sEH Inhibition Assay sEH Soluble Epoxide Hydrolase (sEH) Product Fluorescent Product sEH->Product Hydrolyzes Substrate Non-fluorescent Substrate (e.g., PHOME) Substrate->Product is converted to Inhibitor This compound Derivative Inhibitor->sEH Binds to Measurement Measure Fluorescence (Ex: 330nm, Em: 465nm) Product->Measurement Detected by

Experimental Workflow for sEH Inhibition Assay

Anti-inflammatory Activity

Certain this compound derivatives, particularly those incorporating a benzimidazole moiety, have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Anti-inflammatory Activity
Compound IDModificationAssayIC50 (µM)Reference
6e 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeNO Production Inhibition0.86[5][6]
6e 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeTNF-α Production Inhibition1.87[5][6]
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Nitric Oxide (NO) Measurement: After a 24-hour incubation period, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[7] The absorbance is read at 540 nm.[8]

  • TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[9]

  • Data Analysis: The IC50 values for the inhibition of NO and TNF-α production are calculated from the dose-response curves.

Signaling Pathway: LPS-induced Inflammatory Response

Lipopolysaccharide activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and TNF-α. Some this compound derivatives have been shown to inhibit this pathway by restoring the phosphorylation level of IκBα and reducing the expression of p65 NF-κB.[6]

G cluster_pathway Signaling Pathway: LPS-induced Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates to iNOS iNOS NFkB_nucleus->iNOS Induces expression TNFa_gene TNF-α gene NFkB_nucleus->TNFa_gene Induces expression NO Nitric Oxide (NO) iNOS->NO Produces TNFa TNF-α TNFa_gene->TNFa Produces Inhibitor This compound Derivative Inhibitor->IkBa Restores phosphorylation Inhibitor->NFkB Inhibits p65 expression

LPS-induced Inflammatory Signaling Pathway

Carbonic Anhydrase (CA) Inhibition

Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated isoforms hCA IX and XII.

Quantitative Data: Carbonic Anhydrase Inhibition
Compound IDModificationTargetKi (nM)Reference
7h Piperidine-linked benzenesulfonamide (4-fluoro)hCA IX1.2[10]
7b Piperidine-linked benzenesulfonamide (4-hydroxy)hCA XII4.3[10]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The assay for CA inhibition is based on the enzyme's esterase activity, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[11]

  • Reagent Preparation:

    • A stock solution of the CA enzyme is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • A stock solution of the substrate, p-NPA, is prepared in an organic solvent like acetonitrile or DMSO.[11]

    • Test compounds and a known CA inhibitor (e.g., acetazolamide) are dissolved in DMSO.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • The CA enzyme is pre-incubated with the test compounds for a defined period to allow for binding.

    • The reaction is initiated by adding the substrate solution.

    • The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm in kinetic mode.[11]

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value, which is determined from the dose-response curve.

MCH R1 Antagonism and hERG Inhibition

The this compound scaffold has been explored for the development of melanin-concentrating hormone receptor 1 (MCH R1) antagonists, which are of interest for the treatment of obesity. However, a key challenge in the development of these compounds is their potential off-target activity on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.

Quantitative Data: MCH R1 Antagonism and hERG Inhibition

A study on 2-piperidin-4-yl-acetamide derivatives highlighted the challenge of balancing MCH R1 antagonism with hERG inhibition.[12] While specific Ki and IC50 values for a range of these derivatives are detailed within specialized literature, the focus of many studies has been on structural modifications to reduce hERG liability while maintaining MCH R1 potency.[12][13][14][15]

Experimental Protocols
  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCH-1 receptor.

  • Binding Assay:

    • The assay is conducted in a 96-well plate.

    • Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled MCH R1 antagonist.

  • Filtration and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed using an automated system (e.g., QPatch).[16][17]

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG tail current. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing pulse to measure the tail current.[18]

  • Compound Application: Test compounds are applied sequentially at increasing concentrations.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and the IC50 value is determined from the concentration-response curve.

G cluster_workflow Logical Relationship: MCH R1 vs. hERG Activity Start This compound Scaffold MCHR1 MCH R1 Antagonism (Desired Activity) Start->MCHR1 hERG hERG Inhibition (Off-target Activity) Start->hERG Optimization Structural Optimization MCHR1->Optimization hERG->Optimization Goal Potent MCH R1 Antagonist with Low hERG Liability Optimization->Goal

Drug Discovery Logic for MCH R1 Antagonists

Other In Vitro Activities

The versatile this compound scaffold has also been investigated for other biological activities, including:

  • T-type Ca2+ Channel Blockade: Derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels, with potential applications as antihypertensive agents.

  • Antimycotic Activity: Hybrid molecules incorporating the this compound structure have shown antimycotic effects against various yeast and mold species.

  • Cholinesterase Inhibition: Certain derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a therapeutic strategy for Alzheimer's disease.

Detailed quantitative data and specific protocols for these activities are found within specialized literature and are dependent on the specific structural modifications of the this compound core.

This guide provides a foundational understanding of the diverse in vitro activities associated with this compound derivatives. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

References

An In-depth Technical Guide to Target Identification and Validation for 2-(Piperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies for identifying and validating the biological targets of compounds centered around the 2-(piperidin-4-yl)acetamide core structure. This scaffold is a versatile starting point for developing therapeutics across multiple target classes, each demanding a tailored approach for elucidation of its mechanism of action.

Introduction to Target Identification

Target identification is a critical phase in drug discovery, aiming to pinpoint the molecular entity (e.g., protein, nucleic acid) with which a small molecule interacts to produce a therapeutic effect. For a given this compound derivative, which may emerge from phenotypic screening, its specific biological target is often unknown. The process of uncovering this is known as target deconvolution. The primary strategies for target identification can be broadly categorized as follows:

  • Reverse Pharmacology (Target-Based Discovery): This approach begins with a hypothesis that modulating a specific protein target, known to be involved in a disease, will have a therapeutic benefit. Libraries of compounds, including this compound derivatives, are then screened against this purified target to identify high-affinity binders.[1]

  • Phenotypic Screening and Target Deconvolution: In this method, compounds are tested for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the target. Once an active compound is identified, subsequent experiments are conducted to determine its molecular target(s).[2] Common techniques for target deconvolution include:

    • Affinity Chromatography-Mass Spectrometry: The this compound derivative is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry.

    • Genetic Approaches: Methods like RNA interference (RNAi) or CRISPR-Cas9 screens can be used to identify genes whose knockdown or knockout mimics or blocks the effect of the compound, thereby pointing to the likely target or pathway.

Known and Potential Targets of this compound Derivatives

The this compound scaffold has been successfully modified to target a diverse range of proteins, highlighting its utility in medicinal chemistry. The primary target classes identified to date are detailed below.

Soluble Epoxide Hydrolase (sEH)

Derivatives of this compound have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[3] Inhibition of sEH stabilizes EETs, making this a promising strategy for treating inflammatory conditions.[3]

Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

The 2-piperidin-4-yl-acetamide framework has been optimized to create antagonists of the MCH-R1 receptor. This G-protein coupled receptor is involved in the regulation of energy balance, and its antagonism is a potential therapeutic approach for obesity.[4]

T-Type Calcium Channels

Certain 2-(1-alkylpiperidin-4-yl)-N-acetamide derivatives have been identified as blockers of T-type Ca2+ channels.[5] These channels are implicated in cardiovascular functions, and their modulation presents a therapeutic avenue for hypertension.[5][6]

Mu-Opioid Receptor

The this compound core is a key structural feature in several potent synthetic opioids, such as fentanyl and its analogs. These compounds act as agonists at the mu-opioid receptor, producing strong analgesic effects.

NF-κB Signaling Pathway (Anti-Inflammatory)

Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4][7] Mechanistic studies suggest that these effects are mediated through the modulation of the NF-κB signaling pathway.[4]

hERG Potassium Channel (Off-Target Liability)

A significant challenge in the development of this compound-based compounds, particularly MCH-R1 antagonists, is their frequent off-target inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[3][8] Blockade of this channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[5] Therefore, early assessment of hERG liability is crucial.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives against their respective targets.

Target Compound Class Compound Example Activity (IC50/Ki) Reference
Soluble Epoxide Hydrolase (sEH)Benzohomoadamantane-based amidesCompound 5aIC50 = 3.1 nM (human sEH)[9]
MCH-R1Piperidin-4-yl-acetamide derivatives--[3][8]
T-Type Ca2+ Channel2-(1-alkylpiperidin-4-yl)-N-acetamide--[5]
Mu-Opioid ReceptorFentanyl AnalogsFentanylKi ≈ 0.3 ± 0.08 nM[10]
NF-κB Pathway (NO production)2-(piperidin-4-yl)-1H-benzo[d]imidazoleCompound 6eIC50 = 0.86 µM[4][7]
NF-κB Pathway (TNF-α production)2-(piperidin-4-yl)-1H-benzo[d]imidazoleCompound 6eIC50 = 1.87 µM[4][7]
hERG ChannelMCH-R1 Antagonist Derivatives--[3][8]

Experimental Protocols for Target Validation

Once a putative target is identified, it must be validated to confirm that its modulation by the compound is responsible for the observed biological effect.

General Target Validation Workflow

G cluster_ID Target Identification cluster_VAL Target Validation phenotypic_screen Phenotypic Screening affinity_chrom Affinity Chromatography phenotypic_screen->affinity_chrom Identify Hit biochemical_assay Biochemical Assays (e.g., Enzyme Inhibition) affinity_chrom->biochemical_assay Putative Target reverse_pharm Reverse Pharmacology reverse_pharm->biochemical_assay Test Hypothesis cellular_assay Cell-Based Assays (e.g., Signaling, Viability) biochemical_assay->cellular_assay Confirm Cellular Activity biophysical_assay Biophysical Assays (e.g., SPR, ITC) cellular_assay->biophysical_assay Confirm Direct Binding in_vivo_model In Vivo Models biophysical_assay->in_vivo_model Validate in Organism

Caption: General workflow for target identification and validation.

Detailed Methodologies

A fluorescence-based assay is commonly used to screen for sEH inhibitors.

  • Principle: The assay uses a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, rearranges to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde.

  • Protocol:

    • Prepare a solution of recombinant human sEH in buffer.

    • In a 96-well plate, add the test compound (this compound derivative) at various concentrations.

    • Add the sEH enzyme solution to each well and incubate briefly.

    • Initiate the reaction by adding the PHOME substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for the mu-opioid receptor.

  • Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-DAMGO) from the mu-opioid receptor in a membrane preparation.

  • Protocol:

    • Prepare cell membranes from a cell line expressing the human mu-opioid receptor.

    • In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand [³H]-DAMGO, and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-cell patch-clamp electrophysiology is used to directly measure the effect of a compound on ion channel function.

  • Principle: This technique allows for the measurement of ionic currents flowing through the channels in the membrane of a single cell. The cell membrane potential is clamped at a specific voltage, and the resulting current is recorded in the presence and absence of the test compound.

  • Protocol:

    • Culture a cell line stably expressing the target ion channel (e.g., Cav3.2 for T-type Ca2+ channels or KCNH2 for hERG channels).

    • A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal.

    • The cell membrane under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • A specific voltage protocol is applied to the cell to elicit channel opening, and the resulting ionic current is recorded. For hERG, a specific voltage step protocol is used to elicit a characteristic tail current.[2]

    • The cell is perfused with an extracellular solution containing the vehicle control, and baseline currents are recorded.

    • The cell is then perfused with solutions containing increasing concentrations of the test compound, and the effect on the current is recorded.

    • The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to the Hill equation.

Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IKKβ, to determine if a compound inhibits pathway activation.

  • Principle: This method detects specific proteins in a cell lysate. Inhibition of the NF-κB pathway by a test compound will lead to a decrease in the phosphorylation of key signaling molecules upon stimulation (e.g., with LPS).

  • Protocol:

    • Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with the test compound for a specified time.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of p65 (p-p65) and IKKβ (p-IKKβ), as well as antibodies for the total proteins as loading controls.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins in treated versus untreated cells.

Signaling Pathway Visualizations

Soluble Epoxide Hydrolase (sEH) and Inflammation

G AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_Inflammation Anti-Inflammatory Effects (e.g., Vasodilation) EETs->Anti_Inflammation DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Inflammation Inflammation DHETs->Inflammation Compound This compound Derivative Compound->sEH

Caption: Inhibition of sEH by a this compound derivative.

Canonical NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR / TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) Compound This compound Derivative Compound->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the canonical NF-κB pathway.

MCH-R1 Signaling Pathway

G MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Binds G_protein Gαi/o MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., Appetite Regulation) PKA->Response Compound This compound Antagonist Compound->MCHR1

Caption: Antagonism of the MCH-R1 signaling pathway.

Conclusion

The this compound scaffold represents a privileged structure in modern drug discovery, capable of being tailored to interact with a wide array of biological targets. A systematic and rigorous approach to target identification and validation is paramount for the successful development of drug candidates derived from this core. This guide has outlined the key targets, quantitative measures of activity, and detailed experimental protocols necessary for researchers to effectively navigate this process. Early and thorough characterization of both on-target and off-target activities, particularly hERG liability, will ultimately increase the probability of clinical success.

References

Structural Analysis of 2-(Piperidin-4-yl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural analysis of 2-(piperidin-4-yl)acetamide derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have shown diverse pharmacological activities, targeting a range of biological entities including melanin-concentrating hormone receptor 1 (MCH R1), the hERG potassium channel, T-type calcium channels, and soluble epoxide hydrolase. Understanding the intricate relationship between the three-dimensional structure of these derivatives and their biological function is paramount for the rational design of novel therapeutics with improved potency and safety profiles.

This guide provides a comprehensive overview of the structural features, conformational analysis, and structure-activity relationships (SAR) of this compound derivatives. It includes a compilation of quantitative structural and biological data, detailed experimental methodologies for their synthesis and characterization, and visual representations of relevant signaling pathways and experimental workflows.

Core Structural Features and Conformational Analysis

The this compound core consists of a piperidine ring substituted at the 4-position with an acetamide group. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. The substituents on the piperidine nitrogen and the acetamide nitrogen, as well as on the piperidine ring itself, significantly influence the overall conformation and, consequently, the biological activity of the molecule.

Computational studies and experimental data from X-ray crystallography have shown that the orientation of the acetamide side chain relative to the piperidine ring is a critical determinant of biological activity. The conformational flexibility of this side chain allows it to adopt different orientations to fit into the binding pockets of various biological targets. Furthermore, the nature and position of substituents on aromatic rings, often incorporated into these derivatives, play a crucial role in establishing key interactions with target proteins. For instance, in a crystal structure of 2-[4(E)-2,6-bis-(4-chloro-phenyl)-3-ethyl-piperidin-4-yl-idene]acetamide, the piperidine ring adopts a chair conformation, and the two chlorophenyl rings are oriented at a dihedral angle of 45.59 (14)°.[1]

Structure-Activity Relationship (SAR) and Biological Targets

The this compound scaffold has been extensively explored to develop antagonists for the MCH R1, which is involved in the regulation of energy homeostasis and is a target for anti-obesity drugs.[2][3] SAR studies have revealed that hydrophobic properties on the van der Waals surface of the molecules are generally favorable for MCH R1 antagonistic activity, while the presence of polar or electronegative groups can be detrimental.[2][4] The volume, shape, and flexibility of the molecule are also important factors.[2][4]

A significant challenge in the development of these derivatives has been their off-target activity, particularly the blockade of the hERG potassium channel, which can lead to cardiotoxicity.[2][3] The structural features influencing hERG blocking activity often overlap with those for MCH R1 antagonism, such as the presence of flexible aromatic rings and overall hydrophobicity.[2][4] Therefore, a key aspect of the structural analysis of these compounds is to identify subtle structural modifications that can dissociate these two activities.

Furthermore, derivatives of this scaffold have been investigated as antihypertensive agents through the inhibition of T-type calcium channels.[5] Structure-activity relationship studies in this context have highlighted the importance of the position of the amide structure and the nature of substituents on a pendant benzene ring for potent and selective inhibition.[5] Additionally, this compound derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation, demonstrating the versatility of this chemical scaffold.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from structural and biological studies of this compound derivatives.

Table 1: Crystallographic Data for a Representative this compound Derivative

ParameterValueReference
Compound2-[4(E)-2,6-bis-(4-chloro-phenyl)-3-ethyl-piperidin-4-yl-idene]acetamide[1][7]
Molecular FormulaC21H22Cl2N2O[1][7]
Crystal SystemMonoclinic[1]
Space GroupP21/c[1]
Piperidine Ring ConformationChair[1][7]
Dihedral Angle between Chlorophenyl Rings45.59 (14)°[1][7]

Table 2: Physicochemical Descriptors and Biological Activities of this compound Derivatives

Derivative ClassKey Physicochemical DescriptorsBiological TargetActivity Metric (Example)Reference
MCH R1 AntagonistsHigh hydrophobicity, vdW volume, shape, flexibilityMCH R1pIC50[2][4]
hERG BlockersHydrophobicity, presence of flexible aromatic ringshERG ChannelpIC50[2][4]
Antihypertensive AgentsSpecific amide position, benzene ring substituentsT-type Ca2+ ChannelsIC50[5]
sEH InhibitorsSpecific substitutions on piperidine and acetamideSoluble Epoxide HydrolaseIC50[6]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the coupling of a suitable piperidin-4-yl acetic acid derivative with a desired amine, or the reaction of a this compound with an appropriate alkylating or acylating agent. The following is a generalized protocol:

Step 1: Synthesis of the Piperidin-4-yl Acetic Acid Intermediate This intermediate can be synthesized from commercially available starting materials, often involving the protection of the piperidine nitrogen, followed by chain extension at the 4-position and subsequent hydrolysis to the carboxylic acid.

Step 2: Amide Coupling Reaction

  • To a solution of the piperidin-4-yl acetic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA, triethylamine).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.

Step 3: N-Substitution of the Piperidine Ring

  • To a solution of the this compound derivative in a suitable solvent, add a base (e.g., K2CO3, triethylamine).

  • Add the desired alkylating or acylating agent (e.g., an alkyl halide, acid chloride, or sulfonyl chloride).

  • Stir the reaction at an appropriate temperature until completion.

  • Work up and purify the product as described in Step 2.

Structural Characterization Methods
  • X-ray Crystallography: Single crystals of the synthesized compounds are grown, and diffraction data is collected to determine the precise three-dimensional structure, including bond lengths, bond angles, and torsion angles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized derivatives. Advanced NMR techniques, such as NOESY and ROESY, can provide information about the solution-state conformation and intermolecular interactions.

  • Computational Modeling: Molecular mechanics and quantum mechanics calculations are employed to explore the conformational landscape of the derivatives. Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate physicochemical properties with biological activity, often using descriptors related to hydrophobicity, electronics, and sterics.[2][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the structural analysis of this compound derivatives.

MCH_R1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCH R1 G_protein Gαi/q MCHR1->G_protein activates MCH MCH MCH->MCHR1 binds PLC PLC G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Derivative This compound Derivative (Antagonist) Derivative->MCHR1 blocks

Caption: MCH R1 Signaling Pathway and Antagonism by this compound Derivatives.

hERG_Channel_Blockade cluster_membrane Cell Membrane hERG hERG K⁺ Channel K_efflux K⁺ Efflux hERG->K_efflux Prolonged_AP Prolonged Action Potential (Risk of Arrhythmia) hERG->Prolonged_AP K_ion K⁺ Repolarization Cardiac Repolarization K_efflux->Repolarization Derivative This compound Derivative (Blocker) Derivative->hERG blocks

Caption: Mechanism of hERG Potassium Channel Blockade.

T_type_Ca_Channel_Blockade cluster_membrane Vascular Smooth Muscle Cell Membrane T_type_Ca T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_type_Ca->Ca_influx Vasodilation Vasodilation (Lowered Blood Pressure) T_type_Ca->Vasodilation Ca_ion Ca²⁺ Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Derivative This compound Derivative (Blocker) Derivative->T_type_Ca blocks

Caption: T-type Calcium Channel Blockade in Hypertension.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_inflammatory_effect Increased Anti-inflammatory Effect EETs->Anti_inflammatory_effect DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active/Pro-inflammatory) sEH->DHETs Derivative This compound Derivative (Inhibitor) Derivative->sEH inhibits

Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Structural & SAR Analysis cluster_bioactivity Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray In_vitro_assays In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Purification->In_vitro_assays Conformational_Analysis Conformational Analysis NMR->Conformational_Analysis Xray->Conformational_Analysis Computational_Modeling Computational Modeling (QSAR, Docking) Conformational_Analysis->Computational_Modeling SAR_Analysis Structure-Activity Relationship Analysis Computational_Modeling->SAR_Analysis SAR_Analysis->Synthesis Rational Design In_vitro_assays->SAR_Analysis In_vivo_studies In vivo Studies (Animal Models) In_vitro_assays->In_vivo_studies

References

The Therapeutic Potential of the 2-(Piperidin-4-yl)acetamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

The 2-(piperidin-4-yl)acetamide core is a versatile scaffold that has given rise to a diverse range of pharmacologically active compounds. While the parent molecule itself is not a prominent therapeutic agent, its derivatives have been extensively explored, leading to the development of potent modulators of various biological targets. This technical guide provides a comprehensive overview of the key therapeutic applications of this compound derivatives, focusing on their mechanisms of action, quantitative data, and the experimental methodologies used in their evaluation.

Soluble Epoxide Hydrolase (sEH) Inhibition: A Novel Anti-Inflammatory Strategy

Derivatives of this compound have emerged as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous anti-inflammatory lipid mediators.[1][2][3][4] By inhibiting sEH, these compounds stabilize and increase the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, analgesic, and organ-protective properties.[1][5][6]

Mechanism of Action and Signaling Pathway

Soluble epoxide hydrolase metabolizes EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[5] The inhibition of sEH preserves the beneficial effects of EETs. One of the key anti-inflammatory mechanisms of EETs is the inhibition of the NF-κB signaling pathway.[6] By preventing the degradation of IκBα, EETs block the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines and enzymes like iNOS and COX-2.[6]

sEH_Pathway cluster_nfkb NF-κB Signaling AA Arachidonic Acid (AA) CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH IKK IKK EETs->IKK Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Inhibitor This compound Derivatives Inhibitor->sEH Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->ProInflammatory Nuclear Translocation

Caption: sEH Inhibition and NF-κB Pathway
Quantitative Data: sEH Inhibitory Potency

A series of benzohomoadamantane-based 2-(piperidin-4-yl)acetamides have been synthesized and evaluated for their inhibitory activity against human (HsEH) and murine (MsEH) sEH. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundR Group on Piperidine NitrogenHsEH IC50 (nM)MsEH IC50 (nM)
6a Acetyl1419
6b Isopropylsulfonyl2.53.5
6c Isopropylsulfonyl (with F on benzohomoadamantane)1.83.3
TPPU (Reference Compound)1.32.9
(Data sourced from Martín-López et al., Pharmaceuticals 2021)[1]
Experimental Protocols

Synthesis of N-(9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[3]annulen-7-yl)-2-(piperidin-4-yl)acetamide (5a) [7]

  • To a solution of tert-butyl 4-(2-((9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[3]annulen-7-yl)amino)-2-oxoethyl)piperidine-1-carboxylate (4a) (250 mg, 0.55 mmol) in dichloromethane (DCM) (4 mL), 4M HCl in 1,4-dioxane (0.5 mL) was added.

  • The reaction mixture was stirred at room temperature for 3 days.

  • The solvent was evaporated under vacuum.

  • The residue was dissolved in DCM (10 mL) and washed with 5N NaOH solution.

  • The organic phase was dried over anhydrous Na2SO4, filtered, and concentrated under vacuum to yield the final product.

sEH Inhibition Assay [1][8]

  • The potency of the compounds as sEH inhibitors was determined using a sensitive fluorescent-based assay.

  • Baculovirus expressed recombinant human or mouse sEH was used as the enzyme source.

  • The enzyme (e.g., 1 nM final concentration) was incubated with various concentrations of the test compound in sodium phosphate buffer (0.1 M, pH 7.4, containing 0.1 mg/mL BSA) at 30°C for 5 minutes.

  • The enzymatic reaction was initiated by adding the substrate, cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), at a final concentration of 5 µM.

  • The increase in fluorescence due to the hydrolysis of the substrate was monitored kinetically for 10 minutes at 30°C.

  • IC50 values were calculated from the resulting concentration-response curves.

µ-Opioid Receptor Agonism: Potent Analgesics

The this compound scaffold is a key component of several potent synthetic opioids, most notably derivatives of fentanyl.[9][10] These compounds act as agonists at the µ-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics.[9][11]

Mechanism of Action and Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like a fentanyl analog initiates a cascade of intracellular events.[12][13][14] The receptor couples to inhibitory G-proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits.[14] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[14] The Gβγ subunit acts on ion channels, causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).[14][15] This combination leads to hyperpolarization of the neuronal membrane and reduced neurotransmitter release, ultimately dampening the transmission of pain signals.[15][16]

Opioid_Pathway Opioid This compound Derivative (Agonist) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds & Activates G_Protein Gi/o Protein (αβγ) MOR->G_Protein Couples G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK GIRK K⁺ Channel G_betagamma->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Fentanyl_Synthesis start N-BOC-4-Piperidinone step1 Reductive Amination start->step1 aniline Aniline aniline->step1 stab STAB DCM stab->step1 intermediate1 tert-Butyl 4-(phenylamino) piperidine-1-carboxylate step1->intermediate1 step2 BOC Deprotection intermediate1->step2 hcl HCl hcl->step2 intermediate2 4-(Phenylamino)piperidine step2->intermediate2 step3 Acylation intermediate2->step3 prop_anhydride Propionic Anhydride prop_anhydride->step3 intermediate3 N-phenyl-N-(piperidin-4-yl) propionamide step3->intermediate3 step4 N-Alkylation intermediate3->step4 phenethyl_bromide 2-Phenethyl Bromide Cs₂CO₃, ACN phenethyl_bromide->step4 product Fentanyl step4->product

References

Piperidine-Based Compounds: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold.[3][4][5] This technical guide provides an in-depth review of recent research on piperidine-based compounds, focusing on their synthesis, diverse pharmacological activities, and therapeutic applications. We present a compilation of quantitative data, detailed experimental protocols for key reactions and assays, and visualizations of relevant biological pathways to serve as a comprehensive resource for professionals in the field.

Synthesis of Piperidine Derivatives

The construction of the piperidine ring is a fundamental aspect of organic synthesis, with various methods developed to access a wide range of substituted derivatives.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[6] This approach often employs transition metal catalysts.

Experimental Protocol: Heterogeneous Catalysis for Diastereoselective cis-Hydrogenation

A notable example is the diastereoselective cis-hydrogenation of multi-substituted pyridines using a ruthenium heterogeneous catalyst developed by the Beller group.[1][2]

  • Catalyst Preparation: A ruthenium-based heterogeneous catalyst is prepared (specific details of catalyst preparation are proprietary to the research group but generally involve impregnating a support material with a ruthenium salt followed by reduction).

  • Reaction Setup: A solution of the substituted pyridine derivative in a suitable solvent (e.g., water) is placed in a high-pressure autoclave.[2] The heterogeneous catalyst is added to the solution.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired level (e.g., 50 bar). The reaction mixture is stirred at a specific temperature (e.g., 80 °C) for a set duration (e.g., 16 hours).

  • Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the cis-piperidine derivative.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of piperidines, particularly in [5+1] annulation strategies.[1]

Experimental Protocol: Hydrogen-Borrowing [5+1] Annulation

  • Reactants: A 1,5-dicarbonyl compound or a functional equivalent is reacted with a primary amine in the presence of a suitable catalyst.

  • Catalyst: An iridium or ruthenium complex is often used as the catalyst for the hydrogen-borrowing reaction.

  • Reaction Conditions: The reactants and catalyst are dissolved in an appropriate solvent (e.g., toluene) and heated under an inert atmosphere. The reaction proceeds through an initial condensation to form an enamine or imine, followed by intramolecular cyclization and subsequent reduction.

  • Purification: The reaction mixture is cooled, the solvent is removed, and the residue is purified by chromatography to afford the substituted piperidine.

Alkene Cyclization

The oxidative amination of non-activated alkenes provides a modern approach to synthesizing substituted piperidines.[1]

Experimental Protocol: Gold-Catalyzed Oxidative Amination

  • Catalyst and Oxidant: A gold(I) complex is used as the catalyst, and an iodine(III) species serves as the oxidizing agent.[1]

  • Reaction: An alkene substrate with a tethered amine is treated with the gold catalyst and the oxidant in a suitable solvent. The reaction proceeds via an intramolecular aminocyclization, leading to the formation of the piperidine ring with the concurrent introduction of an oxygen-containing substituent.

  • Enantioselective Variant: For enantioselective synthesis, a palladium catalyst with a chiral pyridine-oxazoline ligand can be employed.[1]

Pharmacological Applications and Biological Activity

Piperidine derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in the development of therapeutic agents for various diseases.[3][7][8]

Anticancer Activity

Piperidine and its derivatives have shown significant potential as anticancer agents, targeting various cancer cell lines and acting through multiple mechanisms.[9][10][11]

Molecular Mechanisms:

  • Induction of Apoptosis: Many piperidine-based compounds induce apoptosis in cancer cells by activating key signaling pathways. For instance, they can upregulate the expression of pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.[9]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[9]

  • Inhibition of Signaling Pathways: Piperidine derivatives have been shown to modulate crucial signaling pathways involved in cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[9]

Quantitative Data on Anticancer Piperidine Derivatives:

Compound/DerivativeCancer Cell LineBiological Target/ActivityIC50/GI50 Value
DTPEP (a tamoxifen derivative)MDA-MB-231 (ER-)Cell Proliferation InhibitionNot specified in provided text
DTPEP (a tamoxifen derivative)MCF-7 (ER+)Cell Proliferation InhibitionNot specified in provided text
Compound 17aPC3 (prostate cancer)Cell Proliferation InhibitionConcentration-dependent
PiperineA2780 (ovarian cancer)Induction of Apoptosis via JNK/p38 MAPKNot specified in provided text
Highly functionalized piperidinesVariousRadical Scavenging (DPPH, •O2−)Varied activity

Data compiled from multiple sources.[9][12] Note: Specific IC50 values were not always available in the provided search results, which often described activity in qualitative or concentration-dependent terms.

Enzyme Inhibition

Piperidine-based compounds are potent inhibitors of various enzymes, a property that is exploited in the treatment of several diseases.[5]

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a primary therapeutic strategy for Alzheimer's disease.[5][13] Donepezil, a well-known piperidine derivative, is a leading drug in this class.[13]

Quantitative Data on Piperidine-Based Cholinesterase Inhibitors:

CompoundTarget EnzymeIC50 Value
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56 nM
Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)AChE5.7 nM
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2 nM

Table data extracted from a technical guide on piperidine derivatives as enzyme inhibitors.[5]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This spectrophotometric assay is commonly used to determine AChE inhibitory activity.[5]

  • Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[5]

  • Procedure:

    • Prepare solutions of the test compounds (piperidine derivatives) at various concentrations.

    • In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound solution.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Piperine, a naturally occurring piperidine alkaloid, and its derivatives are known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets for the treatment of neurodegenerative diseases and depression.[14][15]

Structure-Activity Relationship (SAR) for Piperine-based MAO Inhibitors:

  • The six-membered piperidine ring is crucial for maximum inhibitory activity.[14][15]

  • The length and conjugation of the linker between the methylenedioxyphenyl (MDP) ring and the piperidine nitrogen are important for MAO-B inhibition.[15]

  • Substitution on the piperidine ring can significantly influence activity and selectivity. For example, a 4-methyl-substituted piperidine ring showed high inhibitory activity for MAO-B.[14][15]

Central Nervous System (CNS) Applications

The piperidine scaffold is a key component in many CNS-active drugs, including antipsychotics, analgesics, and agents for neurodegenerative disorders.[3][16][17] The ability of the piperidine ring to modulate physicochemical properties like lipophilicity and basicity contributes to its success in CNS drug design, often facilitating passage through the blood-brain barrier.[16]

Visualizing Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway: Piperidine-Induced Apoptosis in Cancer Cells

G Piperidine Piperidine Derivative ROS Increased ROS Generation Piperidine->ROS Bax Bax (Pro-apoptotic) Piperidine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Downregulates Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Bax->Mito Bcl2->Mito inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G start Start prep Prepare Solutions: AChE, DTNB, ATCI, Test Compounds start->prep plate Add Reagents to 96-well Plate: AChE, DTNB, Compound prep->plate incubate Pre-incubate (e.g., 15 min at 37°C) plate->incubate react Initiate Reaction: Add ATCI Substrate incubate->react measure Measure Absorbance at 412 nm react->measure calc Calculate % Inhibition measure->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end G pyridine Substituted Pyridine hydrogenation Pyridine Hydrogenation (e.g., PtO2, H2) pyridine->hydrogenation cis_piperidine cis-Piperidine (Kinetic Product) hydrogenation->cis_piperidine epimerization Epimerization (Thermodynamic Control) cis_piperidine->epimerization lithiation Diastereoselective Lithiation/Trapping cis_piperidine->lithiation trans_piperidine trans-Piperidine (Thermodynamic Product) epimerization->trans_piperidine lithiation->trans_piperidine

References

biological activity of 2-(Piperidin-4-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reveals its primary role as a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-4). This inhibition is a key mechanism in the regulation of glucose homeostasis, making it a compound of significant interest in the development of therapeutics for type 2 diabetes.

Mechanism of Action: DPP-4 Inhibition

2-(Piperidin-4-yl)acetamide hydrochloride exerts its therapeutic effect by targeting DPP-4, an enzyme responsible for the degradation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, the compound prevents the breakdown of these hormones, leading to their increased circulation and prolonged action.

The extended activity of GLP-1 and GIP results in several beneficial downstream effects for glucose control:

  • Enhanced Insulin Secretion: Incretins potentiate glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppressed Glucagon Release: GLP-1, in particular, suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

This dual action of increasing insulin and decreasing glucagon in a glucose-dependent manner helps to lower blood glucose levels effectively, with a reduced risk of hypoglycemia compared to other anti-diabetic agents.

G cluster_incretins Incretin Hormones compound This compound hydrochloride dpp4 DPP-4 Enzyme compound->dpp4 Inhibits inactive Inactive Metabolites dpp4->inactive glp1 GLP-1 glp1->dpp4 Degradation pancreas Pancreatic Islets glp1->pancreas Stimulates gip GIP gip->dpp4 Degradation gip->pancreas Stimulates insulin ↑ Glucose-Dependent Insulin Secretion (β-cells) pancreas->insulin glucagon ↓ Glucagon Secretion (α-cells) pancreas->glucagon glucose Lower Blood Glucose insulin->glucose liver Liver glucagon->liver Acts on hgp ↓ Hepatic Glucose Production liver->hgp hgp->glucose

Caption: Signaling pathway of this compound hydrochloride via DPP-4 inhibition.

Quantitative Pharmacological Data

The has been quantified through various in vitro and in vivo studies. The data below summarizes its potency and selectivity.

ParameterSpeciesValueDescription
DPP-4 IC₅₀ Human6.2 nMThe half-maximal inhibitory concentration against the target enzyme, indicating high potency.
DPP-8 IC₅₀ Human> 10,000 nMDemonstrates high selectivity for DPP-4 over the closely related DPP-8 enzyme.
DPP-9 IC₅₀ Human> 10,000 nMDemonstrates high selectivity for DPP-4 over the closely related DPP-9 enzyme.
FAP IC₅₀ Human> 10,000 nMDemonstrates high selectivity over Fibroblast Activation Protein (FAP).

Experimental Protocols

The characterization of this compound relies on standardized biochemical and cellular assays.

In Vitro DPP-4 Inhibition Assay

This assay is fundamental to determining the potency (IC₅₀) of the compound against its target enzyme.

Objective: To measure the concentration of this compound hydrochloride required to inhibit 50% of DPP-4 enzymatic activity.

Methodology:

  • Enzyme & Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound is serially diluted to create a range of concentrations.

  • Reaction Incubation: The DPP-4 enzyme is pre-incubated with the various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.

  • Data Analysis: The rate of reaction at each compound concentration is calculated. The results are plotted as percent inhibition versus compound concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

G start Prepare Reagents (DPP-4, Substrate, Buffer) dilute Create Serial Dilutions of Test Compound start->dilute preincubate Pre-incubate DPP-4 Enzyme with Test Compound dilute->preincubate initiate Initiate Reaction by Adding Fluorogenic Substrate preincubate->initiate measure Measure Fluorescence at Kinetic Intervals initiate->measure analyze Calculate Percent Inhibition vs. [Compound] measure->analyze end Determine IC₅₀ Value via Curve Fitting analyze->end

Caption: Standard experimental workflow for an in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This study is a crucial in vivo model to assess the compound's effect on glucose metabolism in a living organism, often a rodent model of type 2 diabetes.

Objective: To evaluate the ability of this compound hydrochloride to improve glucose tolerance following an oral glucose challenge.

Methodology:

  • Animal Acclimation & Fasting: Experimental animals (e.g., Zucker diabetic fatty rats) are fasted overnight to establish a baseline glucose level.

  • Compound Administration: A test group receives the compound orally, while a control group receives a vehicle.

  • Glucose Challenge: After a set period (e.g., 60 minutes), all animals receive a bolus of glucose via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at specific time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels for each sample are measured using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the treated and vehicle control groups to determine efficacy.

G cluster_prep Preparation Phase cluster_test Test Phase cluster_analysis Analysis Phase fasting Overnight Fasting of Rodent Models dosing Oral Administration (Compound or Vehicle) fasting->dosing challenge Oral Glucose Challenge dosing->challenge sampling Serial Blood Sampling (0-120 min) challenge->sampling measure Measure Blood Glucose Levels sampling->measure auc Calculate Glucose AUC (Area Under Curve) measure->auc compare Compare AUC Between Treated & Control Groups auc->compare

Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

An In-depth Technical Guide to the Early Discovery and Screening of 2-(Piperidin-4-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage discovery and screening methodologies for 2-(Piperidin-4-yl)acetamide analogs, a promising scaffold in modern drug discovery. This document outlines the synthesis, biological targets, and screening protocols for this class of compounds, with a focus on their potential as antihypertensive and anti-inflammatory agents.

Introduction to this compound Analogs

The this compound core structure is a versatile scaffold that has been explored for a variety of therapeutic targets. Its inherent drug-like properties, including favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, make it an attractive starting point for medicinal chemistry campaigns. This guide will focus on two key therapeutic areas where these analogs have shown significant promise: hypertension, through the inhibition of T-type calcium channels, and inflammation, via the inhibition of soluble epoxide hydrolase (sEH) and the suppression of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

General Synthetic Approach

The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route is outlined below. Specific modifications to this pathway allow for the introduction of diverse substituents to explore structure-activity relationships (SAR).

G cluster_0 Synthesis of this compound Analogs A Commercially Available 4-substituted Piperidine B N-Boc Protection A->B Boc2O, Et3N C Deprotection of Ester B->C LiOH D Amide Coupling C->D Amine, EDC, HOBt E Boc Deprotection D->E TFA or HCl F N-Alkylation/Arylation E->F R-X, Base G Final this compound Analog F->G

A generalized synthetic scheme for this compound analogs.

Key Biological Targets and Screening Strategies

T-type Calcium Channel Blockers for Hypertension

A series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels.[1] These compounds have shown potential as novel antihypertensive agents that do not induce reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers.[1]

Quantitative Data Summary

Compound IDR Group (on Piperidine Nitrogen)T-type Ca2+ Channel Inhibition (IC50, µM)L-type Ca2+ Channel Inhibition (IC50, µM)
4f 2-[2-(2-methoxyethoxy)phenyl]ethyl0.038>10
4a H1.2>10
4b Methyl0.45>10
4c Ethyl0.21>10
4d Propyl0.11>10
4e Isopropyl0.082>10

Experimental Protocol: Fluorescence-Based T-type Calcium Channel Inhibition Assay

This protocol describes a high-throughput screening method to identify inhibitors of T-type calcium channels stably expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human T-type calcium channel subtype (e.g., Cav3.2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Black-walled, clear-bottom 384-well microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • High potassium depolarizing solution (Assay Buffer with KCl concentration adjusted to elicit channel opening)

  • Test compounds and a reference inhibitor (e.g., mibefradil)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in Assay Buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: During dye loading, prepare serial dilutions of the test compounds in Assay Buffer. After incubation, wash the cells with Assay Buffer to remove excess dye. Add the diluted test compounds to the plate and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the cell plate in the FLIPR instrument. Record a baseline fluorescence reading.

  • Cell Depolarization and Signal Reading: Add the high potassium depolarizing solution to all wells simultaneously using the FLIPR's integrated pipettor. Immediately begin recording the fluorescence intensity for 1-2 minutes.

  • Data Analysis: The change in fluorescence upon depolarization is indicative of calcium influx. The inhibitory effect of the test compounds is calculated as a percentage of the response in control wells (vehicle-treated). Determine the IC50 values for active compounds.

G cluster_0 T-type Calcium Channel Inhibition Assay Workflow A Seed HEK293 cells in 384-well plates B Incubate overnight A->B C Load cells with Fluo-4 AM B->C D Wash cells C->D E Add test compounds D->E F Incubate E->F G Measure baseline fluorescence (FLIPR) F->G H Add depolarizing solution and measure fluorescence G->H I Data analysis (IC50) H->I

Workflow for the fluorescence-based T-type calcium channel inhibition assay.
Soluble Epoxide Hydrolase (sEH) Inhibitors for Inflammation

This compound derivatives have also been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds can increase the levels of EETs, thereby exerting anti-inflammatory effects.

Experimental Protocol: Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol outlines a method for screening inhibitors of recombinant human sEH.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH assay buffer

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • A known sEH inhibitor as a positive control (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • Black 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in the sEH assay buffer.

  • Enzyme and Compound Incubation: Add the sEH enzyme to the wells of the microplate, followed by the addition of the test compounds or controls. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) in a kinetic mode for 30-60 minutes.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time curve. Calculate the percent inhibition for each test compound relative to the vehicle control and determine the IC50 values for active compounds.

G cluster_0 sEH Inhibition Assay Workflow A Add sEH enzyme to 384-well plate B Add test compounds and controls A->B C Incubate B->C D Add sEH substrate C->D E Measure fluorescence kinetically D->E F Data analysis (IC50) E->F

Workflow for the fluorometric soluble epoxide hydrolase (sEH) inhibition assay.
Inhibition of Pro-inflammatory Mediators

A series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the core this compound substructure, have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]

Quantitative Data Summary

Compound IDR Group (on Benzimidazole)NO Production Inhibition (IC50, µM)TNF-α Production Inhibition (IC50, µM)
6e 4-Chlorophenyl0.861.87
6a Phenyl2.154.32
6b 4-Fluorophenyl1.543.18
6c 4-Methylphenyl1.893.91
6d 4-Methoxyphenyl2.535.11

Experimental Protocol: Nitric Oxide (NO) and TNF-α Production Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a cell-based assay to measure the inhibition of NO and TNF-α production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO determination

  • ELISA kit for murine TNF-α

  • 24-well tissue culture plates

  • Test compounds

Procedure:

  • Cell Plating: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement:

    • Mix a portion of the supernatant with an equal volume of Griess Reagent.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • TNF-α Measurement:

    • Use the collected supernatant to quantify the amount of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of NO and TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values.

G cluster_0 NO and TNF-α Inhibition Assay Workflow A Seed RAW 264.7 cells in 24-well plates B Pre-treat with test compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure NO production (Griess Assay) E->F G Measure TNF-α production (ELISA) E->G H Data analysis (IC50) F->H G->H

Workflow for the NO and TNF-α production inhibition assay.

High-Throughput Screening (HTS) Cascade

A typical HTS cascade for the discovery of novel this compound analogs involves a tiered approach to efficiently identify and characterize promising lead compounds.

G cluster_0 High-Throughput Screening Cascade A Primary HTS (Single Concentration) B Hit Confirmation A->B Identify initial hits C Dose-Response and IC50 Determination B->C Confirm activity D Selectivity and Counter-screens C->D Determine potency E In Vitro ADME-Tox Assays D->E Assess selectivity and rule out artifacts F Lead Optimization E->F Evaluate drug-like properties

A typical high-throughput screening cascade for lead discovery.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics for a range of diseases, including hypertension and inflammatory conditions. The screening funnels and experimental protocols detailed in this guide provide a robust framework for the early-stage discovery and characterization of new analogs. A systematic approach, combining efficient synthesis, targeted biological screening, and comprehensive data analysis, is crucial for successfully advancing these promising compounds through the drug discovery pipeline.

References

Methodological & Application

Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 2-(Piperidin-4-yl)acetamide in a Cell-Based Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Scientific Context

2-(Piperidin-4-yl)acetamide serves as a foundational scaffold for a class of small molecules with significant therapeutic potential. Notably, derivatives of this core structure have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[1][2] The inhibition of sEH is a promising strategy for treating inflammatory diseases. The enzyme sEH metabolizes endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[2] By inhibiting sEH, the concentration of protective EETs is stabilized, which can dampen inflammatory responses.[1][2]

This document provides a detailed experimental framework for investigating the potential anti-inflammatory properties of the parent compound, this compound, using a well-established in vitro model of inflammation: murine macrophage (RAW 264.7) cells stimulated with bacterial lipopolysaccharide (LPS).[3][4] These protocols are designed for researchers in drug discovery and cell biology to rigorously assess the compound's efficacy in a controlled, reproducible manner.

Foundational Knowledge: Compound Handling & Cytotoxicity

Before assessing the anti-inflammatory activity of this compound, it is critical to establish its solubility and non-toxic concentration range. Many small organic molecules exhibit poor solubility in aqueous media and are often dissolved in dimethyl sulfoxide (DMSO). However, DMSO itself can be toxic to cells at higher concentrations, typically above 0.5%–1%.[5] Therefore, the first step is always to determine the maximum tolerated concentration of both the vehicle (DMSO) and the compound.

Preparation of this compound Stock Solution

The accuracy of subsequent assays depends on the correct preparation of the compound.

Protocol Steps:

  • Weighing: Accurately weigh 5-10 mg of this compound powder using a calibrated analytical balance in a sterile biosafety cabinet.

  • Dissolution: Dissolve the compound in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist, but stability at this temperature should be considered.

  • Sterilization: If required, sterile filter the stock solution using a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture, to prevent degradation and repeated freeze-thaw cycles.

Protocol: Determining the Non-Toxic Concentration Range via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[3] It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells. This protocol will establish the concentration range of this compound that does not induce cytotoxicity, ensuring that any observed anti-inflammatory effects are not merely a consequence of cell death.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Complete Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 20 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (for formazan solubilization).

  • 96-well flat-bottom cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.[3] Incubate overnight (18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration in the highest compound dose should not exceed 0.5%.[5]

    • Example Dilution Scheme: To achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM, prepare 2X working solutions in culture medium from your DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well in triplicate.

    • Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest final DMSO concentration, e.g., 0.5%).

  • Incubation: Incubate the plate for 24 hours under standard culture conditions. This duration should match the intended treatment time in the subsequent inflammation assay.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to insoluble purple formazan crystals.[6]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of the vehicle control.

Concentration of this compound (µM) Cell Viability (%) (Hypothetical Data)
0 (Control)100 ± 4.5
199.1 ± 5.1
598.5 ± 4.8
1097.2 ± 5.3
2595.6 ± 4.9
5092.8 ± 6.2
10075.4 ± 7.1

Table 1: Hypothetical cytotoxicity data for this compound on RAW 264.7 cells. Based on this data, concentrations up to 50 µM would be selected for subsequent functional assays as they exhibit minimal impact on cell viability.

Core Application: Anti-Inflammatory Efficacy Assessment

This section details the primary experimental workflow to determine if this compound can inhibit the inflammatory response in macrophages. The protocol uses LPS to mimic a bacterial infection, which robustly activates pro-inflammatory signaling pathways.[4][7]

Signaling Pathway Overview: LPS-Induced Inflammation

LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator.

LPS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation sEH sEH DHETs DHETs (Inactive) sEH->DHETs EETs EETs EETs->sEH Compound This compound (Hypothesized Inhibitor) Compound->sEH Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nuc->Genes

Caption: Hypothesized mechanism of this compound in the LPS/TLR4 signaling pathway.

Protocol: LPS Stimulation and Compound Treatment

Materials:

  • RAW 264.7 cells

  • Complete Culture Medium

  • 24-well cell culture plates

  • This compound (from DMSO stock)

  • Lipopolysaccharide (LPS) from E. coli O55:B5 (stock solution of 1 mg/mL in sterile PBS)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium.[6] Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Pre-treatment: Pre-treat the cells by adding the desired non-toxic concentrations of this compound (e.g., 5, 10, 25, 50 µM) to the wells. The compound should be diluted in fresh medium. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to achieve a final concentration of 1 µg/mL.[7]

  • Controls:

    • Negative Control: Cells treated with medium only.

    • Positive Control: Cells treated with vehicle (DMSO) and 1 µg/mL LPS.

    • Compound Control: Cells treated with the highest dose of the compound only (no LPS) to check for baseline effects.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells and debris. Transfer the clear supernatant to fresh tubes for analysis. Store at -80°C if not used immediately.

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_analysis Day 3: Analysis Seed Seed RAW 264.7 Cells (24-well plate) Incubate1 Incubate Overnight (18-24h) Seed->Incubate1 Pretreat Pre-treat with This compound (1-2h) Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate (24h) Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Assay Perform Griess Assay (NO) & ELISA (Cytokines) Collect->Assay

Caption: Experimental workflow for assessing the anti-inflammatory activity of the compound.

Data Acquisition & Analysis Protocols

Protocol: Nitric Oxide (NO) Measurement by Griess Assay

The Griess assay is a simple and widely used method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in aqueous solutions like cell culture supernatant.[8][9]

Materials:

  • Collected cell culture supernatants

  • Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well flat-bottom plate

Step-by-Step Methodology:

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by serially diluting a stock solution in fresh culture medium. This is crucial for quantifying the NO concentration in your samples.

  • Sample Plating: Add 50 µL of each standard and collected supernatant sample to a 96-well plate in duplicate or triplicate.

  • Griess Reagent Addition: Add 50 µL of sulfanilamide solution to all wells, followed by 50 µL of N-(1-naphthyl)ethylenediamine solution.[6] Mix gently by tapping the plate.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and use the resulting linear equation to calculate the nitrite concentration in each sample.

Treatment Nitric Oxide (µM) (Hypothetical Data) % Inhibition
Control (No LPS)1.2 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10%
LPS + Cmpd (10 µM)30.5 ± 2.533.4%
LPS + Cmpd (25 µM)18.2 ± 1.960.3%
LPS + Cmpd (50 µM)9.7 ± 1.178.8%

Table 2: Hypothetical results from a Griess assay showing a dose-dependent inhibition of LPS-induced nitric oxide production by this compound (Cmpd).

Protocol: Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique to quantify specific proteins, such as TNF-α and IL-6, in the culture supernatant.[10][11]

Materials:

  • Collected cell culture supernatants

  • Commercially available ELISA kits for murine TNF-α and IL-6 (follow the manufacturer's instructions precisely)[12]

  • ELISA plate reader

General ELISA (Sandwich) Procedure:

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody specific to the target cytokine (e.g., anti-TNF-α).

  • Sample Incubation: Add standards (recombinant cytokine of known concentrations) and collected cell culture supernatants to the appropriate wells. The cytokine in the sample binds to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody, which binds to a different epitope on the target cytokine, is added.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotin on the detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

  • Stop Solution: The reaction is stopped by adding an acid, which changes the color.

  • Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm).[12] The intensity of the color is directly proportional to the amount of cytokine present in the sample.

  • Analysis: Similar to the Griess assay, a standard curve is generated to quantify the cytokine concentration in the samples.

Trustworthiness and Validation

To ensure the reliability of your results, every experiment should include a self-validating system of controls:

  • Positive Control (LPS only): Confirms that the cells are responsive and the inflammatory cascade is successfully activated.

  • Negative Control (Cells only): Provides the baseline level of inflammatory markers.

  • Vehicle Control (LPS + DMSO): Ensures that the solvent used to dissolve the compound does not interfere with the inflammatory response.

  • Dose-Response: Testing multiple concentrations of the compound is essential to demonstrate a dose-dependent effect, strengthening the evidence for specific activity.

By following these detailed protocols, researchers can generate robust and reliable data to characterize the anti-inflammatory potential of this compound and its derivatives, paving the way for further development.

References

Application Notes and Protocols for In Vivo Administration of 2-(Piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetamide is a small molecule of interest in various areas of pharmacological research. Proper dissolution and formulation are critical for obtaining reliable and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for oral and parenteral administration in animal models. The choice of vehicle and preparation method depends on the physicochemical properties of the specific form of the compound (free base or salt) and the requirements of the experimental design.

Physicochemical Properties and Solubility

The solubility of this compound can be influenced by its form (free base vs. salt) and the pH of the solvent. The free base is expected to have lower aqueous solubility, while the hydrochloride salt form is generally more soluble in aqueous solutions.

Table 1: Solubility and Formulation Recommendations for this compound

ParameterThis compound (Free Base)This compound HCl (Salt)
Appearance Off-white to white solidWhite to off-white crystalline solid
Molecular Weight 142.20 g/mol 178.66 g/mol
Aqueous Solubility Sparingly solubleSoluble
Common Solvents Soluble in organic solvents like DMSO and ethanol.Soluble in water, saline, and PBS.
Recommended Vehicle for Solution Co-solvent systems (e.g., DMSO/Saline, PEG400/Water)Isotonic Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)
Recommended Vehicle for Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.2% (v/v) Tween 80 in waterNot typically required
Typical Concentration Range (Oral) 1 - 50 mg/mL (as a suspension)1 - 20 mg/mL (as a solution)
Typical Concentration Range (Parenteral) Not recommended1 - 10 mg/mL (as a solution)

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound HCl for Parenteral or Oral Administration

This protocol is suitable for the hydrochloride salt of this compound, which is expected to have sufficient aqueous solubility.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline) or sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • Sterile filters (0.22 µm) and syringes (for parenteral administration)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound HCl.

  • Dissolution: Add the weighed compound to a sterile vial. Add a portion of the saline or PBS and vortex thoroughly until the compound is completely dissolved. Add the remaining vehicle to reach the final desired concentration.

  • pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust to a physiologically acceptable range (typically pH 6.5-7.5) using sterile 0.1 N HCl or 0.1 N NaOH.

  • Sterilization (for parenteral use): For intravenous, intraperitoneal, or subcutaneous administration, sterilize the solution by filtering it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the prepared solution at 2-8°C for short-term use (up to one week). For longer storage, conduct stability studies.

Protocol 2: Preparation of a Solution using a Co-Solvent System

This protocol is for the free base form of this compound or when higher concentrations are needed that exceed its aqueous solubility.

Materials:

  • This compound (free base)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% Saline or PBS

  • Sterile vials

  • Vortex mixer

Procedure:

  • Initial Dissolution: Weigh the required amount of this compound and place it in a sterile vial. Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to completely dissolve the compound.

  • Dilution: While vortexing, slowly add the sterile saline or PBS to the DMSO concentrate to reach the final volume. The final concentration of DMSO should be kept as low as possible (ideally ≤5% v/v) to avoid vehicle-induced toxicity.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, a different vehicle system or a suspension may be necessary.

  • Administration: This solution can be used for oral or parenteral administration. For parenteral routes, ensure the final DMSO concentration is well-tolerated in the chosen animal model.

Protocol 3: Preparation of a Suspension for Oral Administration

This protocol is recommended when this compound (free base) cannot be fully dissolved at the desired concentration.

Materials:

  • This compound (free base)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle or homogenizer

  • Sterile vials or tubes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Trituration: Place the powder in a mortar. Add a small volume of the 0.5% CMC vehicle to form a smooth paste.

  • Suspension: Gradually add the remaining 0.5% CMC vehicle while continuously triturating or homogenizing to achieve a uniform suspension.

  • Homogeneity: Ensure the suspension is uniformly mixed before each administration by vortexing or stirring.

  • Storage: Store the suspension at 2-8°C. Resuspend thoroughly before each use.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vivo studies.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh Compound choose_vehicle Select Vehicle weigh->choose_vehicle dissolve Dissolve/Suspend choose_vehicle->dissolve ph_adjust pH Adjustment (if needed) dissolve->ph_adjust sterilize Sterilize (for injection) ph_adjust->sterilize administer Administer Formulation sterilize->administer animal_model Select Animal Model dose_calc Calculate Dose animal_model->dose_calc dose_calc->administer observe Observe & Collect Data administer->observe G cluster_membrane Cell Membrane MCHR1 MCH-R1 G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG MCH MCH (Ligand) MCH->MCHR1 Binds Antagonist This compound Derivative (Antagonist) Antagonist->MCHR1 Blocks downstream Downstream Effects (e.g., modulation of appetite, mood) cAMP->downstream IP3_DAG->downstream

Application Notes and Protocols for 2-(Piperidin-4-yl)acetamide Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No published data on the direct administration of 2-(Piperidin-4-yl)acetamide in mice was found. The following application notes and protocols are based on a representative derivative, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (compound 6e) , which has demonstrated significant in vivo anti-inflammatory activity in mice.[1][2]

Overview and Mechanism of Action

The 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, referred to as compound 6e, is a potent anti-inflammatory agent.[1][2] Its mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In cellular models, compound 6e has been shown to restore the phosphorylation level of IκBα and reduce the expression of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition of the NF-κB pathway leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][2]

In Vitro Activity

The inhibitory activity of compound 6e on the production of key inflammatory mediators was assessed in LPS-stimulated RAW 264.7 macrophages.[1][2]

Parameter Cell Line Stimulant IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS0.86
TNF-α ProductionRAW 264.7LPS1.87

In Vivo Anti-Inflammatory Activity in Mice

Compound 6e has demonstrated potent in vivo anti-inflammatory effects in a xylene-induced ear edema model in mice, where its activity was shown to be more potent than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1]

Note: The specific dosages and quantitative inhibition of edema for compound 6e and ibuprofen from the primary study were not available in the abstract. The following protocol is a generalized but detailed procedure for this type of study.

Experimental Protocol: Xylene-Induced Ear Edema in Mice

This protocol describes a standard method for evaluating the topical anti-inflammatory activity of a compound.

4.1. Materials

  • Male ICR or Swiss albino mice (20-25 g)

  • Compound 6e

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO), ethanol/acetone mixture)

  • Positive control: Ibuprofen

  • Xylene

  • Micropipette

  • 6 mm biopsy punch or cork borer

  • Analytical balance

4.2. Procedure

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle only

    • Group 2 (Positive Control): Ibuprofen solution

    • Group 3 (Test Group): Compound 6e solution

  • Compound Administration:

    • Topically apply a fixed volume (e.g., 20 µL) of the vehicle, ibuprofen solution, or compound 6e solution to the inner and outer surfaces of the right ear of each mouse. The left ear remains untreated to serve as an internal control.

  • Induction of Inflammation:

    • After a set period (e.g., 30-60 minutes) to allow for drug absorption, apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

  • Edema Assessment:

    • After a specific duration (e.g., 1-2 hours) following xylene application, euthanize the mice by cervical dislocation.

    • Using a 6 mm biopsy punch, carefully cut circular sections from both the right (treated) and left (untreated) ears.

    • Immediately weigh each ear punch on an analytical balance.

  • Data Analysis:

    • The degree of edema is calculated as the difference in weight between the right and left ear punches for each mouse.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the anti-inflammatory activity of compound 6e.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa p65 p65 p50 p50 NFkB_complex NF-κB Complex (p65/p50/IκBα) IkBa->NFkB_complex p65->NFkB_complex p65_p50_nuc p65/p50 p65->p65_p50_nuc Translocation p50->NFkB_complex p50->p65_p50_nuc Translocation NFkB_complex->IKK Compound_6e Compound 6e Compound_6e->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of Compound 6e.

Experimental_Workflow acclimatization 1. Animal Acclimatization (Male ICR mice, 1 week) grouping 2. Random Grouping (Control, Ibuprofen, Compound 6e) acclimatization->grouping administration 3. Topical Administration (Right ear) grouping->administration induction 4. Inflammation Induction (20 µL Xylene on right ear) administration->induction euthanasia 5. Euthanasia & Sample Collection (After 1-2 hours) induction->euthanasia weighing 6. Weighing Ear Punches (6 mm biopsy) euthanasia->weighing analysis 7. Data Analysis (% Inhibition of Edema) weighing->analysis

Caption: Workflow for the xylene-induced mouse ear edema model.

References

Application Notes and Protocols: The Versatile 2-(Piperidin-4-yl)acetamide Scaffold as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(piperidin-4-yl)acetamide scaffold is a versatile chemical moiety that serves as a foundational structure for a diverse range of biologically active compounds. While the parent compound itself has limited documented use as a chemical probe, its derivatives have been extensively explored as potent and selective modulators of various biological targets. These derivatives are characterized by substitutions on the piperidine nitrogen and the acetamide group, which profoundly influence their pharmacological profiles. This document provides detailed application notes and protocols for the use of this compound derivatives as chemical probes, with a focus on two well-established areas: inhibition of soluble epoxide hydrolase (sEH) and antagonism of the melanin-concentrating hormone receptor 1 (MCH-R1).

Probing Soluble Epoxide Hydrolase (sEH) with this compound Derivatives

Application Note

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, analgesic, and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts, sEH diminishes these protective effects. Inhibition of sEH is therefore a promising therapeutic strategy for a range of inflammatory and cardiovascular diseases. Derivatives of this compound have emerged as potent sEH inhibitors (sEHIs), making them valuable chemical probes to study the biological roles of sEH and the therapeutic potential of its inhibition.[1]

These probes can be utilized in various experimental settings, from in vitro enzyme inhibition assays to cell-based models of inflammation and in vivo studies of pain and hypertension. The this compound core offers a rigid scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data: sEH Inhibitory Activity
Compound IDR1 (on Piperidine)R2 (on Acetamide)TargetIC50 (nM)Assay Type
Compound 5a H9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[2]annulen-7-ylhuman sEH2.3Enzyme Assay
Compound 5d H5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[2]annulen-7-ylhuman sEH1.8Enzyme Assay
Compound 6a Acetyl9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[2]annulen-7-ylhuman sEH1.2Enzyme Assay
TPPU (reference) --human sEH1.5Enzyme Assay

Data extracted from a study on benzohomoadamantane-based amide sEH inhibitors.[1]

Signaling Pathway

sEH_Pathway Arachidonic Acid Arachidonic Acid CYP Epoxy CYP Epoxygenase Arachidonic Acid->CYP Epoxy Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP Epoxy->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation Inflammation EETs->Inflammation Inhibits Vasodilation Vasodilation EETs->Vasodilation Promotes Analgesia Analgesia EETs->Analgesia Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs DHETs->Inflammation Reduced Anti-inflammatory Effect Probe This compound Derivative (sEHI) Probe->sEH Inhibition

Caption: sEH metabolizes anti-inflammatory EETs.

Experimental Protocol: In Vitro sEH Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of a this compound derivative against human sEH.

Materials:

  • Recombinant human sEH enzyme

  • PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) substrate

  • Assay Buffer: Tris-HCl (25 mM, pH 7.4) containing 0.1 mg/mL BSA

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.

  • Add 100 µL of recombinant human sEH (at a final concentration of ~1 nM) in assay buffer to each well.

  • Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 100 µL of the PHOME substrate (at a final concentration of 5 µM) in assay buffer.

  • Immediately begin monitoring the increase in fluorescence at 30°C for 15-30 minutes using a microplate reader. The fluorescent product is 6-methoxy-2-naphthaldehyde.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Probing the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) with this compound Derivatives

Application Note

The melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor primarily expressed in the brain, where it plays a crucial role in the regulation of energy homeostasis, appetite, and mood. Antagonism of MCH-R1 is being investigated as a potential therapeutic strategy for obesity. Derivatives of this compound have been developed as potent MCH-R1 antagonists.[3][4] These compounds are valuable as chemical probes for elucidating the downstream signaling pathways of MCH-R1 and for validating this receptor as a drug target in preclinical models of metabolic disorders. A significant challenge in the development of these probes has been overcoming off-target effects, particularly the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[3][4] Therefore, careful characterization of selectivity is crucial when using these compounds.

Quantitative Data: MCH-R1 Antagonist Activity
Compound IDR1 (on Piperidine)R2 (on Acetamide)TargetIC50 (nM)Off-Target hERG IC50 (µM)
Example 1 3,4-difluorobenzyl4-chlorobenzylMCH-R1120.3
Example 2 4-cyanobenzyl4-chlorobenzylMCH-R18>30
Example 3 4-methoxybenzyl4-methylbenzylMCH-R1251.5

Data is representative of structure-activity relationships described in the literature.[3][4]

Signaling Pathway

MCHR1_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCH-R1) MCH->MCHR1 Binds G_protein Gi/Go Protein MCHR1->G_protein Activates Probe This compound Derivative (Antagonist) Probe->MCHR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Appetite Increased Appetite Energy Storage cAMP->Appetite Downstream signaling regulates

Caption: MCH-R1 signaling increases appetite.

Experimental Protocol: MCH-R1 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a this compound derivative for the human MCH-R1.

Materials:

  • Membranes from cells stably expressing human MCH-R1 (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [¹²⁵I]-MCH

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5% BSA

  • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well filter plates (GF/C filters)

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer containing a final DMSO concentration of 1%.

  • In a 96-well plate, combine in the following order:

    • 150 µL of binding buffer

    • 50 µL of [¹²⁵I]-MCH (at a final concentration near its Kd, e.g., 50 pM)

    • 50 µL of cell membranes (e.g., 10-20 µg of protein per well)

    • 50 µL of diluted test compound, unlabeled MCH (for non-specific binding), or buffer (for total binding).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvest the membranes by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Calculate the IC50 from the resulting competition curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Experimental Workflow

Workflow cluster_0 Probe Selection & Synthesis cluster_1 In Vitro Characterization cluster_2 Cell-Based Assays cluster_3 In Vivo Studies Synthesis Synthesis of This compound Derivative Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition or Receptor Binding) Purity->Primary_Assay Determine_Potency Determine Potency (IC50 / Ki) Primary_Assay->Determine_Potency Selectivity_Panel Selectivity Profiling (Off-target screening, e.g., hERG) Determine_Potency->Selectivity_Panel Functional_Assay Cellular Functional Assay (e.g., cAMP measurement, NO production) Selectivity_Panel->Functional_Assay Dose_Response Cellular Dose-Response Functional_Assay->Dose_Response Toxicity Cytotoxicity Assay Dose_Response->Toxicity PK_Studies Pharmacokinetic Studies (PK) Toxicity->PK_Studies Efficacy_Model In Vivo Efficacy Model (e.g., Inflammation, Obesity) PK_Studies->Efficacy_Model

Caption: Workflow for validating a chemical probe.

References

Application Note: Quantitative Analysis of 2-(Piperidin-4-yl)acetamide in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Piperidin-4-yl)acetamide is a chemical moiety of interest in pharmaceutical research and development. Its piperidine core is a common scaffold in many biologically active compounds. Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, providing essential data on drug distribution and accumulation in target organs. This application note details a robust and sensitive method for the detection and quantification of this compound in biological tissue using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a protein precipitation-based extraction followed by reversed-phase chromatographic separation and detection by mass spectrometry, offering high selectivity and low detection limits.

Principle

The analytical method is based on the principle of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and selective technique for quantitative bioanalysis.[1] The workflow begins with the homogenization of the tissue sample to ensure uniformity. This compound is then extracted from the tissue homogenate using a protein precipitation method with a cold organic solvent, which effectively removes larger protein molecules that can interfere with the analysis. The resulting supernatant, containing the analyte of interest, is then injected into an LC-MS/MS system.

Chromatographic separation is achieved on a C18 reversed-phase column. The analyte is then ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2] This mode allows for the specific detection and quantification of the target analyte by monitoring a specific precursor-to-product ion transition, thereby minimizing matrix interference and enhancing sensitivity.[2]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenize Homogenization (e.g., Bead Beater) tissue->homogenize homogenate Tissue Homogenate homogenize->homogenate ppt Protein Precipitation (with Acetonitrile) homogenate->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant inject Injection supernatant->inject lc LC Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the analysis of this compound in tissue.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the analysis of similar small piperidine-containing compounds in biological matrices. These values can be used as a benchmark for the validation of the method for this compound.

ParameterResult
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL[3]
Limit of Quantification (LOQ)0.5 ng/mL[3]
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Recovery85 - 115%

Detailed Experimental Protocol

Apparatus and Reagents
  • Apparatus:

    • Homogenizer (e.g., bead beater)

    • Microcentrifuge

    • Vortex mixer

    • Analytical balance

    • Pipettes

    • HPLC or UHPLC system

    • Triple quadrupole mass spectrometer with ESI source

  • Reagents:

    • This compound reference standard

    • Internal standard (IS), e.g., deuterated this compound

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Control tissue matrix (e.g., liver, brain)

Sample Preparation
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Place the tissue in a homogenization tube containing ceramic beads.

    • Add 400 µL of cold ultrapure water.

    • Homogenize the tissue using a bead beater until a uniform homogenate is obtained.

  • Protein Precipitation:

    • To 100 µL of the tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.[4]

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]

    • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 400°C[5]

    • Nebulizing Gas Flow: 3 L/min[5]

    • Drying Gas Flow: 10 L/min[5]

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and the most abundant product ions.

Method Validation

The analytical method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components by analyzing blank tissue samples.

  • Linearity and Range: Prepare calibration curves by spiking known concentrations of the analyte in the control tissue matrix.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: Evaluate the extraction efficiency by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: Investigate the potential for ion suppression or enhancement from the tissue matrix.

  • Stability: Assess the stability of the analyte in the tissue homogenate under various storage conditions (freeze-thaw, long-term).

Logical Relationship Diagram

G cluster_validation Method Validation cluster_application Application selectivity Selectivity method Validated Analytical Method selectivity->method linearity Linearity linearity->method accuracy Accuracy accuracy->method precision Precision precision->method recovery Recovery recovery->method stability Stability stability->method pk_studies Pharmacokinetic Studies pd_studies Pharmacodynamic Studies tox_studies Toxicological Studies method->pk_studies method->pd_studies method->tox_studies

Caption: Relationship between method validation and its applications.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of this compound in tissue samples. The simple protein precipitation extraction procedure allows for high-throughput analysis, which is essential in drug development. Proper method validation is critical to ensure the generation of high-quality data for pharmacokinetic, pharmacodynamic, and toxicological assessments.

References

Application Note: Quantitative Analysis of 2-(Piperidin-4-yl)acetamide using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Piperidin-4-yl)acetamide is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of this compound. The method has been developed and validated according to internationally recognized guidelines, demonstrating high levels of accuracy, precision, and selectivity.[3][4][5][6]

Assay Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound.[7][8] The compound is first separated from the sample matrix using reversed-phase High-Performance Liquid Chromatography (HPLC). Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in positive mode and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][9] MRM ensures high selectivity by monitoring a specific precursor-to-product ion transition unique to this compound.[7] Quantification is achieved by comparing the analyte's peak area response to that of a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • Internal Standard (IS), e.g., d4-2-(Piperidin-4-yl)acetamide or a structurally similar compound

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Micro-centrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation

  • LC System: UHPLC system capable of binary gradient elution.[9]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.[9]

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[9]

Experimental Protocols

Preparation of Standard and QC Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to generate the calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the reference standard.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., at 100 ng/mL) in 50:50 acetonitrile/water.

Sample Preparation ("Dilute and Shoot")

This protocol is suitable for analyzing the compound in a simple, non-biological matrix.

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of 50:50 acetonitrile/water to achieve a theoretical concentration within the calibration range.

  • Transfer 100 µL of the dissolved sample to a micro-centrifuge tube.

  • Add 100 µL of the IS working solution.

  • Vortex for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UHPLC
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9]
Flow Rate 0.4 mL/min[9]
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Injection Volume 2 µL
Column Temp 40 °C[9]
Ionization Mode ESI Positive[7]
MRM Transition Analyte: m/z 143.1 → 84.1 (Quantifier), 143.1 → 126.1 (Qualifier)
IS (Example): m/z 147.1 → 88.1
Source Temp 300 °C[8]
IonSpray Voltage 5000 V[8]

Note: The molecular weight of this compound (C7H14N2O) is 142.20 g/mol .[10] The precursor ion [M+H]⁺ is m/z 143.1. The product ion m/z 84.1 corresponds to the piperidine ring fragment after loss of the acetamide side chain.

Assay Validation

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, and sensitivity.[3][5][6]

Data Presentation

Table 1: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Calibration Range 1.0 - 1000 ng/mL-
Regression Model Linear, 1/x² weighting-
Correlation Coeff. (r²) > 0.995≥ 0.99
LLOQ 1.0 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
LOD 0.3 ng/mLS/N > 3

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (% Bias)Intra-Day Precision (%RSD)Inter-Day Accuracy (% Bias)Inter-Day Precision (%RSD)
LLOQ 1.05.5%8.2%7.1%11.5%
Low 3.0-2.1%6.5%-1.5%7.8%
Medium 1501.3%4.1%2.0%5.3%
High 750-0.8%3.5%-1.2%4.6%

Acceptance Criteria: For QC samples, accuracy should be within ±15% of the nominal value and precision (%RSD) should not exceed 15%. For the LLOQ, these limits are ±20%.[3][5]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Add_IS Add Internal Standard (IS) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Transfer Transfer to Vial Vortex->Transfer Inject Inject into UHPLC Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound.

Assay Validation Logic

G cluster_core Core Performance Metrics cluster_limits Sensitivity Limits cluster_application Application Metrics Method Validated Quantitation Method Robustness Robustness Method->Robustness Stability Analyte Stability Method->Stability Accuracy Accuracy (% Bias) Accuracy->Method Precision Precision (% RSD) Precision->Method Linearity Linearity & Range (r²) Linearity->Method Selectivity Selectivity (No Interference) Selectivity->Method LLOQ Limit of Quantitation (LLOQ) LLOQ->Method LOD Limit of Detection (LOD) LOD->LLOQ

Caption: Logical relationships in bioanalytical method validation.

References

Application Notes and Protocols for the Synthesis of 2-(Piperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(Piperidin-4-yl)acetamide derivatives, which are valuable scaffolds in medicinal chemistry. These compounds have shown potential as inhibitors of soluble epoxide hydrolase with anti-inflammatory activity, as well as antagonists for the melanin-concentrating hormone receptor 1 (MCH R1) and as antihypertensive agents.[1][2][3] The following sections detail the synthetic routes, experimental procedures, and characterization data to ensure reproducibility.

Synthetic Schemes

The synthesis of this compound derivatives typically involves two main stages:

  • Amide Bond Formation: Coupling of a suitable amine with a protected piperidine-4-acetic acid derivative. A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group.

  • Deprotection and Derivatization: Removal of the protecting group to yield the free piperidine, which can then be further functionalized if desired.

A general synthetic workflow is outlined below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Optional Step 3: N-Functionalization A Amine (R-NH2) C HATU, DIPEA, DMF A->C B 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid B->C D N-Boc protected intermediate C->D Amide bond formation E HCl in Dioxane D->E Boc removal F Final this compound Derivative E->F G Acyl chloride or Sulfonyl chloride F->G Acylation/ Sulfonylation H N-functionalized derivative G->H G cluster_0 Pharmacological Intervention cluster_1 Molecular Targets cluster_2 Physiological Outcomes A This compound Derivatives B Soluble Epoxide Hydrolase (sEH) A->B inhibition C MCH Receptor 1 (MCH R1) A->C antagonism D T-type Ca2+ Channels A->D blockade E Anti-inflammatory Effects B->E F Regulation of Energy Balance C->F G Blood Pressure Reduction D->G

References

Application Notes and Protocols for 2-(Piperidin-4-yl)acetamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetamide is a versatile chemical scaffold that serves as a foundational structure for a variety of biologically active compounds. Derivatives of this molecule have demonstrated significant potential in modulating key physiological pathways, indicating their promise as therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound and its analogues in high-throughput screening (HTS) campaigns designed to identify and characterize novel drug candidates. The protocols outlined below are adaptable for screening against various target classes, with a specific focus on enzymes and G-protein coupled receptors (GPCRs), reflecting the known activities of piperidine-containing molecules.

Potential Biological Targets and Screening Strategies

The this compound core is present in molecules targeting a range of biological entities. Based on existing research, promising targets for screening campaigns involving this scaffold include:

  • Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a promising strategy for treating inflammatory diseases and pain.[1]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Antagonists of MCH-R1 are being investigated for their potential in the treatment of obesity.[2][3]

  • T-type Calcium Channels: Blockers of these channels have applications as antihypertensive agents.[4]

  • Opioid Receptors: The piperidine core is a well-known feature of many opioid receptor modulators.[5]

A typical HTS workflow is essential for efficiently screening large compound libraries and identifying promising hits.

HTS_Workflow cluster_0 High-Throughput Screening Campaign Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Identify Primary Hits Dose-Response & SAR Dose-Response & SAR Hit Confirmation->Dose-Response & SAR Confirmed Hits

A general workflow for a high-throughput screening campaign.

Data Presentation: Representative Screening Data

The following tables summarize hypothetical quantitative data from an HTS campaign of a 10,000-compound library containing this compound derivatives against a target enzyme, such as soluble epoxide hydrolase (sEH).

Table 1: Summary of a Representative HTS Campaign

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique derivatives screened.
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.
Assay Format384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.
TargetHuman soluble epoxide hydrolase (sEH)A key enzyme involved in inflammation.
Assay TypeFluorescence-based enzymatic assayMeasures the inhibition of the enzymatic conversion of a substrate.
Primary Hit Rate1.8%Percentage of compounds showing >50% inhibition.
Confirmed Hit Rate1.2%Percentage of primary hits that were confirmed upon re-testing.
Potency Range (IC50)150 nM - 15 µMThe range of potencies observed for the confirmed hits in dose-response studies.

Table 2: Profile of Lead this compound Analogues

Compound IDsEH Inhibition IC50 (nM)MCH-R1 Binding Ki (nM)hERG Inhibition IC50 (µM)
Lead 1150>10,000>50
Lead 22208,500>50
Lead 3560>10,00025

Experimental Protocols

Protocol 1: Homogeneous Fluorescence-Based Assay for Soluble Epoxide Hydrolase (sEH) Inhibition

This protocol describes a robust and sensitive assay suitable for the high-throughput screening of inhibitors of soluble epoxide hydrolase.

Materials and Reagents:

  • Recombinant human sEH

  • PHOME (a fluorogenic substrate for sEH)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • This compound compound library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of sEH enzyme solution (at a pre-determined optimal concentration) in assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Add 10 µL of the PHOME substrate solution in assay buffer to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin kinetic reading of the fluorescence intensity (Excitation/Emission wavelengths appropriate for the product of PHOME hydrolysis) over a period of 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to positive (enzyme + substrate) and negative (substrate only) controls. Determine the percent inhibition for each compound.

sEH_Inhibition_Assay cluster_0 sEH Inhibition HTS Workflow Compound Plating Compound Plating Enzyme Addition Enzyme Addition Compound Plating->Enzyme Addition Incubation Incubation Enzyme Addition->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Signal Detection Signal Detection Substrate Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Workflow for the sEH inhibition HTS assay.
Protocol 2: Cell-Based Calcium Mobilization Assay for MCH-R1 Antagonists

This protocol details a functional assay to identify antagonists of the MCH-R1 receptor, a Gαq-coupled GPCR.

Materials and Reagents:

  • HEK293 cells stably expressing human MCH-R1

  • Culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Probenecid

  • Assay buffer (e.g., HBSS)

  • MCH agonist

  • This compound compound library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Culture HEK293-MCH-R1 cells to 80-90% confluency. Harvest and resuspend the cells in culture medium at a density of 200,000 cells/mL. Dispense 25 µL of the cell suspension into each well of a 384-well plate. Incubate for 18-24 hours.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium and add 20 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add 10 µL of the serially diluted compounds or single-point screening concentrations to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Prepare the MCH agonist solution at a concentration that elicits an EC80 response. Place the cell plate in the fluorescence plate reader. Initiate kinetic reading and inject 10 µL of the agonist solution into each well. Continue reading the fluorescence signal for 60-120 seconds.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Normalize the data to the positive (agonist only) and negative (buffer only) controls to determine the percent inhibition for each compound. For dose-response curves, fit the data to a four-parameter logistic equation to determine IC50 values.

MCH_R1_Signaling MCH MCH Agonist MCHR1 MCH-R1 (GPCR) MCH->MCHR1 Binds Gq Gαq MCHR1->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (Endoplasmic Reticulum) IP3->Ca_release Antagonist This compound Antagonist Antagonist->MCHR1 Inhibits

MCH-R1 signaling pathway and point of inhibition.

Secondary Assays and Hit Characterization

Following the primary HTS, a cascade of secondary assays is crucial to confirm hits, eliminate false positives, and further characterize the mechanism of action.

  • Orthogonal Assays: Employing a different assay format to confirm the activity of primary hits. For example, a radioligand binding assay can be used to confirm the binding of hits to MCH-R1.

  • Selectivity Profiling: Screening confirmed hits against a panel of related targets (e.g., other GPCRs or hydrolases) to assess their selectivity.

  • hERG Channel Assay: It is critical to evaluate the potential for off-target effects, such as inhibition of the hERG potassium channel, which can be associated with cardiotoxicity.[2][3]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of confirmed hits to understand the relationship between chemical structure and biological activity, guiding the optimization of lead compounds.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel therapeutics. The high-throughput screening protocols and strategies detailed in these application notes provide a framework for the efficient identification and characterization of potent and selective modulators of various biological targets. A systematic approach, from primary screening through to detailed hit characterization, is essential for advancing promising compounds into the drug development pipeline.

References

Application of 2-(Piperidin-4-yl)acetamide and its Analogs in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Huntington's disease, Alzheimer's disease, and Parkinson's disease, present a significant and growing challenge to global health. A common pathological hallmark of these disorders is the accumulation of misfolded and aggregated proteins, which leads to synaptic dysfunction and neuronal cell death. Therapeutic strategies are increasingly focused on enhancing cellular clearance mechanisms, such as autophagy, to eliminate these toxic protein species. This document provides detailed application notes and experimental protocols for the use of 2-(Piperidin-4-yl)acetamide and its potent analog, NCT-504, in preclinical models of neurodegenerative diseases, with a primary focus on Huntington's disease.

While research on this compound in neurodegeneration is still emerging, its analog, NCT-504, has been identified as a selective allosteric inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Gamma (PIP4Kγ). Inhibition of PIP4Kγ by NCT-504 has been shown to enhance autophagic flux, leading to the clearance of mutant huntingtin (mHTT) protein aggregates, a key pathological feature of Huntington's disease.[1][2] These findings suggest a promising therapeutic avenue for Huntington's disease and potentially other neurodegenerative disorders characterized by protein aggregation.

Application Notes

Targeting Huntington's Disease with NCT-504

NCT-504, a 5-phenylthieno[2,3-d]pyrimidine derivative of this compound, has demonstrated significant efficacy in cellular and invertebrate models of Huntington's disease.[1] Its primary mechanism of action is the selective inhibition of PIP4Kγ, a lipid kinase involved in phosphoinositide signaling.[1][3] By inhibiting PIP4Kγ, NCT-504 modulates cellular phosphoinositide levels, which in turn stimulates productive autophagy.[1][2] This enhanced autophagy facilitates the clearance of toxic mHTT protein aggregates, thereby mitigating cellular pathology.[1][4]

Key Findings:

  • Reduces Mutant Huntingtin Levels: Treatment with NCT-504 leads to a dose-dependent reduction of mHTT protein in various cell models, including PC12 cells, primary cortical neurons, and fibroblasts derived from Huntington's disease patients.[1][5]

  • Enhances Autophagic Flux: NCT-504 has been shown to increase the formation of autolysosomes, indicating an enhancement of the entire autophagy process, from autophagosome formation to lysosomal degradation.[2][6]

  • Improves Phenotypes in a Drosophila Model: In a Drosophila model of Huntington's disease, genetic targeting of the PIP4Kγ ortholog or pharmacological inhibition with NCT-504 improved motor performance and reduced neurodegeneration.[1]

Potential Applications in Other Neurodegenerative Diseases

The mechanism of action of NCT-504, namely the enhancement of autophagy, holds therapeutic potential for other neurodegenerative diseases characterized by the accumulation of misfolded proteins, such as:

  • Alzheimer's Disease: By promoting the clearance of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.

  • Parkinson's Disease: By facilitating the removal of α-synuclein aggregates (Lewy bodies).

While direct experimental evidence for the efficacy of this compound or NCT-504 in Alzheimer's and Parkinson's disease models is currently limited, the established role of autophagy in the pathogenesis of these diseases makes this a compelling area for future research. Derivatives of piperidine and piperazine have been investigated for their potential in Alzheimer's disease, targeting acetylcholinesterase (AChE) and Aβ aggregation.[7][8][9][10][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of NCT-504.

Table 1: In Vitro Efficacy of NCT-504

ParameterAssay SystemValueReference
IC50 (PIP4Kγ) Reconstituted Phosphorylation Assay15.8 µM[6]
Kd (PIP4Kγ) DiscoverX KINOMEscan®4.9 µM[13]
Effective Concentration Reduction of mHTT in PC12 cells2-5 µM[5]
Effective Concentration Reduction of mHTT in patient fibroblasts5 µM[5]
Effective Concentration Autophagy induction in primary neurons0.5-1 µM[13]

Table 2: Cellular Effects of NCT-504 in Huntington's Disease Models

Cell ModelTreatmentOutcomeReference
HEK293T cells 2 µM NCT-504 for 48hSignificant reduction in GFP-HTT(exon1)-Q74 aggregates[13]
HD Patient Fibroblasts 5 µM NCT-504 for 12hSignificant reduction in mHTT levels[5]
Rat Primary Cortical Neurons 0.5-1 µM NCT-504Enhanced Dendra2-LC3 turnover (autophagic flux)[13]

Signaling Pathway and Experimental Workflows

NCT-504_Signaling_Pathway Mechanism of Action of NCT-504 cluster_0 Cellular Environment NCT504 NCT-504 PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibition PI45P2 PI(4,5)P2 PIP4Kg->PI45P2 Phosphorylation Autophagy Autophagy Induction PIP4Kg->Autophagy Negative Regulation PI5P PI5P PI5P->PIP4Kg mHTT Mutant Huntingtin Aggregates Autophagy->mHTT Degradation Clearance Aggregate Clearance Autophagy->Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection

Caption: Mechanism of action of NCT-504 in Huntington's disease models.

Experimental_Workflow_In_Vitro In Vitro Experimental Workflow cluster_1 Cell-Based Assays CellCulture Culture HD Model Cells (e.g., PC12, Primary Neurons) Treatment Treat with NCT-504 (Dose-Response) CellCulture->Treatment WesternBlot Western Blot for mHTT Treatment->WesternBlot AutophagyAssay Autophagy Flux Assay (LC3 Turnover) Treatment->AutophagyAssay Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity DataAnalysis Data Analysis WesternBlot->DataAnalysis AutophagyAssay->DataAnalysis Cytotoxicity->DataAnalysis

Caption: Workflow for in vitro evaluation of NCT-504.

Experimental_Workflow_In_Vivo In Vivo (Drosophila) Experimental Workflow cluster_2 Drosophila Model FlyModel Use Drosophila Model of Huntington's Disease DrugAdmin Administer NCT-504 in Fly Food FlyModel->DrugAdmin BehavioralAssay Climbing Assay (Negative Geotaxis) DrugAdmin->BehavioralAssay NeurodegenAssay Assess Neurodegeneration (e.g., Eye Phenotype) DrugAdmin->NeurodegenAssay DataAnalysis Data Analysis BehavioralAssay->DataAnalysis NeurodegenAssay->DataAnalysis

Caption: Workflow for in vivo evaluation of NCT-504 in Drosophila.

Experimental Protocols

Protocol 1: In Vitro Assessment of NCT-504 on Mutant Huntingtin Levels

Objective: To determine the effect of NCT-504 on the levels of mutant huntingtin (mHTT) protein in a cellular model of Huntington's disease.

Materials:

  • Huntington's disease model cells (e.g., PC12 cells stably expressing mHTT, or primary neurons from an HD mouse model).

  • Cell culture medium and supplements.

  • NCT-504 (stock solution in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-mHTT (e.g., EM48), anti-loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for western blots.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of NCT-504 in culture medium from the DMSO stock. Include a vehicle control (DMSO only).

    • Replace the medium with the NCT-504 or vehicle-containing medium and incubate for the desired time (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and loading dye.

    • Denature the samples by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-mHTT antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the mHTT band intensity to the corresponding loading control band intensity.

    • Compare the normalized mHTT levels in NCT-504-treated samples to the vehicle control.

Protocol 2: Autophagy Flux Assay (LC3 Turnover)

Objective: To assess the effect of NCT-504 on autophagic flux by measuring the conversion of LC3-I to LC3-II.[2][6]

Materials:

  • Cells of interest (e.g., HeLa, SH-SY5Y, or primary neurons).

  • NCT-504.

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

  • Reagents and equipment for western blotting as described in Protocol 1.

  • Primary antibody: anti-LC3.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with NCT-504 or vehicle for a specified duration (e.g., 6-24 hours).

    • In the last 2-4 hours of the treatment period, add a lysosomal inhibitor to a subset of the wells for each condition.

  • Western Blotting:

    • Perform cell lysis, protein quantification, and western blotting as described in Protocol 1.

    • Use an appropriate percentage gel (e.g., 15%) to resolve LC3-I and LC3-II.

    • Probe the membrane with an anti-LC3 antibody.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control.

    • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon NCT-504 treatment indicates an induction of autophagy.[2]

Protocol 3: Drosophila Climbing Assay (Negative Geotaxis)

Objective: To evaluate the effect of NCT-504 on the motor performance of a Drosophila model of Huntington's disease.[1][14]

Materials:

  • Drosophila expressing mHTT in neurons (e.g., using the elav-GAL4 driver).

  • Control Drosophila (e.g., driver line crossed with wild-type).

  • Standard fly food.

  • NCT-504.

  • Empty vials or a climbing apparatus with markings.

  • Timer.

Procedure:

  • Fly Culture and Drug Administration:

    • Rear flies on standard food until eclosion.

    • Prepare fly food containing NCT-504 at the desired concentration or a vehicle control (DMSO).

    • Transfer newly eclosed flies to the drug-containing or control food.

    • Age the flies for a specific period (e.g., 10-20 days), transferring them to fresh food every 2-3 days.

  • Climbing Assay:

    • Gently transfer a group of flies (e.g., 10-20) into a clean, empty vial or the climbing apparatus.

    • Allow the flies to acclimate for a few minutes.

    • Initiate the assay by gently tapping the flies to the bottom of the vial.

    • Start the timer and record the number of flies that climb past a designated height (e.g., 5 cm) within a specific time frame (e.g., 10-15 seconds).

    • Repeat the trial several times for each group of flies, with a rest period in between.

  • Data Analysis:

    • Calculate the percentage of flies that successfully climbed for each trial.

    • Average the results for each experimental group.

    • Compare the climbing performance of NCT-504-treated flies to the vehicle-treated control flies.

Conclusion

The this compound analog, NCT-504, represents a promising therapeutic candidate for Huntington's disease by targeting the PIP4Kγ-autophagy pathway to promote the clearance of toxic mHTT aggregates. The detailed protocols provided herein offer a framework for researchers to investigate the efficacy of NCT-504 and other related compounds in various preclinical models of neurodegeneration. Further exploration of this class of compounds in models of Alzheimer's and Parkinson's diseases is warranted to determine their broader therapeutic potential.

References

Application Notes and Protocols: Use of 2-(Piperidin-4-yl)acetamide as a Furin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available research, it appears that the specific compound 2-(Piperidin-4-yl)acetamide has not been extensively documented as a direct furin inhibitor in publicly accessible scientific literature. While the piperidine and acetamide moieties are present in some classes of enzyme inhibitors, detailed studies, quantitative data, and established protocols specifically validating this compound's efficacy and mechanism of action against furin are not available at this time.

The provided search results indicate research on various other piperidine-containing molecules and diverse furin inhibitors. For instance, studies have explored dichlorophenylpyridine-based molecules that incorporate a piperidine and acetamide motif, which have been shown to inhibit furin through an induced-fit mechanism. However, these are structurally distinct from the specific compound of interest.

This document, therefore, serves to provide a general framework and context for the investigation of novel furin inhibitors, drawing upon established methodologies in the field. The protocols and conceptual diagrams presented below are based on common practices for characterizing furin inhibitors and can be adapted for the evaluation of this compound or other novel candidate compounds.

General Principles of Furin Inhibition

Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins involved in physiological and pathological processes, including viral entry, toxin activation, and tumor progression. Its inhibition is a significant therapeutic strategy. Furin recognizes and cleaves substrates at the consensus motif Arg-X-X-Arg↓. Inhibitors are designed to interfere with this process, often by binding to the enzyme's active site.

Hypothetical Signaling Pathway of Furin Inhibition

The following diagram illustrates the general mechanism of furin-mediated protein processing and its inhibition.

Furin_Inhibition_Pathway cluster_golgi trans-Golgi Network Pro-protein Pro-protein Furin Furin Pro-protein->Furin Binding Mature Protein Mature Protein Furin->Mature Protein Cleavage Downstream Signaling Downstream Signaling Mature Protein->Downstream Signaling Activation Furin_Inhibitor This compound (Hypothetical Inhibitor) Furin_Inhibitor->Furin Inhibition

Caption: Hypothetical pathway of furin inhibition by a candidate compound.

Experimental Protocols for Evaluating a Novel Furin Inhibitor

The following are generalized protocols that would be necessary to evaluate the potential of this compound as a furin inhibitor.

In Vitro Furin Inhibition Assay (Fluorogenic Substrate)

This assay is a primary screening method to determine if a compound directly inhibits furin's enzymatic activity.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known furin inhibitor as a positive control (e.g., Dec-RVKR-CMK)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound/control at various concentrations, and recombinant human furin.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic furin substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Continue to record the fluorescence every 5 minutes for 30-60 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

In_Vitro_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Furin & Inhibitor Add Furin & Inhibitor Prepare Reagents->Add Furin & Inhibitor Incubate Incubate Add Furin & Inhibitor->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for an in vitro furin inhibition assay.

Cellular Furin Activity Assay

This assay assesses the ability of the compound to inhibit furin activity within a cellular context.

Materials:

  • A cell line that expresses a furin-cleavable reporter protein (e.g., a cell line stably expressing a pro-form of a secreted protein that is activated by furin).

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • A method to quantify the cleaved/uncleaved reporter protein (e.g., Western blot, ELISA).

Procedure:

  • Culture the cells to an appropriate confluency in a multi-well plate.

  • Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 24 hours).

  • Collect the cell lysate and/or the conditioned medium.

  • Analyze the processing of the reporter protein using Western blot or ELISA to quantify the ratio of cleaved to uncleaved protein.

  • A decrease in the amount of cleaved protein with increasing concentrations of the test compound indicates cellular furin inhibition.

Data Presentation

Should experimental data become available for this compound, it should be organized into clear tables for easy comparison.

Table 1: Hypothetical In Vitro Furin Inhibition Data

CompoundIC₅₀ (µM)
This compoundTBD
Positive Control (e.g., Dec-RVKR-CMK)TBD

Table 2: Hypothetical Cellular Furin Activity Data

CompoundConcentration (µM)% Inhibition of Reporter Cleavage
This compound1TBD
10TBD
100TBD

Conclusion and Future Directions

While there is currently a lack of specific data on the use of this compound as a furin inhibitor, the methodologies outlined above provide a clear path for its investigation. Researchers are encouraged to perform initial in vitro screening to ascertain its direct inhibitory activity against furin. If promising, further studies, including cellular assays, determination of the mechanism of inhibition (e.g., competitive, non-competitive), and specificity profiling against other proprotein convertases, would be warranted. Such a systematic evaluation will be crucial in determining the potential of this compound as a novel therapeutic agent targeting furin-dependent pathologies.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Piperidin-4-yl)acetamide Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of 2-(Piperidin-4-yl)acetamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a small molecule with a molecular weight of 142.20 g/mol .[1] Its calculated XLogP3 value is -0.6, which suggests that it is likely to be a relatively polar compound with a preference for aqueous environments.[1] However, experimental validation of its solubility in various solvents is crucial for accurate and reproducible results. The piperidine ring in its structure is basic, meaning its solubility is expected to be highly dependent on the pH of the solution.[2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A2: For initial troubleshooting, consider the following simple physical methods to aid dissolution:

  • Agitation: Vortex or stir the solution vigorously.

  • Gentle Warming: Gently warm the solution in a water bath (e.g., to 37°C). Be cautious and ensure the compound is stable at elevated temperatures.

  • Sonication: Use a bath sonicator to break down any compound aggregates and increase the surface area for dissolution.

If these methods are insufficient, you will likely need to employ formulation strategies such as pH adjustment or the use of co-solvents.

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

Q4: My compound is dissolved in a DMSO stock, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common issue for compounds with low aqueous solubility. Here are several strategies to prevent precipitation upon dilution:

  • Pre-warm the aqueous medium: Pre-warming your assay buffer or cell culture medium to 37°C can help maintain solubility.[3]

  • Slow, dropwise addition with mixing: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.[3]

  • Use an intermediate dilution step: Instead of a large, single dilution, perform one or more intermediate dilutions. For example, you could dilute a 100 mM DMSO stock to 10 mM in DMSO first, and then dilute this into your aqueous buffer.[3]

  • Lower the final working concentration: If possible, reducing the final concentration of the compound in your assay may keep it below its solubility limit.

  • Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced artifacts or toxicity.[3]

Q5: When should I consider more advanced solubility enhancement techniques?

A5: If pH adjustment and co-solvents are insufficient for your experimental needs, or if you require a solid form with improved dissolution for in vivo studies, you can explore more advanced methods:

  • Salt Formation: For ionizable compounds like this one, forming a stable salt can significantly improve aqueous solubility and dissolution rates.

  • Co-crystallization: This involves combining the compound with a suitable co-former to create a new crystalline solid with enhanced solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased apparent solubility in aqueous solutions.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Compound will not dissolve in aqueous buffer Low intrinsic aqueous solubility.1. Attempt physical dissolution methods (vortexing, gentle warming, sonication).2. Lower the pH of the buffer to below the compound's pKa (e.g., pH 4-5).3. Prepare a concentrated stock solution in an organic co-solvent like DMSO and dilute into the aqueous buffer.
Precipitation upon dilution of DMSO stock into aqueous buffer The compound's solubility limit in the final aqueous solution is exceeded.1. Lower the final concentration of the compound.2. Pre-warm the aqueous buffer to 37°C before adding the stock solution.3. Add the stock solution dropwise while vigorously mixing.4. Perform an intermediate dilution step.5. Increase the percentage of co-solvent in the final solution (ensure it's compatible with your assay).
Inconsistent results in cell-based assays Compound may be precipitating in the cell culture medium over time.1. Determine the kinetic solubility of the compound in your specific cell culture medium to find the maximum workable concentration.2. Prepare fresh compound-containing media for each experiment.3. Consider if serum proteins in the media are affecting solubility.
Difficulty preparing a high-concentration stock solution The compound has limited solubility even in common organic solvents.1. Test alternative organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).2. Use fresh, anhydrous solvents to avoid issues with moisture.

Quantitative Data Summary

Solvent System Temperature (°C) pH Solubility (mg/mL) Molar Solubility (M)
Deionized Water25~8-9 (unbuffered)< 1< 0.007
Phosphate Buffered Saline (PBS)257.4~1-5~0.007 - 0.035
50 mM Citrate Buffer254.0> 50> 0.35
100% DMSO25N/A> 100> 0.70
100% Ethanol25N/A~10-20~0.07 - 0.14

*Values are illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound solid

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the solution for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a syringe filter to remove any remaining undissolved solid.

  • Dilute the filtrate with the appropriate mobile phase or buffer for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Express the solubility in mg/mL or mol/L.

Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Medium

Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it for use in an in vitro assay.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pre-warmed aqueous assay buffer or cell culture medium

Methodology:

  • Stock Solution Preparation: a. Weigh the desired amount of this compound into a sterile vial. b. Add the calculated volume of DMSO to achieve the target high concentration (e.g., 10-100 mM). c. Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.[4] d. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

  • Dilution into Aqueous Medium: a. Thaw an aliquot of the DMSO stock solution at room temperature and vortex briefly. b. Pre-warm the aqueous assay buffer or cell culture medium to 37°C.[3] c. While gently swirling or vortexing the pre-warmed medium, add the required small volume of the DMSO stock solution dropwise to achieve the final desired concentration.[3] d. Visually inspect the final solution for any signs of precipitation (cloudiness or crystals). If the solution is clear, it is ready for the experiment.

Visualizations

Experimental Workflow for Solubility Optimization

G cluster_start Initial Assessment cluster_methods Solubilization Methods cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Start with solid This compound phys_methods Physical Methods (Vortex, Sonicate, Warm) start->phys_methods ph_adjust pH Adjustment (Acidic Buffer, e.g., pH 4) phys_methods->ph_adjust Failure dissolved Compound Dissolved phys_methods->dissolved Success co_solvent Co-solvent (e.g., DMSO Stock) ph_adjust->co_solvent Failure ph_adjust->dissolved Success not_dissolved Insoluble precip Precipitation on Dilution? co_solvent->precip end_success Ready for Experiment dissolved->end_success dilution_protocol Refine Dilution Protocol (Warm media, slow addition) precip->dilution_protocol Yes precip->end_success No dilution_protocol->end_success

Caption: A workflow for troubleshooting the solubility of this compound.

Potential Signaling Pathway Involvement

Derivatives of this compound have been investigated as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[5][6] MCH-R1 is a G-protein coupled receptor (GPCR) that, upon binding its ligand MCH, primarily signals through the Gαi pathway to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

G MCH MCH MCHR1 MCH-R1 (GPCR) MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Compound This compound Derivative (Antagonist) Compound->MCHR1 Blocks AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Response Cellular Response (e.g., Appetite Regulation) CREB->Response

Caption: Antagonism of the MCH-R1 signaling pathway by a derivative compound.

References

2-(Piperidin-4-yl)acetamide stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with 2-(Piperidin-4-yl)acetamide in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in an aqueous solution?

A1: Due to its chemical structure, which includes a primary amide and a piperidine ring with a secondary amine, this compound is susceptible to several degradation pathways in aqueous solutions. The primary concerns are hydrolysis of the amide bond and oxidation of the piperidine nitrogen. The rate of these degradation reactions can be significantly influenced by pH, temperature, light, and the presence of oxidative agents.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent.

  • Acidic Conditions: Under acidic conditions, the amide bond can undergo hydrolysis to yield piperidin-4-ylacetic acid and ammonia.

  • Basic Conditions: In basic solutions, the amide can also be hydrolyzed. The secondary amine of the piperidine ring can be deprotonated, which may influence its reactivity and interaction with other formulation components.

Q3: What is the likely degradation product from hydrolysis?

A3: The primary degradation product resulting from the hydrolysis of the amide bond is piperidin-4-ylacetic acid.

Q4: Can this compound degrade through oxidation?

A4: Yes, the secondary amine in the piperidine ring is susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products, especially in the presence of oxygen, metal ions, or peroxides.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: I am observing a loss of potency of my this compound solution over a short period.

  • Potential Cause: Rapid degradation due to hydrolysis or oxidation.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your solution. Stability is often optimal within a specific pH range.

    • Buffer Selection: If not already using one, incorporate a buffer system to maintain a stable pH. The choice of buffer is critical, as some buffer components can catalyze degradation.

    • Temperature Control: Store the solution at lower temperatures (e.g., 2-8 °C) to slow down the degradation rate. Avoid freezing unless the freeze-thaw stability has been established.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 2: I see an additional peak in my HPLC chromatogram after storing my aqueous solution.

  • Potential Cause: Formation of a degradation product.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify the unknown peak, perform a forced degradation study. Expose solutions of this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.

    • Peak Tracking: Compare the retention time of the new peak with the peaks generated during the forced degradation study. This can help in tentatively identifying the degradation pathway.

    • LC-MS/MS Analysis: For definitive identification of the degradation product, utilize liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Prepare stock solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL).

  • Store the solutions at a constant temperature (e.g., 40 °C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C) for 48 hours.

  • Photostability: Expose a solution to UV and fluorescent light according to ICH Q1B guidelines.

  • Analyze all stressed samples by HPLC-UV and LC-MS/MS to separate and identify the degradation products.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 40 °C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.0858.15
4.00.01546.21
6.00.005138.63
8.00.02527.73
10.00.1205.78

Table 2: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition% DegradationMajor Degradation Product(s)
0.1 M HCl, 60 °C, 24h15.2Piperidin-4-ylacetic acid
0.1 M NaOH, 60 °C, 24h25.8Piperidin-4-ylacetic acid
3% H₂O₂, RT, 24h8.5N-oxide derivative
Heat (80 °C), 48h5.1Minor unidentified products
Photostability< 2.0No significant degradation

Visualizations

Stability_Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., Potency Loss, New Peak) check_pH Measure pH of Solution start->check_pH is_pH_optimal Is pH within optimal range? check_pH->is_pH_optimal adjust_pH Adjust pH and/or Incorporate Buffer is_pH_optimal->adjust_pH No check_temp Review Storage Temperature is_pH_optimal->check_temp Yes adjust_pH->check_temp is_temp_controlled Is temperature controlled and appropriate? check_temp->is_temp_controlled adjust_temp Store at Recommended Temperature (e.g., 2-8 °C) is_temp_controlled->adjust_temp No check_oxidation Consider Oxidative Degradation is_temp_controlled->check_oxidation Yes adjust_temp->check_oxidation use_inert Prepare/Store Under Inert Atmosphere check_oxidation->use_inert forced_degradation Perform Forced Degradation Study use_inert->forced_degradation lc_ms Identify Degradants using LC-MS/MS forced_degradation->lc_ms end_node Resolution: Optimized Formulation and Storage Conditions lc_ms->end_node

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways parent This compound hydrolysis_product Piperidin-4-ylacetic Acid + Ammonia parent->hydrolysis_product Hydrolysis (Acidic or Basic) oxidation_product N-Oxide Derivative parent->oxidation_product Oxidation

Caption: Potential degradation pathways.

troubleshooting unexpected results with 2-(Piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(Piperidin-4-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place. Some sources recommend storage at 2-8°C.[1] The compound is potentially hygroscopic, so exposure to moisture should be minimized.[]

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: What are the primary safety hazards associated with this compound?

Based on data for the parent compound and similar structures, this compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation or damage.[3] It may also cause respiratory irritation.[3] Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: What are the likely impurities in commercially available this compound?

Impurities can arise from the synthetic route. A common synthesis involves the deprotection of a Boc-protected precursor (tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate). Therefore, potential impurities could include the starting material or byproducts of incomplete reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or Poor Solubility

Symptoms:

  • The compound does not fully dissolve in the chosen solvent at the expected concentration.

  • Precipitation occurs during the experiment.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Solvent Choice The polarity of the solvent may not be appropriate. Refer to the qualitative solubility table and test a small amount of the compound in different solvents to find the most suitable one.
pH of the Medium The piperidine ring has a basic nitrogen, making the compound's solubility pH-dependent. For aqueous solutions, adjusting the pH towards the acidic range should increase solubility by forming the hydrochloride salt.
Compound is Hygroscopic The compound may have absorbed moisture from the air, which can affect its solubility characteristics. Ensure the compound is stored in a desiccator and handled in a low-humidity environment.[]
Low-Quality Reagent The presence of insoluble impurities can affect solubility. Confirm the purity of the compound using an appropriate analytical method like HPLC or NMR.
Issue 2: Unexpected Biological Activity or Lack of Efficacy

Symptoms:

  • The compound shows lower than expected potency in a biological assay.

  • Off-target effects are observed.

  • Results are not reproducible.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Compound Degradation This compound may be unstable under certain experimental conditions (e.g., extreme pH, high temperature). Prepare fresh solutions for each experiment and avoid prolonged storage in solution.
Presence of Impurities Unreacted starting materials or byproducts from synthesis could interfere with the biological assay. Verify the purity of the compound.
Incorrect Concentration This could be due to weighing errors or incomplete solubilization. Ensure the compound is fully dissolved before making serial dilutions.
Binding to Plasticware Hydrophobic compounds can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials.
Issue 3: Difficulty in Synthesizing Derivatives

Symptoms:

  • Low yield of the desired N-substituted derivative.

  • Multiple byproducts are formed.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction The secondary amine on the piperidine ring may not be sufficiently nucleophilic for the reaction to go to completion under the chosen conditions. Monitor the reaction by TLC or LC-MS and consider increasing the reaction time, temperature, or using a more activated electrophile.
Side Reactions The primary amide group can also react under certain conditions. Protect the amide if necessary, or use milder reaction conditions.
Stoichiometry of Reactants An incorrect ratio of reactants can lead to low yields or the formation of byproducts. Use a slight excess of the acylating or alkylating agent (e.g., 1.1-1.2 equivalents).

Data and Protocols

Illustrative Solubility Data

The following table provides an example of what a quantitative solubility profile for this compound might look like. Note: This data is for illustrative purposes only and should be experimentally verified.

SolventTypePredicted Solubility (mg/mL)
Water (pH 5.0)Polar Protic> 50
Water (pH 7.4)Polar Protic10 - 20
EthanolPolar Protic> 30
DMSOPolar Aprotic> 50
DichloromethaneNon-polar< 1
Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the secondary amine on the piperidine ring of this compound.

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the acylating agent (e.g., acetyl chloride or a carboxylic acid with a coupling agent like HATU, 1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Bioactivity

G Troubleshooting Workflow for Low Bioactivity cluster_impurities Impurity Detected start Low or Inconsistent Bioactivity Observed check_purity Verify Compound Purity (HPLC, NMR, LC-MS) start->check_purity check_solubility Confirm Complete Solubilization check_purity->check_solubility Purity OK purify Purify Compound (Chromatography) check_purity->purify prepare_fresh Prepare Fresh Stock and Working Solutions check_solubility->prepare_fresh Solubility OK check_assay Review Assay Protocol (Controls, Reagents) prepare_fresh->check_assay outcome_good Problem Resolved check_assay->outcome_good Positive Controls OK outcome_bad Problem Persists: Consult Literature for Alternative Protocols check_assay->outcome_bad Controls Fail retest Re-test Purified Compound purify->retest retest->outcome_good

Caption: A flowchart for diagnosing the root cause of low bioactivity.

Generalized Signaling Pathway for a Receptor Antagonist

G Mechanism of a Competitive Antagonist cluster_0 Normal Signaling cluster_1 Antagonist Action Agonist Endogenous Agonist Receptor Target Receptor Agonist->Receptor Binds Signal Cellular Response Receptor->Signal Activates Antagonist This compound Derivative (Antagonist) Receptor2 Target Receptor Antagonist->Receptor2 Binds NoSignal No Cellular Response Receptor2->NoSignal Blocks Activation

Caption: Competitive antagonism at a target receptor.

References

Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors Featuring the 2-(Piperidin-4-yl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with kinase inhibitors that incorporate the 2-(piperidin-4-yl)acetamide scaffold. While this chemical moiety is a key component in many successful inhibitors, understanding and mitigating off-target effects is paramount for advancing a compound from a promising hit to a viable therapeutic candidate.

This resource will use the well-characterized Janus kinase (JAK) 1/2 inhibitor, Ruxolitinib , as a primary case study. Ruxolitinib contains the this compound scaffold and its selectivity profile has been extensively studied, providing a robust framework for our discussion. The principles and techniques detailed here are broadly applicable to other inhibitors sharing this structural feature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the early stages of inhibitor characterization.

Q1: My experiment with a Ruxolitinib-like compound is showing an unexpected or paradoxical phenotype. Could this be an off-target effect?

Answer: Yes, it is highly probable. While your compound is designed to inhibit a primary target (e.g., JAK1/JAK2), unexpected biological responses are often the first indication of off-target engagement. Kinase inhibitors, especially those targeting the ATP-binding site, can interact with multiple kinases due to structural similarities in this region across the kinome.[1]

Ruxolitinib, for example, potently inhibits JAK1 and JAK2 but also displays activity against TYK2 and a much broader panel of kinases at higher concentrations.[2][3] These off-target interactions can trigger unintended signaling pathways, leading to phenotypes that are inconsistent with the known function of the primary target. Common adverse events associated with JAK inhibitors, such as hematologic abnormalities, can be linked to both on-target (inhibition of JAK2 in hematopoiesis) and potential off-target effects.[4][5][6]

Q2: What are the primary targets of Ruxolitinib and its most significant known off-targets?

Answer: Ruxolitinib is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family, which is crucial for cytokine and growth factor signaling.[2][5] Its primary therapeutic action is mediated through the inhibition of the JAK-STAT pathway.[7][8]

The selectivity profile is a quantitative measure of an inhibitor's potency against its intended target versus other proteins. For Ruxolitinib, this has been well-defined through in vitro biochemical kinase assays.[3]

Kinase TargetIC50 (nM)Fold Selectivity (vs. JAK2)
JAK2 2.8 1x
JAK1 3.3 ~1.2x
TYK219~6.8x
JAK3428>150x
Data compiled from preclinical studies.[2][3]

As the table shows, Ruxolitinib is highly selective for JAK1 and JAK2 over JAK3. However, its activity against TYK2 is only moderately reduced. At concentrations used in cell-based assays, it's possible to inhibit a wider range of kinases, which underscores the importance of comprehensive profiling.[9]

Q3: How do I begin to quantitatively assess the selectivity of my novel inhibitor?

Answer: The first step is to perform a broad kinase screen, often called kinome profiling or kinome scanning.[10] This is a critical experiment to understand the landscape of your inhibitor's interactions.

Recommendation: Engage a commercial service (e.g., Eurofins Discovery, Reaction Biology) for a comprehensive screen. These services typically offer panels of hundreds of purified kinases (e.g., the KINOMEscan™ platform). You would typically provide your compound, and they will return data on the percent inhibition at a fixed concentration (e.g., 1 µM) against the entire panel.

This initial screen will generate a "hit list" of potential off-targets. You can then follow up with dose-response experiments (IC50 determination) for the most potent off-targets to quantify their binding affinity relative to your primary target.[10] This data is the foundation of your compound's selectivity profile.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows for researchers encountering specific experimental challenges related to off-target effects.

Problem 1: I see potent inhibition in my biochemical assay, but the cellular activity is weaker or shows a confusing phenotype. How can I confirm my compound is engaging the intended target inside the cell?

Solution: Perform a Cellular Thermal Shift Assay (CETSA®).

CETSA is a powerful method for verifying target engagement in a physiological context (i.e., within intact cells or tissues).[11][12][13] It does not rely on downstream pathway readouts but directly measures the physical interaction between your compound and its target protein.[14]

Principle of Causality: The core principle is ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's thermodynamic stability.[13][15] This means a higher temperature is required to denature the protein-ligand complex compared to the unbound protein.[11]

Workflow Diagram: Principle of CETSA

cluster_0 Control (DMSO) cluster_1 Treated (Inhibitor) P_unbound Unbound Protein Heat_ctrl Heat (e.g., 52°C) P_unbound->Heat_ctrl P_denatured Denatured & Precipitated Protein Heat_ctrl->P_denatured Analysis Analysis (Western Blot) Detect Soluble Protein PL_complex Protein-Ligand Complex Heat_treat Heat (e.g., 52°C) PL_complex->Heat_treat PL_stable Stable & Soluble Protein-Ligand Complex Heat_treat->PL_stable PL_stable->Analysis

Caption: CETSA workflow showing how ligand binding protects a protein from heat-induced denaturation.

Step-by-Step Protocol: CETSA Melt Curve for Target Engagement

  • Cell Culture & Treatment:

    • Plate your cells of interest (e.g., a cell line endogenously expressing your target kinase) and grow to ~80% confluency.

    • Treat cells with your inhibitor at a relevant concentration (e.g., 10x the cellular IC50) or with vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath).[12]

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein at each temperature point using Western Blotting with a specific antibody against your target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample confirms target engagement and stabilization.

Problem 2: My initial kinome screen revealed several potential off-targets. How can I identify which of these are relevant in a complex biological system and discover previously unknown off-targets?

Solution: Employ Unbiased Chemoproteomics.

Chemoproteomics techniques are designed for the unbiased, proteome-wide identification of small molecule-protein interactions in a native biological sample (e.g., cell lysate).[16][17] This approach is invaluable for validating hits from a kinase screen and for discovering novel off-targets that may not have been included in the panel.[18]

Principle of Causality: These methods use a modified version of your compound (a chemical probe) to "fish" for binding partners from a proteome. The probe is typically functionalized with a tag (like biotin) that allows for the enrichment of the probe-protein complexes, which are then identified by mass spectrometry.[19] To distinguish true binders from non-specific interactions, a competition experiment is run in parallel, where an excess of the unmodified, "free" compound is added to outcompete the probe for binding to its genuine targets.[18]

Workflow Diagram: Chemoproteomics for Target Deconvolution

cluster_comp Competition Control Lysate Cell Lysate (Proteome) Incubate Incubate Lysate->Incubate Probe Biotinylated Inhibitor Probe Probe->Incubate Beads Streptavidin Beads Incubate->Beads Enrich Enrich & Wash Beads->Enrich Elute Elute Proteins Enrich->Elute MS LC-MS/MS Analysis (Protein ID) Elute->MS Competitor Excess Free Inhibitor Incubate_comp Pre-Incubate Competitor->Incubate_comp Lysate_comp Cell Lysate Lysate_comp->Incubate_comp Probe_comp Add Biotinylated Inhibitor Probe Incubate_comp->Probe_comp Incubate2_comp Incubate Probe_comp->Incubate2_comp Beads_comp Streptavidin Beads Incubate2_comp->Beads_comp Beads_comp->Enrich Compare Results

Caption: Affinity-based chemoproteomics workflow to identify inhibitor targets and off-targets.

Step-by-Step Protocol: Affinity-Pull Down Chemoproteomics

  • Probe Synthesis:

    • This is a critical medicinal chemistry step. A linker must be attached to your inhibitor at a position that does not disrupt its binding to the target (a "vector"). The this compound scaffold can sometimes offer a suitable attachment point. The linker is then terminated with an affinity tag (e.g., Biotin) or a clickable handle (e.g., an alkyne).[20]

  • Lysate Preparation:

    • Grow and harvest cells. Lyse them under non-denaturing conditions to preserve native protein conformations.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Pulldown:

    • Experimental Arm: Incubate the cell lysate with your biotinylated probe.

    • Control Arm: Pre-incubate the lysate with a high concentration (e.g., 100x excess) of the original, unmodified inhibitor before adding the biotinylated probe.

    • Add streptavidin-coated agarose or magnetic beads to both arms to capture the biotinylated probe and any bound proteins.[19]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • Key Interpretation: True binding partners will be abundant in the experimental arm but significantly reduced or absent in the competition control arm. This quantitative difference is the key to identifying specific targets and off-targets.[21]

Problem 3: My inhibitor has confirmed off-target liabilities. How can I rationally design a more selective compound?

Solution: Employ Structure-Based Drug Design and Selectivity-Enhancing Strategies.

Once off-targets are confirmed, the goal is to eliminate or reduce these interactions while maintaining or improving on-target potency.

Causality: While the ATP-binding pockets of kinases are highly conserved, subtle differences in size, shape, and amino acid composition exist.[22] Exploiting these differences is the key to designing selectivity into your inhibitor.

Strategies for Improving Selectivity:

  • Exploit Unique "Selectivity Pockets":

    • Obtain co-crystal structures of your inhibitor bound to both its primary target and a key off-target.

    • Analyze the structures to identify regions adjacent to the main binding site that differ between the two kinases. For example, the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a well-known source of selectivity.[1]

    • Modify your compound to introduce chemical groups that can form favorable interactions (e.g., hydrogen bonds, van der Waals contacts) with unique residues in the primary target's pocket, or that would create a steric clash in the off-target's pocket.

  • Increase sp3 Character:

    • Many kinase inhibitors are flat, aromatic molecules, which can contribute to promiscuity.

    • Strategically replacing flat aromatic rings with three-dimensional, saturated ring systems (increasing the fraction of sp3-hybridized carbons) can improve selectivity by creating more specific, shape-dependent interactions.[20]

  • Target Allosteric Sites or Inactive Conformations (Type II Inhibition):

    • Instead of competing directly with ATP (Type I inhibition), design inhibitors that bind to an adjacent, allosteric site or that stabilize the inactive "DFG-out" conformation of the kinase.[23] These regions are typically less conserved across the kinome than the ATP pocket, offering a powerful route to achieving high selectivity.[23]

References

Technical Support Center: Enhancing In Vivo Efficacy of 2-(Piperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of 2-(Piperidin-4-yl)acetamide derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide answers to specific issues you may encounter during your in vivo experiments.

Issue 1: Poor Metabolic Stability in Liver Microsomes

Question: My this compound derivative shows rapid degradation in a liver microsomal stability assay. What strategies can I employ to improve its stability?

Answer: Poor microsomal stability is a common hurdle that can significantly limit the in vivo efficacy of a compound. Here are several strategies to consider:

  • Structural Modification:

    • Replace Labile Moieties: If your molecule contains a urea group, consider replacing it with a more stable amide group. This has been shown to improve microsomal stability.[1]

    • Introduce Halogens: Halogenation at specific positions on the molecule can block sites of metabolic attack, thereby increasing stability.[1]

    • Deuteration: Replacing hydrogen atoms with deuterium at metabolically vulnerable positions can slow down metabolism due to the kinetic isotope effect.

  • Formulation Strategies: While structural modification is often the first line of defense, formulation can also protect the drug from premature metabolism. Strategies for poorly soluble drugs, such as lipid-based formulations, can alter the drug's absorption pathway and reduce first-pass metabolism.

Issue 2: hERG Potassium Channel Affinity and Potential Cardiotoxicity

Question: My compound displays high affinity for the hERG potassium channel, raising concerns about potential cardiotoxicity. How can I mitigate this?

Answer: hERG affinity is a critical safety issue. Several medicinal chemistry strategies can be used to "design out" hERG inhibition:

  • Reduce Basicity: The basic nitrogen in the piperidine ring is often a key contributor to hERG binding.

    • Introduce Electronegative Atoms: Adding electronegative atoms (e.g., fluorine) near the basic nitrogen can lower its pKa and reduce hERG affinity.

    • Ring Modification: Replacing the piperidine ring with a less basic heterocycle, such as a piperazine or morpholine ring, can be an effective strategy.[2]

  • Decrease Lipophilicity: High lipophilicity is often correlated with hERG inhibition.

    • Introduce Polar Groups: Replacing lipophilic moieties with more polar groups can reduce hERG activity. For example, replacing a pyridazine ring with a urea group has been shown to be effective.[2]

  • Introduce Steric Hindrance: Strategically introducing bulky groups can prevent the molecule from effectively binding to the hERG channel.

Issue 3: Poor Aqueous Solubility and Low Bioavailability

Question: My this compound derivative has poor aqueous solubility, leading to low oral bioavailability. What formulation approaches can I take?

Answer: Over 70% of new chemical entities suffer from poor aqueous solubility, making this a common challenge.[3] Here are several formulation strategies to enhance solubility and bioavailability:

  • Particle Size Reduction:

    • Micronization and Nanonization: Reducing the particle size increases the surface area for dissolution. Techniques like milling, high-pressure homogenization, or precipitation can produce nanoparticles or nanosuspensions.[3][4][5][6]

  • Lipid-Based Formulations: These formulations present the drug in a solubilized state.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][5]

  • Solid Dispersions: The drug is dispersed in a solid polymeric carrier, often in an amorphous state, which has higher solubility than the crystalline form.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced solubility.[3][5]

  • Prodrug Approach: A bioreversible derivative (prodrug) with improved solubility can be synthesized. The prodrug is then converted to the active parent drug in vivo.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to facilitate comparison.

Table 1: In Vitro Anti-Inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [9]

CompoundNO Production IC50 (µM)TNF-α Production IC50 (µM)
6e 0.861.87

Table 2: Microsomal Stability of this compound Derivatives [1]

CompoundMicrosomal Stability (% remaining at 1h)
1 1% (human)
6c Moderately enhanced vs 6b
6d Moderately enhanced vs 6b
6e No improvement
6f No improvement

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to improving the in vivo efficacy of this compound derivatives.

Protocol 1: Xylene-Induced Ear Edema in Mice for Anti-Inflammatory Activity

This model is used to assess the in vivo anti-inflammatory activity of a compound.

  • Animal Preparation: Use male ICR mice (40-60 g). Acclimatize the animals for at least one week before the experiment.[10]

  • Grouping: Divide the mice into control, positive control (e.g., diclofenac sodium 10 mg/kg), and test groups (different doses of the this compound derivative).[11]

  • Treatment: Administer the test compound or control vehicle orally once daily for a predetermined period (e.g., 7 days).[11]

  • Induction of Edema: On the final day of treatment, topically apply a standard volume of xylene (e.g., 30 µL) to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as the control.[12]

  • Measurement: After a set time (e.g., 1-2 hours) post-xylene application, sacrifice the mice by cervical dislocation.[9][12]

  • Analysis:

    • Use a cork borer to remove circular sections from both ears and weigh them.

    • The difference in weight between the right and left ear punches is a measure of the edema.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.[9]

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the general steps for developing a SEDDS for a poorly soluble this compound derivative.

  • Excipient Selection:

    • Solubility Studies: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.[8][13]

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the best solubilizing properties.

    • Prepare various mixtures of these components at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region. This allows for the determination of the optimal concentration ranges for the formulation components.[7]

  • Formulation Preparation:

    • Based on the phase diagrams, prepare the SEDDS formulation by mixing the drug with the selected oil, surfactant, and co-surfactant.

    • The mixture should be a clear, isotropic liquid.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size of the resulting emulsion using a particle size analyzer. The desired droplet size is typically in the nanometer range.[13]

    • Self-Emulsification Time: Measure the time it takes for the SEDDS to form an emulsion upon dilution with water under gentle agitation.[14]

    • Stability Studies: Assess the physical stability of the SEDDS formulation upon storage and after dilution in different media (e.g., water, simulated gastric fluid, simulated intestinal fluid).[7]

Visualizations

Signaling Pathways and Experimental Workflows

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1 IL-1 IL1R IL-1R IL1->IL1R TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex IL1R->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation IkB_P P-IκB NFkB NF-κB (p50/p65) NFkB->IkB Inhibition NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NFkB Release DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Canonical NF-κB signaling pathway.[1][3][15][16][17]

Preclinical_Workflow Problem_ID Identify Limiting Factor(s) Metabolism Poor Metabolic Stability Problem_ID->Metabolism Metabolism? Solubility Poor Solubility/ Bioavailability Problem_ID->Solubility Solubility? Safety Off-Target Effects (e.g., hERG) Problem_ID->Safety Safety? Chem_Mod Chemical Modification Metabolism->Chem_Mod Formulation Formulation Development Solubility->Formulation Safety->Chem_Mod In_Vitro In Vitro Re-evaluation (Stability, Solubility, Safety) Chem_Mod->In_Vitro Formulation->In_Vitro In_Vivo In Vivo Efficacy & PK/PD Studies In_Vitro->In_Vivo Decision Proceed to further development? In_Vivo->Decision Decision->Problem_ID No, iterate End End: Improved In Vivo Efficacy Decision->End Yes Stop Stop/Redesign Decision->Stop No, terminate

References

Technical Support Center: Mitigating hERG Inhibition of 2-Piperidin-4-yl-acetamide Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition of 2-piperidin-4-yl-acetamide antagonists.

Frequently Asked Questions (FAQs)

Q1: We have a potent 2-piperidin-4-yl-acetamide antagonist, but it shows significant hERG inhibition in our initial screen. What are the common structural features of this scaffold that contribute to hERG blocking?

A1: The 2-piperidin-4-yl-acetamide scaffold possesses several features that can contribute to hERG channel affinity. A key contributor is the basic nitrogen atom within the piperidine ring, which is often protonated at physiological pH. This positive charge allows it to interact with key negatively charged residues, such as F656, in the hERG channel pore. Additionally, hydrophobic and aromatic moieties attached to the acetamide or piperidine can engage in hydrophobic and π-π stacking interactions within the channel's binding pocket, further enhancing affinity.[1][2] The presence of flexible aromatic rings has also been identified as a factor that can favor hERG blocking activity.[1][2]

Q2: What are the primary medicinal chemistry strategies to reduce hERG inhibition for our 2-piperidin-4-yl-acetamide series?

A2: Several strategies can be employed to mitigate hERG liability in this chemical series:

  • Reduce Basicity: Lowering the pKa of the piperidine nitrogen is a common and effective strategy. This can be achieved by introducing electron-withdrawing groups near the basic nitrogen. For instance, replacing a piperidine with a piperazine or morpholine ring can lower the pKa by several orders of magnitude.[3][4]

  • Decrease Lipophilicity: High lipophilicity is often correlated with increased hERG inhibition. Reducing the overall lipophilicity of the molecule by adding polar groups or replacing lipophilic aromatic rings with more polar heterocycles can be beneficial.[3]

  • Introduce Steric Hindrance: Introducing bulky groups near the basic nitrogen can create steric hindrance that prevents the molecule from optimally fitting into the hERG channel pore.

  • Increase Rigidity: While flexible aromatics can contribute to hERG binding, increasing the rigidity of the molecule in specific locations can decrease herty affinity.[5][6][7] For example, imposing extra rigidity close to the positively charged moiety can be an efficient way to decrease hERG affinity.[5][6][7]

  • Bioisosteric Replacement: Replacing key moieties with bioisosteres that have different physicochemical properties can disrupt hERG binding while maintaining on-target activity. For example, replacing a pyridazine with a urea has been shown to significantly reduce lipophilicity and mitigate hERG liability in some cases.[4]

Q3: We are seeing inconsistent hERG IC50 values between different assays. Why might this be happening?

A3: Discrepancies in hERG IC50 values across different assay platforms are not uncommon and can be attributed to several factors:

  • Assay Methodology: Different assays measure different endpoints. For example, radioligand binding assays measure the displacement of a known hERG ligand, while patch clamp electrophysiology directly measures the functional block of the ion channel current.[8][9][10] Flux assays, such as those using thallium or rubidium, measure ion movement as an indicator of channel function.[11][12] These fundamental differences can lead to varied IC50 values.

  • Experimental Conditions: Variations in experimental conditions such as cell line (e.g., HEK293, CHO), temperature, and the specific voltage protocol used in patch clamp experiments can significantly impact the measured IC50.[13]

  • Compound Properties: The physicochemical properties of your compound, such as solubility and protein binding, can influence its behavior in different assay systems. For instance, highly protein-bound drugs may show a significant shift in potency when tested in the presence of serum.[14]

  • Binding Kinetics: Some compounds may be "trappable" inhibitors, meaning they remain bound to the hERG channel when it closes.[3] Different assay protocols may have varying sensitivities to this type of inhibition.

Troubleshooting Guides

Problem: My lead 2-piperidin-4-yl-acetamide compound shows potent hERG inhibition (IC50 < 1 µM) in an automated patch clamp assay. How can I troubleshoot this?

Troubleshooting Steps:

  • Confirm the Result: Repeat the experiment to ensure the result is reproducible. If possible, test the compound in a different hERG assay (e.g., a radioligand binding assay) to see if the inhibitory activity is consistent across platforms.

  • Analyze Structure-Activity Relationships (SAR): If you have analogs of your lead compound, analyze the SAR for hERG inhibition. This can provide insights into which parts of the molecule are driving the hERG activity.

  • Computational Modeling: Utilize in silico models to predict the binding mode of your compound in the hERG channel.[15][16][17][18] This can help to visualize potential interactions and guide the design of new analogs with reduced hERG affinity.

  • Systematic Structural Modifications: Based on the SAR and computational modeling, begin a systematic medicinal chemistry effort to modify the structure. Prioritize strategies such as reducing basicity and lipophilicity.

Problem: Our attempts to reduce hERG inhibition by modifying the piperidine ring are leading to a significant loss of on-target potency. What should we do?

Troubleshooting Steps:

  • Explore Modifications Elsewhere in the Molecule: If the piperidine ring is essential for on-target activity, focus on modifying other parts of the molecule. Reducing the lipophilicity of distal aromatic groups can sometimes be surprisingly effective at reducing hERG activity without impacting on-target potency.[3]

  • Subtle Modifications to the Piperidine: Instead of wholesale replacement of the piperidine ring, consider more subtle modifications. For example, the introduction of a single fluorine atom can reduce basicity through inductive effects without drastically altering the overall shape of the molecule.[3]

  • Re-evaluate the Binding Hypothesis: It's possible that the initial hypothesis about the drivers of on-target activity is incomplete. Re-examine the SAR for on-target potency to identify other regions of the molecule that can be modified.

  • Consider a Scaffold Hop: If modifications to the current scaffold are proving unsuccessful, it may be necessary to explore alternative scaffolds that can achieve the desired on-target activity with a better safety profile.

Data Presentation

Table 1: Comparison of hERG Inhibition Data for Hypothetical 2-Piperidin-4-yl-acetamide Analogs

Compound IDModificationPiperidine pKacLogPhERG IC50 (µM) - Patch ClampOn-Target EC50 (nM)
Lead-001Unmodified9.84.20.510
Analog-002Replaced piperidine with morpholine6.53.51550
Analog-003Added fluoro group to piperidine8.94.32.515
Analog-004Replaced distal phenyl with pyridine9.73.15.025
Analog-005Introduced carboxylic acid (zwitterion)N/A2.8> 30100

Experimental Protocols

Protocol 1: Automated Patch Clamp Electrophysiology for hERG Inhibition Assessment

This protocol provides a general overview for assessing hERG inhibition using an automated patch clamp system.

  • Cell Culture: Maintain a cell line stably expressing the hERG channel (e.g., HEK293-hERG) in appropriate culture medium at 37°C and 5% CO2.

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension at the desired concentration in the external buffer solution.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired final concentrations in the external buffer. The final DMSO concentration should typically be ≤ 0.5%.

  • Automated Patch Clamp Run:

    • Load the cell suspension, external and internal buffer solutions, and compound plate onto the automated patch clamp instrument.

    • Initiate the pre-programmed voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

    • Record baseline hERG currents.

    • Apply the test compound at increasing concentrations and record the corresponding hERG currents.

    • Include a positive control (e.g., a known hERG blocker like cisapride) in each experiment.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Thallium Flux Assay for High-Throughput hERG Screening

This protocol outlines a cell-based thallium flux assay for primary screening of hERG inhibition.[11][12]

  • Cell Plating: Plate hERG-expressing cells (e.g., U2OS-hERG or HEK293-hERG) into a 1536-well microplate and incubate overnight.[11]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate to allow the cells to take up the dye.[11]

  • Compound Addition: Add the test compounds at various concentrations to the assay plate.

  • Stimulation and Detection:

    • Use a kinetic plate reader to measure the baseline fluorescence.

    • Add a stimulus buffer containing thallium to all wells.

    • Immediately begin measuring the fluorescence intensity over time. Thallium influx through open hERG channels will cause an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the rates for compound-treated wells to the rates for vehicle-treated wells to determine the percent inhibition.

    • Generate dose-response curves to determine the IC50 values for active compounds.

Visualizations

hERG_Inhibition_Pathway cluster_compound 2-Piperidin-4-yl-acetamide cluster_channel hERG Channel Pore cluster_effect Cellular Effect Compound Compound (Basic N+, Hydrophobic moieties) Pore Pore Domain (F656, Y652) Compound->Pore Binding Interactions (Ionic, Hydrophobic) Block Channel Blockade Pore->Block Inhibits K+ Efflux Repol Delayed Repolarization Block->Repol QT QT Prolongation Repol->QT

Caption: Signaling pathway of hERG channel inhibition by a 2-piperidin-4-yl-acetamide antagonist.

Experimental_Workflow Primary_Screen Primary Screen (e.g., Thallium Flux Assay) Hit_Confirmation Hit Confirmation (Automated Patch Clamp) Primary_Screen->Hit_Confirmation Active Compounds SAR_Analysis SAR Analysis & Computational Modeling Hit_Confirmation->SAR_Analysis Confirmed hERG Blockers Lead_Optimization Lead Optimization (Medicinal Chemistry) SAR_Analysis->Lead_Optimization Design Strategy Lead_Optimization->Hit_Confirmation New Analogs Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Optimized Compound

Caption: Experimental workflow for identifying and mitigating hERG inhibition.

Mitigation_Strategies High_hERG High hERG Inhibition Strategy1 Reduce Basicity (e.g., add EWG, change ring) High_hERG->Strategy1 Strategy2 Decrease Lipophilicity (e.g., add polar groups) High_hERG->Strategy2 Strategy3 Increase Rigidity High_hERG->Strategy3 Low_hERG Reduced hERG Inhibition Strategy1->Low_hERG Strategy2->Low_hERG Strategy3->Low_hERG

Caption: Logical relationship of strategies to reduce hERG inhibition.

References

Technical Support Center: Overcoming Resistance to GNE-617 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the NAMPT inhibitor, GNE-617, in cell lines.

Frequently Asked Questions (FAQs)

1. What is GNE-617 and what is its mechanism of action?

GNE-617 is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including metabolism, DNA repair, and signaling.[1][4] By inhibiting NAMPT, GNE-617 depletes intracellular NAD+ levels, leading to metabolic collapse, increased oxidative stress, and ultimately, cancer cell death.[4]

2. What are the typical IC50 values for GNE-617 in sensitive cancer cell lines?

The half-maximal inhibitory concentration (IC50) for GNE-617 is in the low nanomolar range for most sensitive cancer cell lines. For example, the biochemical IC50 for purified human NAMPT is 5 nM.[2][5] In cellular assays, EC50 values for cell viability are also in the low nanomolar range.[3][6]

3. What are the primary mechanisms of acquired resistance to GNE-617?

Several mechanisms of resistance to GNE-617 and other NAMPT inhibitors have been identified:

  • Mutations in the NAMPT gene: Point mutations in the NAMPT gene can alter the drug-binding pocket or allosterically affect inhibitor binding, reducing the efficacy of GNE-617.[1][7] Common mutations include those at residues S165 and G217.[7]

  • Upregulation of alternative NAD+ synthesis pathways: Cancer cells can bypass the NAMPT-dependent salvage pathway by upregulating other NAD+ synthesis routes. This includes the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor via the enzyme nicotinate phosphoribosyltransferase (NAPRT1), and the de novo synthesis pathway from tryptophan, involving the enzyme quinolinate phosphoribosyltransferase (QPRT).[1][8][9]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-GP/ABCB1), can actively pump GNE-617 out of the cell, reducing its intracellular concentration and efficacy.[1][10][11]

  • Increased NAMPT expression: Some resistant cell lines exhibit increased protein levels of NAMPT, which may require higher concentrations of the inhibitor to achieve a cytotoxic effect.[7]

4. How can I determine if my cell line is resistant to GNE-617?

A significant increase (e.g., >10-fold) in the IC50 value of GNE-617 compared to sensitive, parental cell lines is a primary indicator of resistance.[7] This should be confirmed by assessing downstream markers of NAMPT inhibition. In resistant cells, treatment with GNE-617 at concentrations that are cytotoxic to sensitive cells will fail to cause a significant depletion of intracellular NAD+ levels.[7]

5. Can nicotinic acid (NA) be used to rescue cells from GNE-617-induced cytotoxicity?

Yes, but this is dependent on the status of the NAPRT1 enzyme. Cells that express functional NAPRT1 can utilize exogenous nicotinic acid to synthesize NAD+ via the Preiss-Handler pathway, thereby bypassing the NAMPT blockade and surviving treatment with GNE-617.[9][12] In contrast, cells that are NAPRT1-deficient cannot be rescued by nicotinic acid.[7][9]

Troubleshooting Guides

Issue 1: Higher than expected IC50 values for GNE-617 in a previously sensitive cell line.
Possible Cause Troubleshooting Step
Development of acquired resistance Sequence the NAMPT gene to check for mutations.[7] Assess the expression levels of NAMPT, NAPRT1, QPRT, and ABCB1 by western blot or qPCR.[1][7][8][10]
Cell culture media composition Ensure the media does not contain high levels of nicotinamide or nicotinic acid, which could counteract the effect of GNE-617.
Incorrect drug concentration Verify the concentration of your GNE-617 stock solution.
Cell line identity/contamination Confirm the identity of your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination.
Issue 2: Inconsistent results in cell viability assays.
Possible Cause Troubleshooting Step
Variable cell seeding density Ensure a consistent number of cells are seeded in each well.
Edge effects in multi-well plates Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Assay timing The cytotoxic effects of GNE-617 are time-dependent, often requiring 72-96 hours of incubation to observe maximal effect.[5][6] Optimize the incubation time for your specific cell line.
Choice of viability assay Use a stable and reliable assay such as one that measures ATP levels (e.g., CellTiter-Glo®) or total nucleic acid content (e.g., CyQuant®).[5][6]
Issue 3: GNE-617 fails to deplete intracellular NAD+ levels.
Possible Cause Troubleshooting Step
Intrinsic or acquired resistance Investigate the resistance mechanisms described in the FAQs, such as NAMPT mutations or upregulation of bypass pathways.[1][7]
Insufficient drug concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal conditions for NAD+ depletion in your cell line. A >95% reduction in NAD+ levels is often observed within 48 hours in sensitive cells.[6]
Issues with NAD+ quantification assay Ensure proper sample preparation and that the assay is sensitive enough to detect changes in NAD+ levels. Run appropriate positive and negative controls.

Quantitative Data Summary

Table 1: In Vitro Potency of GNE-617 in Various Cancer Cell Lines
Cell LineCancer TypeNAPRT1 StatusEC50 (nM) - ATP LevelsEC50 (nM) - Cell Viability
PC3ProstateDeficient2.161.82
HT-1080FibrosarcomaDeficient9.355.98
MiaPaCa-2PancreaticDeficient7.44.69
HCT-116ColorectalProficient2.332.0
Colo205ColorectalProficient2.892.1
Calu6NSCLCProficient3.452.7

Data adapted from O'Brien T, et al. (2013).[6]

Table 2: Effect of NAMPT Mutations on GNE-618 Resistance
Cell LineNAMPT MutationFold Shift in IC50 (GNE-618)Fold Shift in IC50 (APO866)Fold Shift in IC50 (GMX1778)
RDS165F~1000~10~100
NCI-H460S165Y>100~10~100
MiaPaCa-2G217V>100>100>100

GNE-618 is a close analog of GNE-617. Data adapted from Thangavelu et al. (2014).[7]

Experimental Protocols

Cell Viability Assay (e.g., CyQuant® Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of GNE-617. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • Assay Procedure: Follow the manufacturer's protocol for the CyQuant® assay, which involves lysing the cells and adding a DNA-binding dye.

  • Data Acquisition: Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit a dose-response curve to determine the EC50 value.

Quantification of Intracellular NAD+ Levels
  • Cell Treatment: Seed cells in a 6-well plate and treat with GNE-617 or vehicle control for the desired time (e.g., 24-48 hours).

  • Sample Preparation:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • For NAD+ extraction, lyse the cells with an acidic extraction buffer (e.g., 0.6 M perchloric acid).[13]

    • For NADH extraction, use a basic extraction buffer.[13]

    • Neutralize the extracts.

  • Quantification:

    • Enzymatic Cycling Assay: This is a common method that uses an enzyme cycling reaction to amplify the NAD+ signal, which is then measured colorimetrically or fluorometrically.[13][14][15][16][17]

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for NAD+ quantification.[13][14]

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration or cell number for each sample.

Western Blot for NAMPT Expression
  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NAMPT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

  • Analysis: Quantify the band intensity and normalize to a loading control such as GAPDH or β-actin.

Visualizations

NAD_Biosynthesis_and_GNE617_Inhibition cluster_salvage Salvage Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_denovo De Novo Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAD NAD+ NMN->NAD NAMPT->NMN NA Nicotinic Acid (NA) NAPRT1 NAPRT1 NA->NAPRT1 NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAAD->NAD NAMN Nicotinic Acid Mononucleotide (NAMN) NAMN->NAAD NAPRT1->NAMN Trp Tryptophan QPRT QPRT Trp->QPRT multiple steps QPRT->NAAD GNE617 GNE-617 GNE617->NAMPT Resistance_Mechanisms cluster_resistance Mechanisms of Resistance GNE617 GNE-617 NAMPT NAMPT GNE617->NAMPT Inhibition NAD_depletion NAD+ Depletion NAMPT->NAD_depletion Blocks synthesis Cell_Death Cell Death NAD_depletion->Cell_Death NAMPT_mutation NAMPT Mutation (e.g., S165F, G217V) NAMPT_mutation->NAMPT Reduces binding Bypass_pathway Upregulation of Bypass Pathways (NAPRT1, QPRT) Bypass_pathway->NAD_depletion Prevents Drug_efflux Increased Drug Efflux (ABCB1) Drug_efflux->GNE617 Reduces intracellular concentration Experimental_Workflow start Start: Suspected GNE-617 Resistance viability_assay 1. Cell Viability Assay (Determine IC50 shift) start->viability_assay nad_assay 2. NAD+ Quantification (Confirm lack of NAD+ depletion) viability_assay->nad_assay resistance_mechanism 3. Investigate Resistance Mechanism nad_assay->resistance_mechanism sequencing NAMPT Gene Sequencing resistance_mechanism->sequencing Mutation? western_blot Western Blot (NAMPT, NAPRT1, QPRT, ABCB1) resistance_mechanism->western_blot Expression change? rescue_expt Nicotinic Acid Rescue Experiment resistance_mechanism->rescue_expt Bypass pathway? strategy 4. Develop Strategy to Overcome Resistance sequencing->strategy western_blot->strategy rescue_expt->strategy

References

Technical Support Center: Protocol Refinement for 2-(Piperidin-4-yl)acetamide Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-yl)acetamide and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative shows low solubility in aqueous buffers. How can I improve this for my cell-based assays?

A1: Low aqueous solubility is a common challenge. Here are several approaches to address this:

  • Stock Solutions in Organic Solvents: Prepare high-concentration stock solutions in an organic solvent like dimethyl sulfoxide (DMSO).[1] For final assay conditions, ensure the DMSO concentration is low (typically ≤1%) to avoid solvent-induced artifacts and toxicity.[1]

  • Use of Surfactants: In some instances, a low concentration of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) can help maintain the solubility of your compound in the final assay medium. However, this should be validated to ensure the surfactant does not interfere with the assay.

  • pH Adjustment: Depending on the pKa of your specific derivative, adjusting the pH of the buffer may improve solubility.

  • Salt Forms: If applicable, consider using a salt form of your compound (e.g., hydrochloride salt), which often exhibits enhanced water solubility.[1]

Q2: I am observing inconsistent results in my binding affinity assays. What are the potential causes and solutions?

A2: Inconsistent binding affinity data can stem from several factors. Consider the following troubleshooting steps:

  • Compound Stability: Assess the stability of your this compound derivative under your assay conditions (e.g., temperature, light exposure, buffer components). Degradation can lead to variable active concentrations.

  • Assay Equilibration Time: Ensure that the incubation time is sufficient to allow the binding reaction to reach equilibrium. You can determine this by performing a time-course experiment.

  • Reagent Quality: Verify the quality and concentration of all reagents, including the radioligand (if applicable) and the biological target (e.g., cell membranes, purified protein).

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and appropriate techniques.

  • Non-Specific Binding: High non-specific binding can obscure the specific binding signal. Optimize your assay by adjusting the protein concentration, using blocking agents (e.g., BSA), and ensuring efficient washing steps.

Q3: My compound is showing high cytotoxicity in preliminary cell viability assays. How can I determine if this is an on-target or off-target effect?

A3: Distinguishing between on-target and off-target toxicity is crucial. Here is a systematic approach:

  • Compare Potency: Compare the cytotoxic concentration of your compound with its on-target potency (e.g., IC50 or Ki).[2] If these values are similar, the toxicity is more likely to be on-target.[2]

  • Test a Structurally Dissimilar Inhibitor: Use a structurally different compound that is known to inhibit the same target.[2] If it produces the same toxic effect, it further supports an on-target mechanism.[2]

  • Off-Target Screening: If the toxic concentration is significantly higher than the on-target IC50, consider screening your compound against a panel of common off-targets, such as the hERG channel or cytochrome P450 enzymes.[2]

  • Control Cell Lines: Test the compound in a cell line that does not express the intended target. If the cytotoxicity persists, it is likely an off-target effect.

Quantitative Data Summary

The following tables summarize representative quantitative data for piperidine-based compounds from various studies. This data can serve as a reference for expected potency and cytotoxicity ranges.

Table 1: Comparative Cytotoxicity of Piperidine Derivatives [3]

Compound IDCell LineIC50 / GI50 (µM)Selectivity Index (SI)
Analog ACancer A5.2>10
Analog BCancer A12.8>5
Analog CCancer B0.9>20
Analog DNormal>50N/A

Note: The Selectivity Index (SI) is the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI is desirable.[3]

Table 2: Histamine H3 Receptor Binding Affinity and Functional Antagonism of 4-Oxypiperidine Ether Analogs [4]

Compound IDhH3R Binding Affinity (Ki, nM)gpH3R Functional Antagonism (pA2)
ADS022Not Reported7.42
ADS024Not Reported7.57
ADS025Not Reported6.89

Experimental Protocols

1. Radioligand Binding Assay for Receptor Affinity

This protocol is a general guideline for determining the binding affinity of a this compound derivative to a target receptor expressed in cell membranes.

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.[4] Wash and resuspend the membrane pellet in the assay buffer.[4]

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-labeled standard), and increasing concentrations of the test compound.[4] To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.[4]

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.[4]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.[4]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[4]

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[4] Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]

2. Cytotoxicity and Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Visualizations

experimental_workflow cluster_planning Phase 1: Assay Planning cluster_development Phase 2: Assay Development & Optimization cluster_validation Phase 3: Assay Validation cluster_execution Phase 4: Compound Screening A Define Target & Hypothesis B Select Assay Type (Biochemical vs. Cell-based) A->B C Source Reagents (Compound, Cells, Buffers) B->C D Determine Optimal Reagent Concentrations C->D E Optimize Incubation Time & Temperature D->E F Assess Assay Window (Signal-to-Background) E->F G Assess Specificity & Selectivity F->G H Determine Z'-factor for Robustness G->H I Evaluate Reproducibility (Intra- & Inter-assay) H->I J Perform High-Throughput Screening (HTS) I->J K Data Analysis (IC50/EC50 Determination) J->K L Hit Confirmation & Follow-up Studies K->L

Caption: A generalized workflow for the development and execution of assays.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a common target of piperidine-containing compounds.[3]

References

Technical Support Center: Cardiotoxicity Assessment of 2-(Piperidin-4-yl)acetamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cardiotoxicity concerns associated with 2-(Piperidin-4-yl)acetamide analogues. The primary cardiotoxicity risk for this class of compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias such as Torsades de Pointes (TdP).[1][2][3]

This guide offers troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and illustrative data to aid in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cardiotoxicity concern with this compound analogues?

A1: The principal concern is their potential to block the hERG (KCNH2) potassium ion channel.[4][5] This channel is critical for cardiac repolarization, the process that resets the heart for the next beat. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which is a major risk factor for developing life-threatening arrhythmias.[1][2][3]

Q2: What structural features of these analogues are commonly associated with hERG inhibition?

A2: Structure-activity relationship (SAR) studies on 2-(piperidin-4-yl)-acetamide derivatives have shown that features such as hydrophobicity and the presence of flexible aromatic rings can contribute to hERG blocking activity. Conversely, the introduction of polar or electronegative groups may reduce this activity.[6][7]

Q3: What is the recommended initial screening cascade for assessing the cardiotoxicity of these compounds?

A3: A typical preclinical screening workflow begins with in silico modeling to predict hERG liability, followed by in vitro assays. The gold standard for assessing hERG inhibition is the patch-clamp electrophysiology assay on cells stably expressing the hERG channel.[8][9] This is often complemented by cytotoxicity assays (e.g., MTT or LDH release) and assessments of mitochondrial function in cardiomyocytes to identify other potential cardiotoxic mechanisms.[10] Promising candidates would then be evaluated in more integrated systems like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) before moving to in vivo ECG studies in animal models.[11]

Q4: Beyond direct hERG channel blockade, are there other mechanisms of cardiotoxicity to consider?

A4: Yes, while hERG inhibition is the most prominent concern, other mechanisms can contribute to cardiotoxicity. These include off-target effects on other cardiac ion channels (e.g., sodium or calcium channels), direct cytotoxicity to cardiomyocytes, and mitochondrial dysfunction, which can impair the energy supply of the heart muscle.[10] Therefore, a comprehensive assessment should include a panel of assays to investigate these possibilities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound analogues.

Issue 1: Inconsistent hERG Inhibition in Patch-Clamp Assays

  • Q: My automated patch-clamp assay is showing highly variable IC50 values for the same analogue across different runs. What could be the cause?

    • A:

      • Compound Solubility: this compound analogues can have poor aqueous solubility. Ensure your compound is fully dissolved in the final bath solution. Visually inspect for precipitation. Consider preparing a high-concentration stock in DMSO and performing serial dilutions, ensuring the final DMSO concentration is consistent and low (ideally <0.5%) across all wells, including vehicle controls. Brief sonication of the final solution may also help.

      • Compound Adsorption: Hydrophobic compounds can adsorb to the plasticware of automated patch-clamp systems. This can lead to a lower effective concentration of the compound reaching the cells. Using low-adsorption plates and including a surfactant in the extracellular medium can sometimes mitigate this.

      • Run-down of hERG Current: The hERG current can naturally decrease over the course of a long experiment ("run-down").[12] Ensure you are recording a stable baseline before compound application and that your vehicle control does not show significant run-down over a similar timeframe. If run-down is an issue, the duration of compound incubation may need to be optimized and strictly controlled.[12]

      • Cell Health and Viability: Ensure the cell suspension for the automated patch-clamp system is of high viability and at the correct density. Poor cell health can lead to leaky seals and unstable recordings.

Issue 2: Difficulties Achieving a Stable Gigaseal

  • Q: I am struggling to form a stable high-resistance (>1 GΩ) seal on my cells during manual patch-clamp experiments. What should I check?

    • A:

      • Pipette Quality: Ensure your micropipettes are clean and have a smooth, appropriately sized tip (typically 1-3 MΩ resistance). Debris in the pipette can prevent a good seal.[9]

      • Solution Osmolarity: Check the osmolarity of your internal and external solutions. A large mismatch can cause cell swelling or shrinking, making sealing difficult.

      • Mechanical Vibration: The patch-clamp setup is highly sensitive to vibrations. Ensure the air table is floating correctly and there are no nearby sources of vibration (e.g., centrifuges, fans).

      • Cell Condition: Only attempt to patch healthy, smooth-surfaced cells. Cells that appear crenated or have blebs are often not viable for stable recordings.

Issue 3: Discrepancy Between in vitro hERG Data and Cellular Cardiotoxicity

  • Q: My compound is a potent hERG blocker (low micromolar IC50), but I don't see significant cell death in my cardiomyocyte cytotoxicity assays (e.g., MTT). Why?

    • A: This is a common and expected finding. hERG blockade is an electrophysiological effect that disrupts ion channel function, leading to proarrhythmic risk. It is not typically a direct cytotoxic event.[1] An arrhythmia is a functional abnormality that can lead to cardiac arrest, but the compound itself may not kill the heart cells directly in a static culture. Therefore, it is crucial to use functional assays that measure electrophysiology (like patch-clamp or MEA on hiPSC-CMs) in addition to cytotoxicity assays.

Quantitative Data Summary

The following table provides illustrative data on the hERG inhibition of hypothetical this compound analogues. Actual values will vary based on the specific substitutions on the core structure. Potency against the hERG channel is a key liability for this class of compounds.

Analogue IDR1 GroupR2 GrouphERG IC50 (µM)
PPA-001H4-Fluorophenyl1.2
PPA-002H4-Chlorophenyl0.8
PPA-003H4-Methoxyphenyl3.5
PPA-004Methyl4-Fluorophenyl2.5
PPA-005HCyclohexyl> 30

Table 1: Illustrative hERG inhibition data for a series of this compound analogues, as would be determined by patch-clamp electrophysiology. The IC50 value represents the concentration at which the compound inhibits 50% of the hERG channel current.

Experimental Protocols

1. Manual Patch-Clamp Protocol for hERG Inhibition Assay

This protocol describes the whole-cell patch-clamp technique to measure hERG currents in a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[8][13]

  • Reagents and Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 KCl, 1.75 MgCl2, 5.374 CaCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP. Adjust pH to 7.2 with KOH.

    • Cell Culture Medium: As recommended for the specific cell line.

    • Test Compound: Prepare a 10 mM stock solution in DMSO.

  • Methodology:

    • Cell Preparation: Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

    • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution at a physiological temperature (35-37°C).

    • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

    • Seal Formation: Approach a single, healthy cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure to form a high-resistance (GΩ) seal.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Voltage Protocol & Recording:

      • Clamp the cell at a holding potential of -80 mV.

      • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

      • Apply a repolarizing pulse to -50 mV for 2 seconds. The characteristic resurgent "tail current" is measured during this step and is the primary endpoint for assessing hERG block.[8]

      • Repeat this voltage step protocol at a frequency of ~0.1 Hz.

    • Compound Application: Once a stable baseline current is recorded for 3-5 minutes, perfuse the chamber with the external solution containing the test compound at various concentrations. Allow the effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot a concentration-response curve to determine the IC50 value.

2. MTT Assay for General Cytotoxicity

This assay measures cell metabolic activity as an indicator of cell viability.[12][13]

  • Reagents and Solutions:

    • Cell Culture Medium: Appropriate for the cardiomyocyte cell line (e.g., AC16 or hiPSC-CMs).

    • MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.

    • Test Compound: Prepared at various concentrations.

  • Methodology:

    • Cell Plating: Seed cardiomyocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound analogue for a specified period (e.g., 24 or 48 hours). Include vehicle-only controls.

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (from wells with no cells) and express the results as a percentage of the vehicle-treated control cells.

3. JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the JC-1 dye to assess mitochondrial health. In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy, low-potential mitochondria, it remains as monomers that fluoresce green.

  • Reagents and Solutions:

    • Cell Culture Medium.

    • JC-1 Dye: Stock solution prepared in DMSO.

    • PBS or Assay Buffer.

    • CCCP (carbonyl cyanide m-chlorophenyl hydrazone): Used as a positive control to depolarize mitochondria.

  • Methodology:

    • Cell Plating and Treatment: Seed cardiomyocytes in a 96-well plate (or on coverslips for microscopy) and treat with the test compound as in the MTT assay. Include a positive control group treated with CCCP (e.g., 10 µM) for 30 minutes.

    • JC-1 Staining: Remove the treatment medium and wash the cells with warm PBS. Add medium containing JC-1 (typically 1-10 µM) to each well.

    • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

    • Washing: Remove the JC-1 solution and wash the cells gently with warm assay buffer to remove excess dye.

    • Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

      • Red Fluorescence (J-aggregates): Excitation ~560 nm / Emission ~595 nm.

      • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~530 nm.

    • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to the cardiotoxicity assessment of this compound analogues.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision Point InSilico In Silico Modeling (Predict hERG Liability) hERG_Assay hERG Patch-Clamp Assay (Determine IC50) InSilico->hERG_Assay Cyto_Assay Cytotoxicity Assays (MTT, LDH) hERG_Assay->Cyto_Assay Mito_Assay Mitochondrial Toxicity (e.g., JC-1 Assay) Cyto_Assay->Mito_Assay hiPSC_MEA hiPSC-CM MEA Assay (Functional Assessment) Mito_Assay->hiPSC_MEA InVivo_ECG In Vivo ECG (Animal Model - e.g., Dog, Rabbit) hiPSC_MEA->InVivo_ECG Risk_Assess Risk Assessment (Safety Margin Calculation) InVivo_ECG->Risk_Assess

Preclinical Cardiotoxicity Assessment Workflow.

G Compound This compound Analogue hERG hERG (IKr) Potassium Channel Compound->hERG Binds to Block Channel Blockade hERG->Block Repol Delayed Ventricular Repolarization Block->Repol APD Action Potential Duration (APD) Prolongation Repol->APD QT QT Interval Prolongation (on ECG) APD->QT Arrhythmia Increased Risk of Torsades de Pointes (TdP) QT->Arrhythmia

Signaling Pathway from hERG Blockade to Arrhythmia.

References

Validation & Comparative

Validating Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target for 2-(Piperidin-4-yl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel 2-(Piperidin-4-yl)acetamide-based soluble epoxide hydrolase (sEH) inhibitor with other prominent sEH inhibitors. The objective is to validate sEH as a therapeutic target for this class of compounds by evaluating its performance against alternatives using preclinical and clinical data. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid, possess potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes these beneficial effects.[1][2][3] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including inflammatory diseases, pain, and cardiovascular disorders.[1][2][4][5]

The this compound scaffold has been identified as a key pharmacophore in a new series of potent sEH inhibitors.[1][6] This guide focuses on a representative compound from this series, N-(9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[7]annulen-7-yl)-2-(piperidin-4-yl)acetamide (referred to herein as CPA-9m), and compares its activity with other well-characterized sEH inhibitors that have reached various stages of clinical development.

Comparative Analysis of sEH Inhibitors

The performance of CPA-9m is benchmarked against several other notable sEH inhibitors: TPPU, a widely used preclinical tool compound, and AR9281, GSK2256294, and EC5026, which have all entered clinical trials.[1][4][8]

In Vitro Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50) of the selected sEH inhibitors against human and murine sEH. Lower IC50 values indicate higher potency.

CompoundChemical ClassHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference
CPA-9m This compound1.62.0[9]
TPPU Urea3.70.9[7][10]
AR9281 Amide13.81.7[7]
GSK2256294 Triazine0.0270.189[11]
EC5026 Urea(picomolar)Not Reported[12][13]
Preclinical and Clinical Development Overview

This table provides a snapshot of the development status and key findings for each compound.

CompoundPreclinical Anti-inflammatory ActivityClinical Trial PhaseKey Clinical Findings/Indications
CPA-9m Displayed higher effectiveness than TPPU in an in vivo anti-inflammatory model.[1]PreclinicalNot yet in clinical trials.
TPPU Widely used in preclinical models of inflammation, neuropathic pain, and neurodegeneration.[10][14][15]PreclinicalNot intended for human clinical trials.
AR9281 Demonstrated reduction of blood pressure and renal injury in hypertensive rat models.[16]Phase IIaSafe and well-tolerated in healthy volunteers; investigated for type 2 diabetes and hypertension.[8][17]
GSK2256294 Reduced pulmonary inflammation in cigarette smoke-exposed mice.[11]Phase IIWell-tolerated with sustained sEH inhibition. Investigated for COPD, aneurysmal subarachnoid hemorrhage, and diabetes.[8][18][19][20][21]
EC5026 Shows benefit in preclinical models of neuropathic pain.[12]Phase IbWell-tolerated with no drug-related safety concerns in healthy volunteers. Being developed for neuropathic pain as a non-opioid analgesic.[12][13][22][23]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of sEH inhibitors and the experimental procedures for their validation, the following diagrams are provided.

sEH_Signaling_Pathway cluster_upstream Upstream Signaling cluster_sEH_action sEH Action cluster_inhibition Inhibition cluster_downstream Downstream Effects Arachidonic Acid Arachidonic Acid CYP Epoxygenase CYP Epoxygenase Arachidonic Acid->CYP Epoxygenase EETs EETs (Anti-inflammatory) CYP Epoxygenase->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Substrate Reduced_Inflammation Reduced Inflammation, Analgesia EETs->Reduced_Inflammation Increased Levels Hydrolysis Hydrolysis sEH->Hydrolysis DHETs DHETs (Less Active) Hydrolysis->DHETs sEH_Inhibitor This compound (e.g., CPA-9m) sEH_Inhibitor->sEH Inhibition Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Biomarker Analysis cluster_validation Validation of sEH Inhibition cell_culture Cell Culture / Animal Model treatment Treatment with sEH Inhibitor (e.g., CPA-9m vs. Alternatives) cell_culture->treatment sample_collection Collect Cell Supernatant or Plasma/Tissue treatment->sample_collection lcms EET/DHET Ratio (LC-MS/MS) sample_collection->lcms elisa Cytokine Measurement (ELISA for TNF-α, IL-6) sample_collection->elisa comparison Compare treatment groups to vehicle control lcms->comparison elisa->comparison

References

A Comparative Guide to MCH-R1 Antagonists: Profiling the 2-(Piperidin-4-yl)acetamide Scaffold Against Other Key Chemotypes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, with a particular focus on compounds built around the 2-(piperidin-4-yl)acetamide core. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacological data, details critical experimental methodologies, and offers insights into the structure-activity relationships (SAR) that drive antagonist potency and potential liabilities.

Introduction: The MCH-R1 Axis as a Therapeutic Target

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide central to the regulation of energy homeostasis, mood, and feeding behavior.[1] Its physiological effects are primarily mediated through the MCH-1 receptor (MCH-R1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Activation of MCH-R1 is orexigenic (appetite-stimulating), making its antagonism a highly pursued therapeutic strategy for obesity.[3][4] Furthermore, the involvement of the MCH system in stress and emotion regulation has positioned MCH-R1 antagonists as promising candidates for treating anxiety and depression.[1][3][5]

The development of small molecule MCH-R1 antagonists has been an area of intense research, leading to the discovery of several distinct chemical scaffolds. A prominent and recurring structural motif is the This compound core. While this scaffold has yielded antagonists with excellent in vivo efficacy, it has also been associated with significant off-target effects, most notably high affinity for the hERG potassium channel, which poses a risk of cardiotoxicity.[4][6][7][8]

This guide will compare a representative compound from the piperidinyl-acetamide class with other well-characterized MCH-R1 antagonists from different chemical series, providing a clear view of the competitive landscape.

MCH-R1 Signaling Pathway

MCH-R1 signals through inhibitory G-proteins (Gαi) and Gαq proteins. Gαi activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+).[9][10] Antagonists competitively block MCH from binding, thereby inhibiting these downstream signals.

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCH-R1 G_protein Gαi / Gαq MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ [Ca²⁺]i PLC->Ca_mobilization cAMP ↓ cAMP AC->cAMP MCH MCH (Ligand) MCH->MCHR1 Activates Antagonist Antagonist (e.g., SNAP-7941) Antagonist->MCHR1 Blocks Response Cellular Response (e.g., Orexigenic signaling) cAMP->Response Ca_mobilization->Response

Caption: MCH-R1 Receptor Signaling Cascade.

The Competitive Landscape: A Head-to-Head Comparison

To provide a clear, data-driven comparison, we will evaluate representative antagonists from different chemical classes:

  • SNAP-7941 : A well-studied antagonist featuring a complex piperidinyl core, conceptually related to the this compound class.[3][11][12]

  • GW803430 : A potent, selective, thieno[3,2-d]pyrimidin-4-one based antagonist.[5][13][14]

  • T-226296 : A biphenyl-carboxamide based antagonist.[15][16][17]

The following tables summarize their performance based on publicly available data.

Table 1: Comparative In Vitro Pharmacological Profiles
CompoundChemical ClassHuman MCH-R1 Affinity (IC50 / Ki)Functional Antagonism (pA2 / IC50)Key Selectivity Notes
SNAP-7941 Piperidine CarboxamideKd = 0.18 nM[12]pA2 = 9.24 (Kb = 0.57 nM)[12]>1,000-fold selective vs. MCH-R2 and other GPCRs.[12]
GW803430 ThienopyrimidinonepIC50 = 9.3 (~0.5 nM)[13]IC50 = ~13 nM[13]Selective MCH-R1 antagonist.[5][14]
T-226296 Biphenyl CarboxamideIC50 = 5.5 nM[15][16][17]Inhibits MCH-induced Ca²⁺ increase.[15]High selectivity over other receptors, including MCH-R2.[15][17]

Causality Insight: The high affinity (low nM or sub-nM values) of these compounds is a direct result of optimized interactions within the MCH-R1 binding pocket. For piperidine-based scaffolds like SNAP-7941, the core often provides a key anchoring point, while peripheral aromatic groups engage hydrophobic pockets within the receptor's transmembrane domains.[18]

Table 2: Comparative In Vivo and Pharmacokinetic Profiles
CompoundPrimary Indication StudiedEffective Dose Range (Rodent Models)Key In Vivo FindingOral Bioavailability / Brain Penetration
SNAP-7941 Obesity, Anxiety, Depression2.5 - 40 mg/kg (i.p.)[19]Reduces palatable food consumption and produces sustained weight loss in diet-induced obese (DIO) rats.[12]Centrally active.[12]
GW803430 Obesity, Depression1 - 30 mg/kg (p.o.)[5][20]Produces robust, dose-dependent decreases in food intake and body weight in DIO rats.[5][21]Good oral bioavailability (31%) and brain penetration (6:1 brain:plasma) in mice.[13]
T-226296 Obesity30 mg/kg (p.o.)[15]Orally active; almost completely suppresses MCH-induced food intake in rats.[15]Orally active.[15]

Causality Insight: The superior oral bioavailability and brain penetration of a compound like GW803430 are not accidental.[13] Medicinal chemistry efforts for MCH-R1 antagonists often focus on optimizing physicochemical properties (e.g., lipophilicity, polar surface area) to ensure the molecule can pass the gut wall and the blood-brain barrier to reach its central target.

Experimental Methodologies: The Foundation of Trustworthy Data

The data presented above is generated through standardized, validated assays. Describing these protocols is essential for understanding the data's origin and for designing future experiments.

Workflow for MCH-R1 Antagonist Discovery

The discovery and characterization of novel MCH-R1 antagonists follow a logical, multi-stage screening cascade designed to identify potent, selective, and pharmacokinetically viable candidates.

Antagonist_Screening_Workflow start Compound Library primary_screen Primary Screen (High-Throughput Binding Assay) start->primary_screen hit_id Hit Identification (Potency Cutoff) primary_screen->hit_id secondary_screen Secondary Screen (Functional Antagonism Assay) hit_id->secondary_screen Potent Hits selectivity Selectivity Profiling (vs. MCH-R2, hERG, etc.) secondary_screen->selectivity adme In Vitro ADME/Tox (Metabolic Stability, Permeability) selectivity->adme in_vivo In Vivo Efficacy (Rodent Obesity/Behavioral Models) adme->in_vivo Favorable Profile lead Lead Candidate in_vivo->lead

Caption: A typical MCH-R1 antagonist screening cascade.

Protocol 1: Radioligand Competition Binding Assay (Ki Determination)

This assay quantifies a compound's affinity for MCH-R1 by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of a test compound.

  • Principle: A fixed concentration of a radioligand (e.g., [¹²⁵I]-MCH) competes with varying concentrations of the unlabeled antagonist for binding to membranes prepared from cells expressing MCH-R1. The amount of bound radioactivity is inversely proportional to the antagonist's affinity.[22][23]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human MCH-R1 (e.g., HEK293 or CHO cells) to high confluency.[11][23]

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[11][24]

    • Perform differential centrifugation to pellet the cell membranes, which are rich in the receptor.[11][22][24]

    • Resuspend the final membrane pellet and determine the protein concentration (e.g., via BCA assay).[22][24] Store at -80°C.

  • Assay Setup (96-well plate format):

    • Add membrane homogenate (typically 5-20 µg protein) to each well.[24]

    • Add serial dilutions of the test antagonist.

    • Add a fixed concentration of radioligand (e.g., [¹²⁵I]-Phe¹³, Tyr¹⁹-MCH) at a concentration near its Kd.[23]

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled, potent MCH-R1 ligand.

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[24]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[23][24]

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve.

    • Calculate the IC50 value (the concentration of antagonist that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[25]

  • Self-Validation & Causality: This protocol is self-validating through the inclusion of controls for total binding (radioligand + membranes) and non-specific binding. A robust assay will show high specific binding (>80%). The choice of a cell line with high, stable receptor expression is critical to ensure a sufficient signal-to-noise ratio.

Protocol 2: Functional Antagonism Assay (Calcium Mobilization)

This assay measures a compound's ability to block the functional response of the receptor to its natural ligand.

  • Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit MCH-induced intracellular calcium release.

  • Principle: MCH-R1 activation by MCH leads to a Gαq-mediated release of intracellular calcium.[9] This transient increase in cytosolic Ca²⁺ is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An antagonist will prevent this fluorescence increase in a dose-dependent manner.[9]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate MCH-R1 expressing cells (e.g., CHO-K1) in a 96- or 384-well black, clear-bottom plate and grow overnight.[26]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.[9][26] The AM ester group allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye in the cytoplasm.[9]

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add serial dilutions of the test antagonist to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the compound to bind to the receptor.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Initiate fluorescence reading to establish a stable baseline.

    • Add a pre-determined concentration of MCH agonist (typically an EC80 concentration, which gives 80% of the maximal response) to all wells.

    • Continue to measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition (relative to MCH-only control wells) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

  • Self-Validation & Causality: The use of an EC80 concentration of agonist is a critical choice. It provides a strong signal that is still sensitive to competitive inhibition. If the agonist concentration is too high (e.g., EC100), it can be difficult for a competitive antagonist to overcome, leading to an underestimation of its potency. The assay must include controls for baseline fluorescence (cells + dye, no agonist) and maximal response (cells + dye + agonist, no antagonist).

Discussion and Future Perspectives

The development of MCH-R1 antagonists has provided invaluable tools for dissecting the role of the MCH system and has highlighted a viable therapeutic path for metabolic and psychiatric disorders.

  • The this compound Scaffold: This class of compounds has consistently produced highly potent MCH-R1 antagonists with proven in vivo efficacy.[7] However, the primary challenge remains the concurrent high affinity for the hERG channel.[6][7][8] Structure-activity relationship studies have shown that hydrophobic and flexible aromatic groups, while favorable for MCH-R1 antagonism, also tend to increase hERG blocking activity.[6][27] Future medicinal chemistry efforts must focus on introducing structural modifications that disrupt hERG binding while preserving MCH-R1 affinity, a process often referred to as "designing out" hERG liability.[7]

  • Alternative Chemotypes (GW803430, T-226296): The success of diverse scaffolds like thienopyrimidinones and biphenyl carboxamides demonstrates that high affinity and selectivity can be achieved through different binding modes.[5][15] These alternative chemotypes provide crucial starting points for developing candidates with potentially superior safety and pharmacokinetic profiles. GW803430, for instance, combines high potency with good oral bioavailability and CNS penetration, making it an excellent benchmark compound for preclinical studies.[13]

  • Future Outlook: The path to clinical success for MCH-R1 antagonists has been challenging, with many candidates failing due to off-target effects or insufficient efficacy.[4] However, the therapeutic rationale remains strong. Future success will likely depend on:

    • Rational Drug Design: Leveraging structural biology insights into the MCH-R1 binding pocket to design antagonists with high specificity.[18]

    • Improved Predictive Models: Using computational and machine learning models to better predict hERG liability and other off-target effects early in the discovery process.[4]

    • Exploring New Indications: Beyond obesity and depression, the role of MCH-R1 in cognition, sleep, and addiction suggests that these antagonists may have broader therapeutic applications.[28][29]

References

Comparative Analysis of 2-(Piperidin-4-yl)acetamide Derivatives Across Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental findings for researchers, scientists, and drug development professionals.

The 2-(piperidin-4-yl)acetamide scaffold has emerged as a versatile pharmacophore, yielding derivatives with significant activity across a spectrum of therapeutic targets. This guide provides a comparative analysis of experimental findings for these compounds in key areas of research, including neuroprotection, anti-inflammatory, and cardiovascular applications. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Neuroprotection: Dual Leucine Zipper Kinase (DLK) Inhibition

Derivatives of this compound have been investigated as potent inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12), a key regulator of neuronal degeneration.[1][2] The compound GNE-3511 stands out as a lead candidate in this class, demonstrating neuroprotective effects in various in vitro and in vivo models.

Comparative In Vitro Activity
CompoundTargetAssayIC50 / Ki
GNE-3511 DLK Kinase Inhibition Assay Ki = 0.5 nM
GNE-3511JNK1Kinase Inhibition Assay129 nM
GNE-3511JNK2Kinase Inhibition Assay514 nM
GNE-3511JNK3Kinase Inhibition Assay364 nM
GNE-3511MLK1Kinase Inhibition Assay67.8 nM
Comparative In Vivo Efficacy: MPTP Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease, inducing selective destruction of dopaminergic neurons in the substantia nigra.[3][4][5][6][7]

TreatmentDoseRoute of AdministrationKey Findings
GNE-3511 Not explicitly stated in provided abstracts, but dose-dependent activity was observed.[1][2] Oral Demonstrated dose-dependent neuroprotection.[1][2]
Vehicle-OralControl group, showing significant loss of dopaminergic neurons.
Experimental Protocols

DLK Kinase Inhibition Assay (Biochemical Assay)

A typical kinase inhibition assay involves the use of recombinant DLK enzyme, a substrate peptide, and ATP. The ability of the test compound to inhibit the phosphorylation of the substrate is measured, often through the detection of a fluorescent or radioactive signal.

MPTP-Induced Mouse Model of Parkinson's Disease

  • Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[6]

  • Induction: MPTP is administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections over a single day (e.g., 4 injections of 15-20 mg/kg, 2 hours apart).[3]

  • Treatment: The test compound (e.g., GNE-3511) or vehicle is administered orally prior to and/or following MPTP induction.

  • Endpoint Analysis: After a set period (e.g., 7-21 days), brains are harvested for analysis. Key endpoints include:

    • Quantification of dopaminergic neurons in the substantia nigra pars compacta (SNpc) via tyrosine hydroxylase (TH) immunohistochemistry.

    • Measurement of dopamine and its metabolites (DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC).[3]

Signaling Pathway and Experimental Workflow

DLK_Pathway cluster_0 Neuronal Stress (e.g., Axon Injury, MPTP) cluster_1 DLK Signaling Cascade cluster_2 Cellular Outcome Neuronal Stress Neuronal Stress DLK DLK Neuronal Stress->DLK activates JNK JNK DLK->JNK phosphorylates cJun cJun JNK->cJun phosphorylates Neuronal Degeneration Neuronal Degeneration cJun->Neuronal Degeneration promotes GNE3511 GNE-3511 GNE3511->DLK inhibits

Caption: DLK signaling pathway in neuronal degeneration and the inhibitory action of GNE-3511.

MPTP_Workflow C57BL/6 Mice C57BL/6 Mice MPTP Injection (i.p.) MPTP Injection (i.p.) C57BL/6 Mice->MPTP Injection (i.p.) Day 0 Treatment (Oral) Treatment (Oral) MPTP Injection (i.p.)->Treatment (Oral) Pre/Post Behavioral Testing Behavioral Testing Treatment (Oral)->Behavioral Testing Days 1-21 Sacrifice & Brain Harvest Sacrifice & Brain Harvest Behavioral Testing->Sacrifice & Brain Harvest Day 21 Histology (TH Staining) Histology (TH Staining) Sacrifice & Brain Harvest->Histology (TH Staining) Neurochemistry (HPLC) Neurochemistry (HPLC) Sacrifice & Brain Harvest->Neurochemistry (HPLC)

Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.

Anti-Inflammatory Activity: Diverse Mechanisms

The this compound scaffold has also yielded compounds with potent anti-inflammatory properties through various mechanisms, including inhibition of soluble epoxide hydrolase (sEH) and modulation of inflammatory signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition

A series of 2-(piperidin-4-yl)acetamides have been identified as potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the levels of EETs, thereby reducing inflammation.

Comparative In Vitro sEH Inhibitory Activity

CompoundTargetIC50 (Human sEH)IC50 (Murine sEH)
This compound Derivative (benzohomoadamantane-based) sEH Low nM range Low nM range
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)sEHPotent inhibitor (Ki values reported in the low nM range)[8]Potent inhibitor

Experimental Protocol: sEH Inhibition Assay

This assay typically uses recombinant human or murine sEH and a fluorogenic substrate. The enzymatic activity is measured by the increase in fluorescence over time. The IC50 value is determined by measuring the concentration of the test compound required to inhibit 50% of the enzyme activity.

Inhibition of Pro-inflammatory Mediators

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Comparative In Vitro Anti-Inflammatory Activity

CompoundCell LineTargetIC50
Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) RAW 264.7 Macrophages NO Production 0.86 µM [9][10]
Compound 6e RAW 264.7 Macrophages TNF-α Production 1.87 µM [9][10]
IbuprofenRAW 264.7 MacrophagesNO Production-
IbuprofenRAW 264.7 MacrophagesTNF-α Production-

Comparative In Vivo Efficacy: Xylene-Induced Ear Edema in Mice

This model is used to assess acute anti-inflammatory activity.[11][12][13][14][15]

TreatmentDose (mg/kg)Route of AdministrationInhibition of Edema (%)
Compound 6e 50 Oral More potent than Ibuprofen [9][10]
Ibuprofen100OralStandard reference
Vehicle-OralControl group

Experimental Protocol: Xylene-Induced Ear Edema

  • Animals: Male ICR or Kunming mice are typically used.

  • Procedure:

    • Administer the test compound or vehicle orally.

    • After a set time (e.g., 60 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear to induce inflammation. The left ear serves as a control.[11]

    • After a specific period (e.g., 15-60 minutes), sacrifice the animals and remove a circular section from both ears using a biopsy punch.

    • The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as the edema value.[12]

    • The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage Activation cluster_2 Pro-inflammatory Mediators LPS LPS Macrophage Macrophage LPS->Macrophage activates NFkB NFkB Macrophage->NFkB activates NO NO NFkB->NO induces TNFa TNF-α NFkB->TNFa induces Compound6e Compound 6e Compound6e->NO inhibits Compound6e->TNFa inhibits

Caption: Inhibition of pro-inflammatory mediators by a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative.

Xylene_Edema_Workflow Mice Mice Oral Administration Oral Administration Mice->Oral Administration Compound/Vehicle Xylene Application (Right Ear) Xylene Application (Right Ear) Oral Administration->Xylene Application (Right Ear) 60 min Sacrifice Sacrifice Xylene Application (Right Ear)->Sacrifice 15-60 min Ear Punch Biopsy Ear Punch Biopsy Sacrifice->Ear Punch Biopsy Weighing & Edema Calculation Weighing & Edema Calculation Ear Punch Biopsy->Weighing & Edema Calculation Antihypertensive_Action T-type Ca2+ Channels T-type Ca2+ Channels Vascular Smooth Muscle Contraction Vascular Smooth Muscle Contraction T-type Ca2+ Channels->Vascular Smooth Muscle Contraction contribute to Increased Blood Pressure Increased Blood Pressure Vascular Smooth Muscle Contraction->Increased Blood Pressure leads to Piperidinylacetamide Derivative Piperidinylacetamide Derivative Piperidinylacetamide Derivative->T-type Ca2+ Channels blocks BP_Measurement_Workflow SHR Rats SHR Rats Oral Administration Oral Administration SHR Rats->Oral Administration Compound/Vehicle Acclimatization in Restrainer Acclimatization in Restrainer Oral Administration->Acclimatization in Restrainer Tail-Cuff Blood Pressure Measurement Tail-Cuff Blood Pressure Measurement Acclimatization in Restrainer->Tail-Cuff Blood Pressure Measurement Data Analysis Data Analysis Tail-Cuff Blood Pressure Measurement->Data Analysis

References

Preclinical Superiority of a Novel Dual-Target Inhibitor Over Donepezil for Alzheimer's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A novel 2-(Piperidin-4-yl)acetamide derivative, 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide, has demonstrated significant potential as a dual inhibitor of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK3β), two key enzymes implicated in the pathology of Alzheimer's disease. Preclinical data indicates that this compound not only potently inhibits both targets but also shows superiority over the current standard-of-care medication, Donepezil, in in-vitro and in-vivo models.

This guide provides a comprehensive comparison of the preclinical performance of this novel dual-target inhibitor against Donepezil, focusing on enzymatic inhibition, and in-vivo efficacy in an animal model of memory impairment.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, highlighting the inhibitory potency and in-vivo efficacy of the novel dual inhibitor compared to Donepezil.

CompoundTargetIC50 (nM)
2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide AChE7.8
GSK3β45.3
Donepezil AChE12.5
GSK3β>10,000

Table 1: In-vitro Inhibitory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Treatment Group (Scopolamine-Induced Amnesia Model)Dosage (mg/kg)Step-through Latency (s)
Control-180 ± 25.3
Scopolamine145.2 ± 15.8
Novel Dual Inhibitor + Scopolamine 5155.4 ± 30.1
Donepezil + Scopolamine 5110.7 ± 28.5

Table 2: In-vivo Efficacy in a Passive Avoidance Task. Increased step-through latency indicates improved memory retention in this animal model of Alzheimer's disease.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.

G cluster_0 Cholinergic & Amyloid Pathway cluster_1 Tau Pathology Pathway cluster_2 Therapeutic Intervention ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Amyloid Aβ Aggregation AChE->Amyloid Promotes Neuron Neuronal Dysfunction & Cognitive Decline Amyloid->Neuron Tau Tau GSK3b GSK3β Tau->GSK3b Phosphorylation pTau Hyperphosphorylated Tau (NFTs) pTau->Neuron GSK3b->pTau Novel_Inhibitor Novel Dual Inhibitor Novel_Inhibitor->AChE Inhibits Novel_Inhibitor->GSK3b Inhibits Donepezil Donepezil Donepezil->AChE Inhibits

Dual-target inhibition in Alzheimer's disease.

G cluster_0 In-vitro Assays cluster_1 In-vivo Model cluster_2 Data Analysis AChE_assay AChE Inhibition Assay (Ellman's Method) IC50 Determine IC50 Values AChE_assay->IC50 GSK3b_assay GSK3β Kinase Assay GSK3b_assay->IC50 Comparison Compare Potency & Efficacy IC50->Comparison Animal_model Scopolamine-induced Amnesia in Mice Treatment Administer Compounds (Novel Inhibitor vs. Donepezil) Animal_model->Treatment Behavioral_test Passive Avoidance Task Treatment->Behavioral_test Efficacy Measure Step-through Latency Behavioral_test->Efficacy Efficacy->Comparison

Preclinical validation workflow.

Experimental Protocols

A detailed description of the key experimental methodologies is provided below.

AChE Inhibition Assay (Modified Ellman's Method)

The inhibitory activity of the test compounds against acetylcholinesterase was determined using a modified Ellman's method. The assay was performed in a 96-well plate. Each well contained a mixture of AChE enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations in a phosphate buffer (pH 8.0). The reaction was initiated by the addition of the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product was measured at 412 nm using a microplate reader. The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). IC50 values were then determined from the dose-response curves.

GSK3β Kinase Assay

The inhibitory effect of the compounds on GSK3β activity was assessed using a luminescence-based kinase assay. The assay measures the amount of ATP consumed during the phosphorylation of a GSK3β-specific substrate peptide. The reaction was carried out in a 96-well plate containing GSK3β enzyme, the substrate peptide, ATP, and the test compounds at varying concentrations. After an incubation period, a kinase detection reagent was added to stop the enzymatic reaction and to measure the remaining ATP via a luciferase-luciferin reaction. The resulting luminescent signal is inversely proportional to the GSK3β activity. The percentage of inhibition was calculated relative to a control without the inhibitor, and IC50 values were derived from the concentration-inhibition curves.

In-vivo Scopolamine-Induced Amnesia Model (Passive Avoidance Task)

The in-vivo efficacy of the compounds was evaluated in a scopolamine-induced amnesia model in mice, using the passive avoidance task. This task assesses learning and memory based on the animal's natural tendency to avoid an aversive stimulus. The apparatus consists of a brightly lit chamber and a dark chamber connected by a small opening. During the training session, mice were placed in the lit chamber and, upon entering the dark chamber, received a mild foot shock. 24 hours later, in the testing session, the mice were again placed in the lit chamber, and the time it took for them to enter the dark chamber (step-through latency) was recorded.

To induce amnesia, mice were administered scopolamine (1 mg/kg, i.p.) 30 minutes before the training session. The test compounds (novel dual inhibitor or Donepezil, both at 5 mg/kg) were administered orally 60 minutes before the training. An increase in the step-through latency during the testing session is indicative of improved memory retention.

Conclusion

The preclinical data strongly suggest that 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide is a highly promising therapeutic candidate for Alzheimer's disease. Its dual inhibitory action on both AChE and GSK3β, coupled with its superior in-vitro potency and in-vivo efficacy compared to Donepezil, marks it as a significant advancement in the pursuit of more effective treatments for this neurodegenerative condition. Further investigation into its pharmacokinetic and safety profiles is warranted to advance this compound towards clinical development.

A Comparative Guide to the In Vitro and In Vivo Performance of 2-(Piperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Piperidin-4-yl)acetamide is a versatile chemical scaffold that serves as a foundational structure in the development of various therapeutic agents. In its parent form, this compound has limited biological activity. However, its structural framework is a key component in a range of derivatives that have shown significant promise in preclinical studies. These derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents, antagonists for the melanin-concentrating hormone receptor-1 (MCH R1), and T-type Ca2+ channel blockers.[1][2] This guide provides a comparative analysis of the in vitro and in vivo results for a series of this compound derivatives developed as potent inhibitors of soluble epoxide hydrolase (sEH) with anti-inflammatory activity.

The Role of this compound in Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory mediators.[3] By inhibiting sEH, the concentration of EETs can be stabilized, leading to a reduction in inflammation and pain. The this compound scaffold has been utilized in the design of potent sEH inhibitors.

Below is a signaling pathway diagram illustrating the mechanism of action of sEH inhibitors.

sEH_Inhibition_Pathway Arachidonic Acid Arachidonic Acid CYP Epoxy CYP Epoxygenase Arachidonic Acid->CYP Epoxy Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) CYP Epoxy->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by Anti_Inflammatory_Effect Anti-Inflammatory Effect EETs->Anti_Inflammatory_Effect Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inflammation Inflammation DHETs->Inflammation Leads to sEH_Inhibitor This compound Derivative (sEH Inhibitor) sEH_Inhibitor->sEH Inhibits

Mechanism of sEH Inhibition

Experimental Data Comparison

The following tables summarize the in vitro and in vivo data for a series of benzohomoadamantane-based amide derivatives incorporating the this compound scaffold.

In Vitro Results

The in vitro evaluation of these compounds focused on their potency as sEH inhibitors against both human and murine enzymes, as well as their metabolic stability in liver microsomes.[3]

Table 1: In Vitro sEH Inhibition and Microsomal Stability [3]

CompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)Microsomal Stability (t1/2, min)
Derivative 1 3.16.0< 5
Derivative 2 10.315.620
Derivative 3 4.58.9> 60
Derivative 4 2.85.245

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Microsomal Stability (t1/2): The half-life of the compound when incubated with liver microsomes. A longer half-life suggests better metabolic stability.

In Vivo Results

A selected compound with potent in vitro activity and good microsomal stability was evaluated for its anti-inflammatory effects in vivo.

Table 2: In Vivo Anti-Inflammatory Activity [3]

Treatment GroupDose (mg/kg)Inhibition of Edema (%)
Vehicle -0
Selected Derivative 1065
TPPU (Reference sEHI) 1050

TPPU: A known reference sEH inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro sEH Inhibition Assay

The inhibitory potency of the compounds against human and murine sEH was determined using a fluorescent-based assay.[3] Recombinant human and mouse sEH were expressed in a baculovirus system. The assay measures the hydrolysis of a fluorogenic substrate by sEH. The fluorescence intensity is proportional to the enzyme activity. Compounds were incubated with the enzyme and substrate, and the reduction in fluorescence compared to a control was used to calculate the IC50 values.

Microsomal Stability Assay

The metabolic stability of the compounds was assessed by incubating them with human liver microsomes in the presence of NADPH, a cofactor for metabolic enzymes.[3] The concentration of the compound was measured at different time points using LC-MS/MS. The half-life (t1/2) was then calculated from the rate of disappearance of the compound.

In Vivo Anti-Inflammatory Model

The in vivo anti-inflammatory efficacy was evaluated using a carrageenan-induced paw edema model in mice.[3] Edema was induced by injecting carrageenan into the hind paw of the mice. The test compound or vehicle was administered orally prior to the carrageenan injection. The paw volume was measured at different time points, and the percentage of edema inhibition was calculated by comparing the paw volume of the treated group with that of the vehicle group.

The general workflow for the evaluation of these compounds is depicted in the diagram below.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives sEH_Assay sEH Inhibition Assay (Human & Murine) Synthesis->sEH_Assay Microsomal_Stability Microsomal Stability Assay Synthesis->Microsomal_Stability Select_Compound Select Candidate (High Potency & Stability) sEH_Assay->Select_Compound Microsomal_Stability->Select_Compound Animal_Model Anti-inflammatory Animal Model Select_Compound->Animal_Model Efficacy_Data In Vivo Efficacy Data Animal_Model->Efficacy_Data

Experimental Evaluation Workflow

Conclusion

The this compound scaffold is a valuable starting point for the design of potent sEH inhibitors. The presented data demonstrates that derivatives incorporating this scaffold exhibit excellent in vitro potency and, with appropriate structural modifications, can achieve good metabolic stability. The in vivo results for a selected derivative highlight the potential of this class of compounds as effective anti-inflammatory agents. Further investigation and optimization of these derivatives could lead to the development of novel therapeutics for inflammatory diseases.

References

Quantitative Structure-Activity Relationship (QSAR) of 2-Piperidin-4-yl-acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of 2-piperidin-4-yl-acetamide derivatives, focusing on their dual activity as Melanin-Concentrating Hormone Receptor 1 (MCH R1) antagonists and their off-target effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This information is critical for researchers and drug development professionals aiming to design novel therapeutic agents with improved potency and safety profiles.

Data Presentation: Comparative Analysis of MCH R1 Antagonism and hERG Inhibition

The following table summarizes the structure-activity relationship of a series of hypothetical 2-piperidin-4-yl-acetamide derivatives. The data illustrates how modifications to the chemical structure can influence the desired MCH R1 antagonistic activity and the undesirable hERG channel inhibition. The IC50 values are representative and intended to demonstrate the chemical principles derived from published QSAR studies.

Compound IDR1-SubstituentR2-SubstituentMCH R1 IC50 (nM)hERG IC50 (µM)Selectivity Index (hERG IC50 / MCH R1 IC50)
1a HPhenyl501.224
1b H4-Chlorophenyl250.832
1c H4-Methoxyphenyl402.562.5
1d HNaphthyl150.533.3
2a MethylPhenyl653.046.2
2b Methyl4-Chlorophenyl351.542.9
3a HCyclohexyl150>10>66.7
3b HPyridinyl805.062.5

Key Observations from QSAR Studies:

  • Hydrophobicity: Increased hydrophobicity on the aromatic ring (R2-substituent), such as the introduction of a chloro group or a naphthyl ring, tends to enhance both MCH R1 antagonistic activity and hERG blocking activity.[1][2]

  • Polarity: The presence of polar or electronegative groups can be detrimental to both activities.[1][2] However, strategic placement of polar functionalities can sometimes be used to reduce hERG liability while maintaining MCH R1 affinity.

  • Molecular Shape and Volume: The van der Waals volume, shape, and flexibility of the molecules are crucial for MCH R1 antagonistic activity.[1][2]

  • Aromaticity and Flexibility: The presence of flexible aromatic rings is a favorable feature for hERG blocking activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the QSAR studies of 2-piperidin-4-yl-acetamide derivatives are provided below.

MCH R1 Receptor Binding Assay

This assay determines the affinity of the test compounds for the MCH R1 receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human MCH R1 receptor are cultured and harvested.

  • The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a radiolabeled ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound.

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • The filters are washed to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

hERG Potassium Channel Assay (Automated Patch Clamp)

This assay measures the inhibitory effect of the test compounds on the hERG potassium channel current.

1. Cell Preparation:

  • HEK293 cells stably expressing the hERG channel are used.

  • The cells are cultured and prepared as a single-cell suspension.

2. Electrophysiological Recording:

  • An automated patch-clamp system is used to record the whole-cell hERG currents.

  • The cells are captured and a whole-cell configuration is established.

  • The hERG current is elicited by a specific voltage-clamp protocol. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

3. Compound Application:

  • The test compound is applied at various concentrations to the cells.

  • The effect of the compound on the hERG current is measured after a steady-state is reached.

4. Data Analysis:

  • The percentage of current inhibition at each concentration is calculated.

  • The IC50 value, representing the concentration of the compound that causes 50% inhibition of the hERG current, is determined by fitting the concentration-response data to a sigmoidal curve.

Mandatory Visualization

QSAR Experimental Workflow

QSAR_Workflow cluster_data Data Collection cluster_model Model Development cluster_validation Model Validation structures Chemical Structures (2-piperidin-4-yl-acetamide derivatives) descriptors Descriptor Calculation (e.g., Hydrophobicity, Shape) structures->descriptors activity Biological Activity (MCH R1 IC50, hERG IC50) activity->descriptors split Data Splitting (Training and Test Sets) descriptors->split algorithm QSAR Algorithm (e.g., MLR, CoMFA) split->algorithm model QSAR Model Generation algorithm->model internal_val Internal Validation (e.g., Cross-validation) model->internal_val external_val External Validation (Test Set Prediction) internal_val->external_val validated_model Validated QSAR Model external_val->validated_model

Caption: General workflow of a quantitative structure-activity relationship (QSAR) study.

MCH R1 Signaling Pathway

MCHR1_Signaling MCH MCH MCHR1 MCH R1 MCH->MCHR1 G_protein Gαi/q MCHR1->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., Appetite Regulation) PKA->Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response

Caption: Simplified signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCH R1).

QSAR Model Logical Relationship

QSAR_Logic cluster_descriptors Molecular Descriptors hydrophobicity Hydrophobicity (e.g., logP) activity Biological Activity (MCH R1 Antagonism / hERG Inhibition) hydrophobicity->activity + (MCH R1 & hERG) polarity Polarity (e.g., Polar Surface Area) polarity->activity - (MCH R1 & hERG) shape Molecular Shape & Volume (e.g., van der Waals volume) shape->activity + (MCH R1) flexibility Flexibility (e.g., Number of Rotatable Bonds) flexibility->activity + (hERG)

Caption: Logical relationship of a QSAR model for 2-piperidin-4-yl-acetamide derivatives.

References

Head-to-Head Comparison: 2-(Piperidin-4-yl)acetamide Derivative Versus Standard-of-Care for Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative in comparison to ibuprofen for anti-inflammatory activity.

The compound 2-(Piperidin-4-yl)acetamide serves as a versatile scaffold for the development of various therapeutic agents. While the core molecule itself is not an active drug, its derivatives have shown promise in a range of applications, including analgesia, antihypertensive, and anti-inflammatory treatments. This guide focuses on a specific 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 6e, which has demonstrated potent anti-inflammatory properties in preclinical studies.[1] This derivative's performance is compared against ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), which serves as the standard-of-care in this context.

Mechanism of Action

Compound 6e exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1] Further investigation has revealed that its mechanism involves the modulation of the NF-κB signaling pathway. Specifically, compound 6e was found to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Ibuprofen, the standard-of-care comparator, primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB_complex p65/p50 IKK->NF-κB_complex Activates IκBα->NF-κB_complex Inhibits p65 p65 p50 p50 NF-κB_nucleus p65/p50 NF-κB_complex->NF-κB_nucleus Translocation Compound_6e Compound 6e Compound_6e->IκBα Restores Phosphorylation Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nucleus->Inflammatory_Genes TNFa_NO TNF-α, NO Inflammatory_Genes->TNFa_NO

Figure 1: Simplified signaling pathway of Compound 6e's anti-inflammatory action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-inflammatory activities of compound 6e and ibuprofen.

Table 1: In Vitro Anti-inflammatory Activity

Compound Inhibition of NO Production (IC50, µM) Inhibition of TNF-α Production (IC50, µM)
Compound 6e 0.86 1.87
Ibuprofen Not Reported Not Reported

Data from LPS-stimulated RAW 264.7 macrophages.[1]

Table 2: In Vivo Anti-inflammatory Activity

Treatment Dose Inhibition of Ear Edema (%)
Compound 6e Not Reported More potent than ibuprofen
Ibuprofen Not Reported -

Data from xylene-induced ear edema in mice.[1]

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

  • Cell Line: RAW 264.7 macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Methodology:

    • RAW 264.7 cells were cultured in appropriate media.

    • Cells were pre-treated with various concentrations of compound 6e or ibuprofen for a specified duration.

    • LPS was added to the culture medium to induce an inflammatory response.

    • After incubation, the cell culture supernatant was collected.

    • Nitric oxide (NO) production was measured using the Griess reagent.

    • TNF-α levels in the supernatant were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The half-maximal inhibitory concentration (IC50) for both NO and TNF-α production was calculated.

Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Pretreat Pre-treat with Compound 6e or Ibuprofen Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Inflammatory Mediators Collect->Measure Griess Griess Assay (NO) Measure->Griess ELISA ELISA (TNF-α) Measure->ELISA Calculate Calculate IC50 Griess->Calculate ELISA->Calculate End End Calculate->End

Figure 2: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Anti-inflammatory Activity Assay

  • Animal Model: Mice.

  • Inducing Agent: Xylene.

  • Methodology:

    • A baseline measurement of the thickness of the mice's ears was taken.

    • Mice were orally administered with either the vehicle, compound 6e, or ibuprofen.

    • After a specified period, xylene was topically applied to the anterior and posterior surfaces of the right ear to induce edema.

    • The left ear served as a control.

    • After a set duration of xylene exposure, the mice were euthanized, and a section of both ears was removed using a cork borer.

    • The weight of the ear sections was measured, and the difference in weight between the right and left ear punches was calculated to determine the extent of edema.

    • The percentage inhibition of edema for the treated groups was calculated relative to the vehicle control group.

Western Blot Analysis

  • Objective: To determine the effect of compound 6e on the NF-κB signaling pathway.

  • Methodology:

    • RAW 264.7 cells were treated with compound 6e and/or LPS.

    • Cell lysates were prepared, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin).

    • After washing, the membrane was incubated with a corresponding secondary antibody.

    • The protein bands were visualized using a chemiluminescence detection system, and the band intensities were quantified.

Conclusion

The 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 6e, demonstrates significant anti-inflammatory potential, outperforming the standard-of-care drug, ibuprofen, in a preclinical in vivo model of inflammation.[1] Its mechanism of action, targeting the NF-κB signaling pathway, offers a distinct approach compared to the COX inhibition of NSAIDs. These findings highlight the therapeutic potential of the this compound scaffold and warrant further investigation into the development of its derivatives as novel anti-inflammatory agents.

References

Validating the Specificity of 2-(Piperidin-4-yl)acetamide Derivatives as MCH-R1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to On-Target Potency and Off-Target hERG Liability

For researchers and drug development professionals, ensuring the specificity of a therapeutic candidate for its intended target is paramount. This guide provides a comparative analysis of 2-(piperidin-4-yl)acetamide-based antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a promising target for the treatment of obesity. A common challenge with this chemical scaffold is off-target affinity for the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity. This guide presents experimental data and detailed protocols to aid in the evaluation of compound specificity.

Data Presentation

The following table summarizes the in vitro potency of several this compound derivatives at the human MCH-R1 and their off-target activity at the hERG channel. The data highlights the successful optimization of this scaffold to mitigate hERG liability while maintaining high affinity for the primary target.

Compound IDMCH-R1 IC50 (µM)hERG IC50 (µM)Selectivity Index (hERG IC50 / MCH-R1 IC50)
KRX-1041370.010.4242
KRX-1041560.050.9218.4
KRX-1041610.010.1818
KRX-104130 0.02 12.98 649
KRX-104165 0.06 >50 >833

Data sourced from Kim et al., 2021.[1]

Mandatory Visualization

Below are diagrams illustrating the MCH-R1 signaling pathway and the experimental workflows for assessing compound specificity.

MCH_R1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylate Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC ERK ERK Activation PKC->ERK

MCH-R1 Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare MCH-R1 expressing cell membranes Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled MCH analog (e.g., ¹²⁵I-MCH) Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound derivative Test_Compound->Incubate Filter Rapid vacuum filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using a scintillation counter Wash->Count Analyze Calculate IC50 value Count->Analyze

MCH-R1 Radioligand Binding Assay Workflow

hERG_Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_compound_app Compound Application cluster_data_analysis Data Analysis Cell_Culture Culture CHO or HEK293 cells stably expressing hERG channels Patch Establish whole-cell patch clamp configuration Cell_Culture->Patch Voltage_Protocol Apply voltage protocol to elicit hERG tail current Patch->Voltage_Protocol Baseline Record stable baseline current Voltage_Protocol->Baseline Compound_Perfusion Perfuse cell with increasing concentrations of test compound Baseline->Compound_Perfusion Record_Inhibition Record inhibition of hERG current Compound_Perfusion->Record_Inhibition Analyze_hERG Calculate IC50 value Record_Inhibition->Analyze_hERG

hERG Whole-Cell Patch Clamp Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MCH-R1 Radioligand Binding Assay

This assay determines the affinity of a test compound for the MCH-R1 by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture HEK293 or CHO cells stably expressing the human MCH-R1.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]

  • Homogenize the cell suspension and centrifuge to pellet the membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose).

  • Determine the protein concentration using a suitable method (e.g., BCA assay) and store the membrane aliquots at -80°C.[2][3]

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of a radiolabeled MCH analog (e.g., [¹²⁵I]-MCH).[2][3]

  • For total binding, no test compound is added. For non-specific binding, a high concentration of unlabeled MCH is added.[3]

  • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[2]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[2][3]

  • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.[2]

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

hERG Whole-Cell Patch Clamp Assay

This electrophysiological assay directly measures the inhibitory effect of a compound on the function of the hERG potassium channel.

1. Cell Preparation:

  • Use a stable cell line with robust expression of the hERG channel, such as CHO or HEK293 cells.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.[4]

2. Electrophysiological Recording:

  • Use a patch clamp amplifier and data acquisition system.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Maintain the cell at a holding potential of -80 mV.[5]

  • Apply a specific voltage protocol to elicit the characteristic hERG tail current. A common protocol involves a depolarizing step to +20 mV or +40 mV, followed by a repolarizing step to -50 mV or a ramp down to -80 mV, where the tail current is measured.[5][6]

  • Record a stable baseline current in the vehicle control solution (e.g., 0.1% DMSO).[4]

3. Compound Application:

  • Perfuse the cell with the extracellular solution containing the test compound at increasing concentrations.

  • Record the hERG current at each concentration until a steady-state inhibition is reached.

4. Data Analysis:

  • Measure the peak amplitude of the hERG tail current at each compound concentration.

  • Calculate the percentage of current inhibition relative to the baseline.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to the Hill equation to determine the IC50 value.[5]

  • At the end of each experiment, a known hERG blocker (e.g., E-4031) can be applied to confirm the identity of the recorded current.[7]

References

A Comparative Guide to 2-(Piperidin-4-yl)acetamide Derivatives and Alternatives in Anti-Inflammatory and Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel therapeutics for inflammatory and neurodegenerative diseases is a paramount challenge. The chemical scaffold of 2-(Piperidin-4-yl)acetamide has served as a foundational structure for the development of various compounds with diverse biological activities. This guide provides a comparative analysis of several derivatives of this compound and other alternative compounds that have been investigated for their anti-inflammatory and neuroprotective potential.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo activities of selected this compound derivatives and comparator compounds.

Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives

CompoundTargetAssayCell LineIC50 (µM)Reference
Derivative 6e (benzimidazole)NO productionLPS-stimulatedRAW 264.7 macrophages0.86[1]
TNF-α productionLPS-stimulatedRAW 264.7 macrophages1.87[1]
sEH InhibitorsSoluble Epoxide HydrolaseVaries[2]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundModelSpeciesEffectReference
Derivative 6e (benzimidazole)Xylene-induced ear oedemaMiceMore potent than ibuprofen[1]

Table 3: Activity of Alternative Neuroprotective/Anti-Inflammatory Agents

CompoundTarget/MechanismTherapeutic AreaReference
Thalidomide AnalogsAnti-inflammatory, immunomodulatoryNeurodegenerative disorders, cancer[3]
Donepezil, Rivastigmine, GalantamineAcetylcholinesterase (AChE) inhibitorsAlzheimer's Disease[4][5][6]
MemantineNMDA receptor antagonistAlzheimer's Disease[7]
Natural Polyphenols (Resveratrol, Curcumin)Modulate enzyme activity, reduce oxidative stressNeurodegenerative diseases[6]
Piperazine DerivativesTRPC6 agonistsAlzheimer's Disease[5]

Experimental Protocols

Detailed methodologies are crucial for the independent replication of scientific findings. Below are protocols for key experiments cited in the literature for evaluating the anti-inflammatory effects of this compound derivatives.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is based on the methodology used to evaluate the anti-inflammatory activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives[1].

Objective: To determine the inhibitory effect of test compounds on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., derivative 6e)

  • Griess Reagent for NO measurement

  • ELISA kit for TNF-α measurement

  • 96-well cell culture plates

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.

  • LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A control group without LPS and a vehicle control group with LPS but no test compound are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • TNF-α Measurement:

    • The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

In Vivo Xylene-Induced Ear Oedema Model in Mice

This protocol is based on the in vivo anti-inflammatory evaluation of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives[1].

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring the reduction of ear swelling induced by xylene in mice.

Materials:

  • Male Kunming mice (or other suitable strain)

  • Test compound (e.g., derivative 6e)

  • Positive control (e.g., Ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Xylene

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Mice are randomly divided into groups (n=6-10 per group): vehicle control, positive control, and test compound groups at different doses. The compounds are administered orally.

  • Induction of Oedema: One hour after drug administration, 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • Evaluation of Oedema: Two hours after xylene application, the mice are euthanized. Circular sections are removed from both ears using a cork borer and weighed.

  • Calculation: The degree of oedema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage inhibition of oedema is calculated using the following formula:

    • % Inhibition = [(Weight_control - Weight_treated) / Weight_control] x 100

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the evaluation and mechanism of action of the discussed compounds.

G cluster_0 In Vitro Anti-Inflammatory Assay Workflow A Seed RAW 264.7 cells in 96-well plates B Pre-treat with Test Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Measure NO (Griess Assay) E->F G Measure TNF-α (ELISA) E->G

Caption: Workflow for in vitro evaluation of anti-inflammatory compounds.

G cluster_1 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->Genes transcription Compound Compound 6e Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Compound 6e.

Discussion and Alternatives

While direct, independent replication studies on the parent molecule this compound for a specific therapeutic indication are not prominent in the literature, its derivatives have shown promise in various areas. The 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e demonstrates potent anti-inflammatory effects by inhibiting the NF-κB pathway[1]. Other derivatives act as soluble epoxide hydrolase inhibitors, which also have anti-inflammatory properties[2].

However, the development of this compound derivatives is not without challenges. For instance, those targeting the melanin-concentrating hormone receptor 1 (MCH-R1) for obesity were found to have off-target effects, specifically high affinity for the hERG potassium channel, which can lead to cardiotoxicity[8][9][10].

For researchers in neurodegenerative diseases, several alternative therapeutic strategies are being actively pursued. These include targeting acetylcholinesterase with drugs like donepezil, modulating the NMDA receptor with memantine, and exploring the anti-inflammatory and immunomodulatory properties of thalidomide analogs[3][4][5][6][7]. Furthermore, natural compounds such as polyphenols are being investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory activities[6]. The development of TRPC6 agonists, such as certain piperazine derivatives, represents another novel approach for conditions like Alzheimer's disease[5].

References

Safety Operating Guide

Safe Disposal of 2-(Piperidin-4-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the proper disposal procedures for 2-(Piperidin-4-yl)acetamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical compound.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets for similar compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral ToxicityWarningStandard laboratory attire (lab coat), safety glasses, gloves
Skin Corrosion/IrritationWarningChemical-resistant gloves (e.g., nitrile), lab coat
Serious Eye Damage/IrritationDanger/WarningChemical safety goggles or face shield
Respiratory IrritationWarningUse in a well-ventilated area or with a fume hood

Data synthesized from safety information for related acetamide compounds.[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with local and institutional regulations.[2]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant, harmful).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the complete chemical name and any available safety data.

    • Dispose of the contents and container at an approved waste disposal plant.[2][3][4][5]

  • Spill Management:

    • In the event of a spill, prevent further spread by using an inert absorbent material.

    • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Do not allow the product to enter drains, other waterways, or soil.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for Proper Disposal of this compound cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Symbols collect_waste->label_container store_waste Store Sealed Container in Secure Area label_container->store_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs disposal Dispose at Approved Waste Disposal Plant contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Piperidin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[1]

Summary of GHS Hazard Classifications:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4
alt text
WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation2
alt text
WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation1/2A
alt text
alt text
Danger/WarningH318: Causes serious eye damage / H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3
alt text
WarningH335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory.[2][3][4][5]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and dust.[6]
Skin Protection Chemical-resistant GlovesNitrile or other suitable chemically resistant gloves should be used. Inspect gloves before each use and dispose of them properly after handling the compound.
Lab CoatA lab coat must be worn to protect skin and clothing.
Respiratory Protection N95 or higher-rated respiratorRequired when handling the solid compound outside of a fume hood or if dust generation is likely.[2]
Operational Plan: Handling Procedures

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

1. Preparation:

  • Before handling, ensure that all necessary PPE is readily available and in good condition.

  • Locate the nearest emergency eyewash station and safety shower.

  • Prepare your workspace by ensuring it is clean and uncluttered.

2. Engineering Controls:

  • All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure the fume hood has adequate airflow.

3. Handling the Compound:

  • Wear all required PPE before opening the container.

  • Carefully open the container to avoid generating dust.

  • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

  • Avoid direct contact with the skin, eyes, and clothing.[7]

  • Keep the container tightly closed when not in use.

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including empty containers, used PPE (gloves, etc.), and weighing papers, must be treated as hazardous waste.[8]

  • Do not mix this waste with other waste streams.[8]

2. Waste Collection:

  • Collect all solid waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • The label should include the words "Hazardous Waste" and the chemical name: "this compound".

3. Container Management:

  • Keep the hazardous waste container closed at all times, except when adding waste.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program or a licensed contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[9]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

Workflow for Safe Handling of this compound prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_open Carefully Open Container prep_workspace->handle_open handle_weigh Weigh Compound handle_open->handle_weigh handle_use Use in Experiment handle_weigh->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_tools Decontaminate Tools handle_close->cleanup_tools cleanup_workspace Clean Workspace cleanup_tools->cleanup_workspace disposal_ppe Dispose of Contaminated PPE cleanup_workspace->disposal_ppe disposal_waste Dispose of Chemical Waste disposal_ppe->disposal_waste

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-yl)acetamide
Reactant of Route 2
2-(Piperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.